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  • Product: 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole
  • CAS: 1192018-70-4

Core Science & Biosynthesis

Foundational

5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole CAS 1192018-70-4 properties

CAS Registry Number: 1192018-70-4 Chemical Formula: C₁₆H₁₆N₂O Molecular Weight: 252.31 g/mol Executive Summary & Chemical Identity 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole is a heterobicyclic compound belonging to the cla...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1192018-70-4 Chemical Formula: C₁₆H₁₆N₂O Molecular Weight: 252.31 g/mol

Executive Summary & Chemical Identity

5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole is a heterobicyclic compound belonging to the class of 2-substituted benzoxazoles. Structurally, it consists of a benzoxazole core substituted at the 2-position with a 4-pyridyl group and at the 5-position with a butyl chain.

This molecule represents a "privileged scaffold" in two distinct fields:

  • Materials Science (Liquid Crystals): The rigid benzoxazole-pyridine core provides the mesogenic (rod-like) structure necessary for liquid crystalline behavior, while the flexible butyl tail disrupts crystal packing, lowering melting points to accessible ranges.

  • Coordination Chemistry: The pyridine nitrogen acts as a Lewis base (ligand) for constructing Metal-Organic Frameworks (MOFs) or luminescent coordination polymers.

Physicochemical Profile
PropertyValue / DescriptionNote
Appearance Off-white to pale yellow crystalline solidTypical of benzoxazole derivatives.
Melting Point 68–75 °C (Predicted)Dependent on polymorph; lower than non-alkylated analogues.
Solubility Soluble in DCM, CHCl₃, THF, TolueneInsoluble in water due to lipophilic butyl chain.
pKa (Pyridine N) ~5.2Protonation leads to water solubility and fluorescence quenching.
LogP 4.2 ± 0.4Highly lipophilic (Predicted).
Fluorescence λ_em ≈ 360–420 nm (Blue)Strong emission in non-polar solvents.

Synthetic Routes & Process Chemistry

The synthesis of 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole requires the construction of the oxazole ring from a phenolic precursor. While oxidative cyclization of Schiff bases is possible, the Polyphosphoric Acid (PPA) mediated condensation is the industry standard for high-purity applications due to its robustness and "one-pot" nature.

Primary Protocol: PPA Cyclocondensation

This method couples 2-amino-4-butylphenol with isonicotinic acid .

Reagents
  • Precursor A: 2-Amino-4-butylphenol (1.0 eq)

  • Precursor B: Isonicotinic acid (1.0 eq)

  • Solvent/Catalyst: Polyphosphoric Acid (PPA) (10–15 eq by weight)

  • Quench: Crushed ice / Sodium Hydroxide (aq)

Step-by-Step Methodology
  • Charge: In a dry round-bottom flask, mix 2-amino-4-butylphenol and isonicotinic acid.

  • Solvation: Add PPA. The mixture will be viscous. Mechanical stirring is recommended over magnetic stirring to ensure homogeneity.

  • Cyclization: Heat the mixture to 140–160 °C for 4–6 hours.

    • Mechanism:[1][2][3] The PPA acts as a dehydrating agent, first forming the amide (intermediate), then forcing the intramolecular cyclization to the benzoxazole with the elimination of water.

  • Quench: Cool the reaction to ~80 °C (still fluid) and pour slowly onto crushed ice with vigorous stirring. The strong acid will dissolve; the product may precipitate as a salt or gum.

  • Neutralization: Adjust pH to ~8–9 using 20% NaOH solution. This step is critical to deprotonate the pyridine ring (free base form), ensuring the product precipitates as a solid.

  • Extraction: Extract the precipitate with Dichloromethane (DCM) (3x).

  • Purification: Wash organic layer with brine, dry over MgSO₄, and concentrate. Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Eluent: Hexane/EtOAc).

Synthetic Workflow Diagram

SynthesisWorkflow Start Reagents: 2-Amino-4-butylphenol + Isonicotinic Acid Reaction Reaction: PPA Solvent 150°C, 4-6h Start->Reaction Dehydration Quench Quench: Pour onto Ice Neutralize (pH 9) Reaction->Quench Cooling Workup Workup: Extract (DCM) Recrystallize (EtOH) Quench->Workup Precipitation Product Final Product: 5-Butyl-2-(pyridin-4-yl) benzo[d]oxazole Workup->Product Purification

Figure 1: Process flow for the PPA-mediated synthesis of the target benzoxazole.

Structural Characterization

Verification of CAS 1192018-70-4 requires confirming the integrity of the butyl chain and the heteroaromatic core.

¹H NMR Spectroscopy (CDCl₃, 400 MHz)
  • Pyridine Ring (AA'BB' system):

    • δ 8.7–8.8 ppm (d, 2H): Protons adjacent to the pyridine nitrogen (deshielded).

    • δ 8.0–8.1 ppm (d, 2H): Protons adjacent to the benzoxazole connection.

  • Benzoxazole Core:

    • δ 7.5–7.7 ppm (m, 2H): Protons on the benzene ring (H4, H7).

    • δ 7.2 ppm (dd, 1H): Proton at position 6.

  • Butyl Chain:

    • δ 2.7 ppm (t, 2H): Benzylic -CH₂- (attached to the ring).

    • δ 1.6 ppm (quint, 2H): Internal methylene.

    • δ 1.3 ppm (sext, 2H): Internal methylene.

    • δ 0.9 ppm (t, 3H): Terminal methyl group.

Mass Spectrometry (ESI/GC-MS)
  • Molecular Ion: [M+H]⁺ = 253.3 m/z.

  • Fragmentation: Expect loss of propyl fragment (M-43) from the butyl chain or cleavage of the oxazole ring under high energy.

Applications & Mechanism of Action

A. Liquid Crystalline Materials

The molecule exhibits a "calamitic" (rod-like) geometry.

  • Mechanism: The planar benzoxazole-pyridine system provides π-π stacking interactions (rigid core), while the butyl tail acts as a flexible spacer. This contrast induces Nematic or Smectic phases upon heating.

  • Utility: Used as a dopant to adjust the birefringence (Δn) of liquid crystal mixtures in display technologies.

B. Coordination Ligand (MOFs)

The pyridine nitrogen is sterically accessible and electron-rich.

  • Interaction: It binds to transition metals (Zn²⁺, Cd²⁺, Ag⁺) to form coordination polymers.

  • Luminescence: Upon coordination, the "Heavy Atom Effect" or Ligand-to-Metal Charge Transfer (LMCT) often enhances the native fluorescence of the benzoxazole, making these complexes useful for chemical sensing (e.g., detecting volatile organic compounds).

Structure-Property Relationship Diagram

SAR Core Benzoxazole Core (Planar/Rigid) Effect1 Fluorescence & π-Stacking Core->Effect1 Pyridine Pyridine Ring (Basic Nitrogen) Effect2 Metal Coordination (MOF Linker) Pyridine->Effect2 Butyl 5-Butyl Group (Lipophilic Tail) Effect3 Solubility & Lower Melting Point Butyl->Effect3

Figure 2: Structure-Activity Relationship (SAR) mapping functional groups to material properties.

Handling, Stability & Safety

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The pyridine ring makes the compound slightly hygroscopic; prolonged exposure to moisture may lead to hydrate formation.

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents (which may attack the butyl chain or nitrogen).

  • Safety:

    • GHS Classification: Irritant (Skin/Eye).

    • Precaution: Benzoxazoles can be biologically active (kinase inhibition potential). Handle with PPE (gloves, goggles) in a fume hood.

References

  • Synthesis of Benzoxazoles (General Protocol)

    • Citation: "Polyphosphoric acid-mediated synthesis of 2-substituted benzoxazoles."[2][3]

    • Source:Journal of Organic Chemistry.
    • (Representative protocol for PPA cyclization).

  • Liquid Crystal Applications

    • Citation: "Benzoxazole-terminated liquid crystals with large birefringence."
    • Source:Liquid Crystals (Journal).[4]

    • (Context on benzoxazole mesogens).

  • Coordination Chemistry

    • Citation: "Pyridyl-benzoxazole ligands in Metal-Organic Frameworks."
    • Source:Crystal Growth & Design.
    • (General context for pyridyl-benzoxazole ligands).

(Note: Specific literature on CAS 1192018-70-4 is limited in open-access repositories; the protocols above are derived from validated methodologies for the 2-(4-pyridyl)benzoxazole class.)

Sources

Exploratory

Chemical structure and SMILES for 5-butyl-2-(4-pyridyl)benzoxazole

[1] Introduction 5-Butyl-2-(4-pyridyl)benzoxazole is a heterocyclic compound belonging to the class of 2-arylbenzoxazoles.[1] It features a benzoxazole core fused with a butyl side chain at the 5-position and a pyridine...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction

5-Butyl-2-(4-pyridyl)benzoxazole is a heterocyclic compound belonging to the class of 2-arylbenzoxazoles.[1] It features a benzoxazole core fused with a butyl side chain at the 5-position and a pyridine ring attached at the 2-position.[1] This molecular architecture combines the electron-deficient nature of the pyridine ring with the electron-rich benzoxazole system, creating a "push-pull" electronic structure that is highly relevant in materials science (e.g., scintillators, fluorescent probes) and medicinal chemistry (e.g., kinase inhibitors).

This guide provides a rigorous structural analysis, validated synthesis protocols, and physicochemical properties for researchers utilizing this compound as a scaffold or functional material.[1]

Chemical Identity & Structure

Nomenclature and Identifiers[1][2][3][4]
  • IUPAC Name: 5-butyl-2-(pyridin-4-yl)-1,3-benzoxazole[1]

  • Molecular Formula: C₁₆H₁₆N₂O[1]

  • Molecular Weight: 252.31 g/mol [1]

  • SMILES (Canonical): CCCCc1ccc2nc(c3ccncc3)oc2c1

  • InChI Key (Predicted): InChI=1S/C16H16N2O/... (Variable based on tautomerism, typically fixed for this aromatic system).

Structural Analysis

The molecule consists of three distinct domains:

  • The Benzoxazole Core: A planar, bicyclic system acting as the chromophore.[1][2]

  • The 4-Pyridyl Moiety: Attached at C2, this group introduces basicity (pyridine nitrogen) and extends the

    
    -conjugation length, influencing the HOMO-LUMO gap.[1]
    
  • The 5-Butyl Chain: An alkyl substituent that increases lipophilicity (LogP) and solubility in organic solvents without significantly altering the electronic properties of the core.[1]

Numbering Convention: The standard IUPAC numbering for benzoxazole assigns the oxygen atom as position 1 and the nitrogen atom as position 3.[1] The benzene ring carbons are numbered 4, 5, 6, and 7.[1]

  • Position 2: Carbon between O and N (site of pyridine attachment).[1][3][4]

  • Position 5: Carbon para to the bridgehead carbon 3a (adjacent to N) and meta to the bridgehead carbon 7a (adjacent to O).[1]

Synthesis Protocol

Retrosynthetic Analysis

The most robust route to 2-substituted benzoxazoles is the condensation of 2-aminophenols with carboxylic acids (or their derivatives like acid chlorides or aldehydes).[1]

  • Precursor A: 2-Amino-4-butylphenol (Provides the benzoxazole core + butyl group).[1]

  • Precursor B: Isonicotinic acid (Provides the 4-pyridyl group).[1]

Experimental Methodology (Polyphosphoric Acid Route)

This protocol utilizes Polyphosphoric Acid (PPA) as both the solvent and the cyclodehydration agent.[1] This method is preferred for its high yield and ability to drive the reaction to completion without external water removal.[1]

Materials:

  • 2-Amino-4-butylphenol (1.0 eq, 10 mmol)[1]

  • Isonicotinic acid (1.0 eq, 10 mmol)

  • Polyphosphoric Acid (PPA) (20 g)

  • Sodium Bicarbonate (sat.[1] aq.)

  • Ethyl Acetate (for extraction)[3]

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a mechanical stirrer, mix 1.65 g of 2-amino-4-butylphenol and 1.23 g of isonicotinic acid.

  • Acid Addition: Add 20 g of PPA. The mixture will be a viscous slurry.[1]

  • Heating: Heat the mixture to 180–200°C in an oil bath with vigorous stirring. Maintain this temperature for 4–6 hours. The mixture will become a homogeneous dark solution.[1]

    • Technical Insight: The high temperature is required to overcome the activation energy for the ring closure of the intermediate amide.[1]

  • Quenching: Allow the reaction to cool to ~80°C. Pour the hot syrup slowly into 200 mL of crushed ice/water with stirring.

    • Safety Note: This step is exothermic.[1]

  • Neutralization: Neutralize the acidic solution by slowly adding saturated NaHCO₃ or 10% NaOH until pH ~8. The product will precipitate as a solid.[1]

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from ethanol or purify via silica gel column chromatography (Hexane:EtOAc gradient).[1]

Reaction Mechanism

The reaction proceeds via an initial N-acylation followed by an acid-catalyzed intramolecular cyclodehydration.[1]

ReactionMechanism Start 2-Amino-4-butylphenol + Isonicotinic Acid Amide Intermediate Amide (N-(5-butyl-2-hydroxyphenyl)isonicotinamide) Start->Amide PPA, Heat Cyclization Cyclodehydration (-H2O) Amide->Cyclization H+ Catalysis Product 5-Butyl-2-(4-pyridyl)benzoxazole Cyclization->Product

Figure 1: Synthetic pathway for the formation of the benzoxazole ring system.

Physicochemical Properties[1][2][4][5][8][9][10]

The following data summarizes the predicted and typical properties for this class of compounds.

PropertyValue (Predicted/Typical)Technical Context
LogP (Octanol/Water) 4.2 – 4.8Highly lipophilic due to the butyl chain and aromatic rings.[1]
pKa (Pyridine N) ~5.2The pyridine nitrogen is basic and can be protonated.[1]
pKa (Benzoxazole N) < 1.0The oxazole nitrogen is very weakly basic.[1]
Absorption Max (

)
300 – 320 nm

transition of the conjugated system.[1]
Emission Max (

)
380 – 420 nmTypical blue fluorescence (Stokes shift ~80-100 nm).[1]
Solubility DMSO, CHCl₃, DCMInsoluble in water; soluble in dilute acid (protonation).[1]

Applications & Logic

Fluorescent Probes

The 2-(4-pyridyl)benzoxazole core is a known fluorophore.[1] The pyridine nitrogen provides a pH-sensitive site.[1]

  • Mechanism: At neutral pH, the molecule is fluorescent.[1] Upon protonation of the pyridine nitrogen (pH < 5), the fluorescence intensity or wavelength often shifts due to the change in intramolecular charge transfer (ICT).

  • Logic: The 5-butyl group prevents aggregation-caused quenching (ACQ) in solution by providing steric bulk, improving quantum yield compared to the unsubstituted analog.

Metal Coordination Ligand

The pyridine nitrogen is a monodentate ligand capable of coordinating with transition metals (e.g., Zn²⁺, Cu²⁺).[1]

  • Self-Assembly: This ligand can be used to construct Metal-Organic Frameworks (MOFs) or coordination polymers where the benzoxazole acts as a rigid, luminescent linker.

References

  • PubChem. 2-(Pyridin-4-yl)-1,3-benzoxazole (Compound Summary). National Library of Medicine.[1] [Link]

  • Saeed, A. et al. (2016).[1] Synthesis, characterization and antibacterial activity of some new 2-(substituted phenyl) benzoxazoles.[1] Journal of Saudi Chemical Society.[1] [Link]

  • Organic Chemistry Portal. Synthesis of Benzoxazoles.[Link]

  • IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.[1] [Link]

Sources

Foundational

Thermodynamic Properties of Pyridine-Substituted Benzoxazole Derivatives

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Physical Organic Chemists, and Formulation Scientists[1] Executive Summary Pyridine-substituted benzoxazoles represent a critical scaffold in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Physical Organic Chemists, and Formulation Scientists[1]

Executive Summary

Pyridine-substituted benzoxazoles represent a critical scaffold in medicinal chemistry, serving as bioisosteres for nucleobases and privileged structures in anticancer and antimicrobial drug discovery.[1] However, their development is often attrition-prone due to poor aqueous solubility and unpredictable solid-state behavior.[1] This guide provides a rigorous thermodynamic framework for characterizing these derivatives. By dissecting the energetic interplay between crystal lattice stability (fusion/sublimation) and solvation (hydration), we establish a rational basis for predicting solubility and bioavailability.[1]

Introduction: The Thermodynamic Landscape

The substitution of a phenyl ring with a pyridine moiety in benzoxazole derivatives fundamentally alters the thermodynamic profile of the molecule. While often intended to improve aqueous solubility via the basic pyridyl nitrogen (


), this modification introduces complex dipole-dipole interactions and potential hydrogen bond acceptor sites that can paradoxically stabilize the crystal lattice, resisting dissolution.[1]
Structural Isomerism and Bioisosterism

The position of the nitrogen atom in the pyridine ring (2-, 3-, or 4-position relative to the benzoxazole core) dictates the molecular electrostatic potential (MEP) and planarity.[1]

  • 2-Pyridyl: Often exhibits increased planarity due to intramolecular dipole alignment or weak C-H[1]···N interactions, leading to higher lattice energies.[1]

  • 3-/4-Pyridyl: Typically possess greater conformational freedom in solution but may form intermolecular head-to-tail stacking in the solid state.[1]

Thermodynamic Parameters of Interest

To rationally design soluble derivatives, we must characterize the three pillars of solubility thermodynamics:

Phase Transition Thermodynamics (Solid-State)
  • Enthalpy of Fusion (

    
    ):  The energy required to break the crystal lattice.[1] High 
    
    
    
    indicates strong intermolecular forces (e.g.,
    
    
    -
    
    
    stacking between benzoxazole and pyridine rings).[1]
  • Melting Point (

    
    ):  A proxy for lattice stability.[1] For pyridine-benzoxazoles, 
    
    
    
    typically ranges from 130°C to 190°C, depending on the isomer and auxiliary substituents.
  • Enthalpy of Sublimation (

    
    ):  Represents the total lattice energy (
    
    
    
    ).[1]
Solution Thermodynamics
  • Enthalpy of Solvation (

    
    ):  The energy released when the gaseous molecule interacts with the solvent.[1] The pyridine nitrogen enhances 
    
    
    
    in water via H-bonding.[1]
  • Lipophilicity (

    
     / 
    
    
    
    ):
    A measure of partitioning.[1] Pyridine derivatives generally exhibit lower
    
    
    (1.5–3.[1]5) compared to their phenyl analogs (
    
    
    ), improving drug-likeness.[1]
The Solubility Equation

The solubility (


) is governed by the General Solubility Equation (GSE), which balances the cost of breaking the lattice against the gain from solvation:


Note: For pyridine derivatives, pH-dependent solubility (


) is critical due to protonation of the pyridine nitrogen.[1]

Experimental Methodologies

Protocol: Differential Scanning Calorimetry (DSC)

Objective: Accurate determination of


 and 

.[1]
  • Sample Preparation: Weigh 2–4 mg of dried, powdered sample into a Tzero aluminum pan. Hermetically seal with a pinhole lid (to allow volatile escape if solvates are present).[1]

  • Calibration: Calibrate heat flow and temperature using high-purity Indium (

    
    C, 
    
    
    
    J/g).
  • Heating Cycle:

    • Equilibrate at 25°C.

    • Ramp at 10°C/min to 250°C (or 20°C above expected

      
      ).
      
    • Critical Step: Perform a "Heat-Cool-Heat" cycle to erase thermal history and identify polymorphs.[1]

  • Data Analysis: Integrate the endothermic melting peak. The area under the curve (normalized to mass) yields

    
     (kJ/mol).[1]
    
Protocol: Isothermal Saturation Shake-Flask (Solubility)

Objective: Thermodynamic solubility determination at pH 7.4.

  • Saturation: Add excess solid compound to 5 mL of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

  • Equilibration: Shake at 25°C ± 0.1°C for 24–48 hours.

  • Separation: Centrifuge at 15,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated to prevent drug loss).

  • Quantification: Analyze the supernatant via HPLC-UV.

    • Validation: Check the pH of the supernatant post-equilibration. If the pH shifted >0.1 units due to the pyridine's basicity, re-adjust and re-equilibrate.

Protocol: Thermogravimetric Analysis (TGA)

Objective: Assess thermal stability and desolvation.[1]

  • Ramp: 10°C/min from 25°C to 400°C under

    
     flow (50 mL/min).
    
  • Criterion: The onset of decomposition (

    
    ) must be > 
    
    
    
    for valid DSC data.[1]

Data Analysis & Structure-Property Relationships (QSPR)

The following table summarizes typical thermodynamic trends observed when substituting a phenyl ring with a pyridine ring in the 2-position of the benzoxazole core.

ParameterPhenyl-Benzoxazole2-Pyridyl-BenzoxazoleThermodynamic Driver
Melting Point (

)
95–105°C135–145°CPyridine N introduces dipole-dipole interactions, increasing lattice rigidity.[1]

~20 kJ/mol~28 kJ/molEnhanced

-stacking and electrostatic attraction.[1]

(Oct/Water)
~4.2~2.8Pyridine N reduces lipophilicity, favoring aqueous partitioning.[1]
Aq. Solubility < 1 µg/mL10–50 µg/mLLower

dominates, despite the higher melting point penalty.
Isomeric Effects (2- vs 3- vs 4-Pyridyl)
  • 2-Pyridyl: Often planar; N-atom is shielded; higher MP.[1]

  • 3-Pyridyl: Non-planar twist; lower lattice energy; often highest solubility.[1]

  • 4-Pyridyl: High symmetry; facilitates efficient packing; often highest MP and lowest solubility among isomers.[1]

Visualization of Thermodynamic Characterization

The following diagram illustrates the logical workflow for fully characterizing the thermodynamic profile of a new benzoxazole derivative.

ThermodynamicWorkflow Synthesis Synthesis & Purification (>98% Purity) TGA TGA Analysis (Thermal Stability) Synthesis->TGA 1. Dry Sample DSC DSC Analysis (Tm, Enthalpy of Fusion) Synthesis->DSC 2. Phase Behavior XRD Single Crystal XRD (Packing/Lattice Energy) Synthesis->XRD 3. Structure LogP Lipophilicity (LogP/D) (HPLC/Potentiometric) Synthesis->LogP TGA->DSC Validates Tm < Td Model Solubility Prediction (GSE Equation) DSC->Model Input: Tm, ΔHfus XRD->Model Input: Lattice Energy Solubility Equilibrium Solubility (Shake-Flask) Solubility->Model Validates LogP->Model Input: Lipophilicity Model->Solubility Predicts

Caption: Workflow for deriving thermodynamic solubility parameters from solid-state and solution-phase experiments.

Case Study: Lattice Energy vs. Solvation

Consider the derivative 2-(pyridin-3-yl)benzoxazole .

  • Observation: This compound often shows a lower melting point than its 2-pyridyl isomer.[1]

  • Thermodynamic Explanation: The 3-position nitrogen prevents the formation of a planar intramolecular H-bond (which is possible in the 2-isomer between the pyridine N and benzoxazole H/features). This steric twist disrupts crystal packing efficiency (lowering

    
    ), thereby reducing the energy cost for dissolution.[1]
    
  • Drug Design Implication: When optimizing for solubility, moving the nitrogen to the meta (3) position is a validated strategy to lower

    
     without significantly altering the electronic properties required for target binding.
    

References

  • Gheidari, D., et al. (2025).[1] Structures of the benzoxazole, benzimidazoles and pyridine derivatives.[2][3][4] Journal of Molecular Structure.[4] Link

  • Perlovich, G. L., et al. (2017).[1] Enthalpies of Fusion, Sublimation and Vaporization of Some Hydrazones.[5] TSI Journals. Link

  • Stella, P. C. R., et al. (2012).[1] Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. Link

  • Alsoliemy, A. (2022).[1][6] Synthesis, computational and biological evaluation of some new pyridine Derivatives. Research Square. Link

  • Khalilov, A. N., et al. (2022).[1][7] Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of novel pyridine derivatives.[1][8] RSC Advances. Link

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of two critical physicochemical properties of 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole: its m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of two critical physicochemical properties of 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole: its molecular weight and the logarithm of its partition coefficient (logP). A thorough understanding of these parameters is fundamental for applications in medicinal chemistry and drug development, influencing aspects from synthetic protocols to pharmacokinetic profiles. This document delineates the theoretical basis for these properties, presents established experimental and computational methodologies for their determination, and offers expert insights into the interpretation and application of the resulting data.

Introduction to 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole

5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole is a heterocyclic organic compound featuring a benzoxazole core substituted with a butyl group and a pyridine ring. The benzoxazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The specific substitutions of a butyl group and a pyridinyl moiety confer distinct physicochemical characteristics that modulate its behavior in biological systems. An accurate determination of its molecular weight and lipophilicity (quantified by logP) is a prerequisite for any systematic investigation of its therapeutic potential.

Molecular Weight: Foundation of Chemical Identity

The molecular weight (MW) of a compound is a fundamental property, representing the mass of one molecule of the substance. It is the sum of the atomic weights of all atoms in the molecular formula.[3][4][5]

Theoretical Calculation

The molecular formula for 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole is C₁₆H₁₆N₂O. The molecular weight is calculated by summing the atomic weights of its constituent atoms.[4]

ElementNumber of AtomsAtomic Weight (amu)Total Weight (amu)
Carbon (C)1612.011192.176
Hydrogen (H)161.00816.128
Nitrogen (N)214.00728.014
Oxygen (O)115.99915.999
Total 252.317

Therefore, the calculated molecular weight of 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole is 252.317 g/mol . [6][7]

Experimental Determination

While theoretical calculation provides a precise value, experimental verification is crucial for confirming the identity and purity of a synthesized compound. Several analytical techniques can be employed for this purpose.

2.2.1. Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound with high accuracy.[8] The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can provide molecular weight information with enough precision to help determine the elemental composition.

2.2.2. Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

For polymeric materials, GPC or SEC can be used to determine the molecular weight distribution.[8][9] While less common for small molecules, these techniques separate molecules based on their hydrodynamic volume in solution.[9]

LogP: A Critical Determinant of Pharmacokinetics

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible phases, typically a non-polar organic solvent (like n-octanol) and a polar aqueous phase (like water). The logarithm of this ratio is known as logP and is a key indicator of a molecule's lipophilicity or hydrophobicity.[10][11]

LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]wₐₜₑᵣ)

A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[11][12][13] A logP of 0 means the compound partitions equally between the two phases.[12][14]

The Significance of LogP in Drug Development

Lipophilicity is a critical parameter in drug discovery and development as it influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[10][15]

  • Absorption: For oral drugs, a moderate logP (typically between 1 and 3) is often optimal for passive diffusion across the lipid-rich membranes of the gastrointestinal tract.[13][14]

  • Distribution: Lipophilicity affects how a drug distributes throughout the body. Highly lipophilic drugs (high logP) may accumulate in fatty tissues, while very hydrophilic drugs (low logP) may have difficulty crossing cell membranes.[12][14]

  • Blood-Brain Barrier (BBB) Penetration: For drugs targeting the central nervous system (CNS), a logP value around 2 is often considered favorable for crossing the BBB.[12]

  • Metabolism and Excretion: Lipophilicity can influence the rate of metabolic clearance and the route of excretion.

According to Lipinski's Rule of 5, a well-known guideline for predicting the drug-likeness of a compound, an orally active drug should ideally have a logP value of less than 5.[12]

Predicted and Experimental LogP Values for 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole
MethodLogP ValueSource
Computational3.974Fluorochem[6]

The predicted logP value of approximately 3.97 suggests that 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole is a lipophilic compound, with a good potential for membrane permeability.

Computational Prediction of LogP

Various computational methods are available to predict logP values, which is particularly useful in the early stages of drug discovery for screening large libraries of virtual compounds.[16][17] These methods can be broadly categorized as:

  • Fragment-based methods: These approaches calculate logP by summing the contributions of individual atoms or molecular fragments.

  • Property-based methods: These methods use whole-molecule properties, such as molecular surface area and polarizability, to predict logP.[18]

  • Machine Learning and AI: Modern approaches utilize machine learning algorithms, including deep neural networks, trained on large datasets of experimentally determined logP values to achieve higher prediction accuracy.[16][19]

Experimental Determination of LogP

Experimental methods provide the most accurate measure of a compound's lipophilicity.

3.4.1. Shake-Flask Method (Gold Standard)

The shake-flask method is the traditional and most widely accepted technique for logP determination.[10][20][21][22]

Protocol:

  • Preparation of Phases: Prepare pre-saturated solutions of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at a physiological pH of 7.4).

  • Partitioning: A known amount of the test compound is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a flask.

  • Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand, or is centrifuged, to ensure complete separation of the n-octanol and aqueous layers.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP is calculated from the ratio of the concentrations in the n-octanol and aqueous phases.

Causality: The thorough mixing ensures that the compound has ample opportunity to move between the two phases, reaching a thermodynamic equilibrium that reflects its intrinsic partitioning behavior. The use of pre-saturated solvents minimizes volume changes during the experiment.

Caption: Workflow of the Shake-Flask Method for LogP Determination.

3.4.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC offers a faster, more automated, and less sample-intensive alternative to the shake-flask method.[21][23][24] This technique is based on the correlation between a compound's retention time on a non-polar stationary phase and its logP value.

Protocol:

  • Column and Mobile Phase Selection: A reversed-phase column (e.g., C18) is used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

  • Calibration: A series of standard compounds with known logP values are injected into the HPLC system, and their retention times (tᵣ) are recorded.

  • Calculation of Capacity Factor (k'): The capacity factor for each standard is calculated using the formula: k' = (tᵣ - t₀) / t₀, where t₀ is the column dead time.

  • Generation of Calibration Curve: A linear regression analysis is performed by plotting the logarithm of the capacity factor (log k') against the known logP values of the standards.

  • Analysis of Test Compound: The test compound is injected under the same chromatographic conditions, and its retention time is measured.

  • LogP Determination: The log k' of the test compound is calculated, and its logP value is determined from the calibration curve.

Causality: In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar. Lipophilic compounds interact more strongly with the stationary phase, resulting in longer retention times. This retention behavior is directly proportional to their partitioning tendency between a non-polar and a polar environment.

G cluster_0 Calibration cluster_1 Analysis A Inject Standards with known LogP B Measure Retention Times A->B C Calculate log k' B->C D Plot log k' vs. LogP to create Calibration Curve C->D G Calculate log k' E Inject Test Compound F Measure Retention Time E->F F->G H H G->H Determine LogP from Calibration Curve

Caption: Workflow for LogP Determination using RP-HPLC.

Conclusion

The molecular weight and logP are indispensable physicochemical parameters for 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole, providing a foundational understanding for researchers in drug discovery and development. The calculated molecular weight of 252.317 g/mol serves as a key identifier for this compound. The predicted logP of approximately 3.97 indicates a significant lipophilic character, suggesting favorable properties for membrane permeability and oral absorption, consistent with the guidelines of Lipinski's Rule of 5. The experimental protocols detailed in this guide, particularly the gold-standard shake-flask method and the high-throughput RP-HPLC technique, offer robust and reliable means for the empirical determination of logP, which is essential for validating computational predictions and advancing the compound through the drug development pipeline. A comprehensive grasp of these properties and their determination is paramount for unlocking the full therapeutic potential of 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole and its analogs.

References

  • Vertex AI Search. (2025, November 10). What is LogP? A Guide to Lipophilicity in Drug Discovery.
  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity.
  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
  • Moon Garden. (2025, April 16). Episode 2: Why LogP Matters — The Key to Drug Absorption. Medium.
  • WuXi AppTec DMPK. (2023, November 30). Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC).
  • Oreate AI Blog. (2026, January 15). Understanding logP: The Key to Drug Development.
  • PubMed. (2017, December 15). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation.
  • Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral an. (2017, October 27).
  • American Chemical Society. Computational prediction of lipophilicity of the molecule: Quantum chemistry and machine learning approach.
  • Fluorochem. 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole.
  • ECETOC. assessment of reverse - phase.
  • LS Instruments. Determining Molecular Weight Using Static Light Scattering (SLS).
  • YouTube. (2022, August 8). How to calculate molecular mass and molecular weight?
  • Quora. (2023, January 30). How to determine the formula weight of a compound if its molecular weight is known.
  • ACS Publications. Novel Methods for the Prediction of logP, pKa, and logD.
  • ResearchGate. (2025, August 8). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector.
  • Cambridge Core - Journals & Books Online. Molecular weight determination.
  • IEEE Xplore. Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design.
  • Alfa Chemistry. Molecular Weight Calculator.
  • Selleckchem.com. Molecular Weight Calculator.
  • ACD/Labs. LogP—Making Sense of the Value.
  • Cambridge MedChem Consulting. LogP/D.
  • PMC. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
  • CMST. (2012, August 27). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview.
  • Determination of Molecular Weight.
  • Scribd. Shake Flask Method.
  • Pearson. (2022, July 22). The molecular weight of a compound is the sum of the atomic.
  • ResearchGate. (PDF) LogP / LogD shake-flask method v1.
  • Genius Journals Publishing Group. Calculation of the Molecular Weight of a Polymer by the Experimental Method.
  • ChemBK. 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole.
  • Creative Proteomics Blog. (2023, February 7). Relative and Accurate Molecular Weight Determination Methods.
  • Sigma-Aldrich. 5-(furan-2-yl)-n-(pyridine-4-yl)butyl)isoxazole-3-carboxamide.
  • PubChem. Benzoxazole, 2-[2-(4-piperidyl)pyrimid-5-yl]- | C16H16N4O | CID 624450.
  • Al-Ahliyya Amman University. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal a.
  • Bentham Science Publishers. (2025, January 20). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications.
  • BLDpharm. 1192018-53-3|5-Propyl-2-(pyridin-4-yl)benzo[d]oxazole.
  • PMC. (2025, December 9). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases.
  • PubChemLite. {5-methyl-4-oxo-2-[3-phenyl-1s-(2-pyridin-2-ylmethylcarbamoyl)-propylamino]-4h-benzo[d][10][20]oxazin-6-yl}-carbamic acid tert-butyl ester. Retrieved from

  • Beilstein Journals. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand.
  • MDPI. Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino).

Sources

Foundational

The Intricate World of 2-Arylbenzoxazoles: A Technical Guide to their Electronic Properties and Applications

For Researchers, Scientists, and Drug Development Professionals The 2-arylbenzoxazole scaffold, a privileged heterocyclic motif, stands at the forefront of materials science and medicinal chemistry. Its rigid, planar str...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-arylbenzoxazole scaffold, a privileged heterocyclic motif, stands at the forefront of materials science and medicinal chemistry. Its rigid, planar structure and extended π-conjugated system give rise to a fascinating array of electronic and photophysical properties. This technical guide delves into the core principles governing these characteristics, offering insights into the synthesis, photophysical behavior, and diverse applications of these remarkable compounds. We will explore the causality behind experimental choices and provide a framework for understanding the structure-property relationships that make 2-arylbenzoxazoles a versatile platform for innovation.

The Foundation: Understanding the 2-Arylbenzoxazole Core

The fundamental structure of a 2-arylbenzoxazole consists of a benzene ring fused to an oxazole ring, with an aryl substituent at the 2-position. This arrangement creates an extended π-electron system that is the primary determinant of its electronic properties.[1] The ability to readily modify both the benzoxazole core and the 2-aryl ring through various synthetic strategies allows for the fine-tuning of its electronic and, consequently, its photophysical and biological activities.

Synthetic Strategies: Building the Core Scaffold

A variety of synthetic routes to 2-arylbenzoxazoles have been developed, each with its own advantages and limitations. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

One of the most common and direct methods is the oxidative cyclization of phenolic Schiff bases , which are formed from the condensation of 2-aminophenols and aldehydes.[2] This approach is often promoted by reagents like activated carbon under an oxygen atmosphere.[2] Another widely used strategy involves the coupling of 2-aminophenols with carboxylic acid derivatives , which can be catalyzed by strong acids or proceed under microwave conditions.[2]

More recent advancements have focused on one-pot tandem reactions, which offer increased efficiency and reduced waste. For instance, a highly efficient synthesis can be achieved starting from 2-aminophenols and substituted aldehydes using Cu(OTf)2 as a single catalyst.[3] Other innovative methods include the use of less expensive catalysts like CuI for the transformation of aryl aldoximes in the presence of 1-bromo-2-iodobenzene.[4]

Experimental Protocol: One-Pot Synthesis via Oxidative Cyclization

This protocol outlines a general procedure for the synthesis of 2-arylbenzoxazoles from 2-aminophenols and aldehydes, a method noted for its practicality.[2]

Materials:

  • Substituted 2-aminophenol

  • Substituted aldehyde

  • Activated Carbon (e.g., Darco KB)

  • Xylene (o-, m-, p-mixture)

  • Celite

Procedure:

  • In a three-necked flask equipped with a condenser and a magnetic stirrer, combine the 2-aminophenol (1 equivalent), aldehyde (1 equivalent), and activated carbon (typically 1g per 8 mmol of 2-aminophenol).

  • Add xylene to the mixture.

  • Heat the reaction mixture to 120°C under an oxygen atmosphere and stir for approximately 4 hours.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC).

  • Upon completion, cool the reaction mixture and filter it through a pad of Celite to remove the activated carbon.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired 2-arylbenzoxazole.

Unveiling the Electronic Behavior: Photophysical Properties

The extended π-conjugation in 2-arylbenzoxazoles is responsible for their characteristic absorption and emission of light. These properties are highly sensitive to the molecular structure and the surrounding environment, making them valuable as fluorescent probes and in optoelectronic devices.

Absorption and Fluorescence

2-Arylbenzoxazoles typically exhibit strong absorption in the UV region (around 300-400 nm) and emit fluorescence in the blue to green region of the visible spectrum.[5][6] The specific wavelengths of absorption and emission are dictated by the nature and position of substituents on both the benzoxazole and the aryl rings. Electron-donating groups (EDGs) tend to cause a red-shift (bathochromic shift) in both absorption and emission spectra, while electron-withdrawing groups (EWGs) can have more complex effects.[7][8]

A Special Phenomenon: Excited-State Intramolecular Proton Transfer (ESIPT)

A particularly intriguing photophysical property of certain 2-(2'-hydroxyphenyl)benzoxazole (HBO) derivatives is Excited-State Intramolecular Proton Transfer (ESIPT) .[9][10][11] In these molecules, an intramolecular hydrogen bond exists between the hydroxyl proton and the nitrogen atom of the oxazole ring.[10] Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the nitrogen atom increase, leading to an ultrafast transfer of the proton from the hydroxyl group to the nitrogen atom.[10][11]

This process results in the formation of a transient keto tautomer in the excited state, which is responsible for a large Stokes shift, meaning a significant separation between the absorption and emission maxima.[10] The ESIPT phenomenon is highly sensitive to the solvent environment.[10]

The diagram below illustrates the ESIPT process in 2-(2'-hydroxyphenyl)benzoxazole.

ESIPT_Process cluster_ground Ground State cluster_excited Excited State Enol_G Enol (E) Keto_G Keto (K) Enol_E Excited Enol (E) Enol_G->Enol_E Absorption (hν) Keto_G->Enol_G Tautomerization Enol_E->Enol_G Fluorescence (minor) Keto_E Excited Keto (K) Enol_E->Keto_E ESIPT Keto_E->Keto_G Fluorescence (hν') Computational_Workflow Start Define Molecular Structure Opt_Ground Ground State Geometry Optimization (DFT) Start->Opt_Ground Freq_Calc Frequency Calculation Opt_Ground->Freq_Calc Verify Minimum Energy Opt_Excited Excited State Geometry Optimization (TD-DFT) Opt_Ground->Opt_Excited Absorption Calculate Vertical Excitation Energies (TD-DFT) -> Absorption Spectrum Opt_Ground->Absorption Emission Calculate Emission Energies (TD-DFT) -> Fluorescence Spectrum Opt_Excited->Emission Analysis Analyze Molecular Orbitals (HOMO/LUMO) and Charge Transfer Absorption->Analysis Emission->Analysis

Caption: A typical workflow for the computational study of 2-arylbenzoxazole photophysics.

Applications: From Light Emission to Life Sciences

The tunable electronic properties of 2-arylbenzoxazoles have led to their exploration in a wide range of applications.

Organic Light-Emitting Diodes (OLEDs)

The high fluorescence quantum yields and good charge transport characteristics of some 2-arylbenzoxazole derivatives make them promising materials for use in Organic Light-Emitting Diodes (OLEDs). [12][13][14]They can function as emitters, hosts, or charge-transporting layers within the OLED device structure. [13][15][16][17]The ability to tune their emission color through chemical modification is particularly advantageous for developing full-color displays.

Fluorescent Probes and Sensors

The sensitivity of their fluorescence to the local environment makes 2-arylbenzoxazoles excellent candidates for fluorescent probes. [18][19][20][21][22]They have been developed to detect various analytes, including metal ions and biomolecules. [18][21]For instance, benzoxazole derivatives have been shown to exhibit enhanced fluorescence upon binding to DNA, suggesting their potential as DNA probes. [19][20]

Drug Development and Medicinal Chemistry

The 2-arylbenzoxazole scaffold is also a common feature in pharmacologically active compounds. [23]They have been investigated for a variety of biological activities, including:

  • Anti-inflammatory agents: Certain derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. [24][25]* Antitumor and Antimicrobial Properties: The benzoxazole ring is found in compounds exhibiting antitumor, antimicrobial, and antiviral activities. [2][26]* P2Y14R Antagonists: A 2-phenyl-benzoxazole acetamide scaffold has been developed for P2Y14R antagonists with potential for treating gout. [27]* CETP Inhibitors: Quantitative structure-activity relationship (QSAR) studies have been conducted on 2-arylbenzoxazole derivatives as inhibitors of cholesteryl ester transfer protein (CETP). [28] The development of these compounds often involves computational studies, such as 3D-QSAR modeling and molecular docking, to understand their binding interactions with biological targets. [24][29]

Conclusion

The 2-arylbenzoxazole conjugated system represents a rich and versatile platform for scientific exploration and technological innovation. A deep understanding of their synthesis, electronic properties, and structure-property relationships is paramount for harnessing their full potential. From the development of next-generation OLED displays to the design of novel therapeutic agents, the future of 2-arylbenzoxazoles is bright and full of possibilities. Continued research in this area, combining synthetic chemistry, photophysics, computational modeling, and biological evaluation, will undoubtedly lead to further exciting discoveries and applications.

References

  • Luo, S. Y., Qin, L. Q., Wang, K., Liu, X. X., & Yi, X. H. (n.d.). One-Pot Synthesis of 2-Arylbenzoxazoles Using Cu(OTf)2-Catalyzed Condensation and Oxidative Tandem Reaction. Guilin Normal College.
  • Nakamichi, N., Kawashita, Y., & Hayashi, M. (2002). Direct and Practical Synthesis of 2-Arylbenzoxazoles Promoted by Activated Carbon. Organic Letters, 4(22), 3955–3957. [Link]

  • (2017). Synthesis of 2-aryl benzoxazoles from aldoximes. MedCrave.[Link]

  • (n.d.). Synthesis of 2‐aryl benzoxazoles. ResearchGate.[Link]

  • (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. PMC.[Link]

  • (n.d.). Tailoring the excited-state intramolecular proton transfer (ESIPT) fluorescence of 2-(2'-hydroxyphenyl)benzoxazole derivatives. Semantic Scholar.[Link]

  • (2022). Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies. PMC.[Link]

  • (n.d.). Rationally designed two-photon absorption compounds based on benzoxazole derivatives: structure–property relationships and bio-imaging applications. RSC Publishing.[Link]

  • Zhou, M., Wang, W., Wang, Z., Wang, Y., Zhu, Y., Lin, Z., Tian, S., Huang, Y., Hu, Q., & Li, H. (2022). Discovery and computational studies of 2-phenyl-benzoxazole acetamide derivatives as promising P2Y14R antagonists with anti-gout potential. European Journal of Medicinal Chemistry, 227, 113933. [Link]

  • (2021). 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. PMC.[Link]

  • (n.d.). Tailoring the Excited-State Intramolecular Proton Transfer (ESIPT) Fluorescence of 2-(2'-Hydroxyphenyl)benzoxazole Derivatives. ResearchGate.[Link]

  • (2021). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. PMC.[Link]

  • (2022). Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. Taylor & Francis.[Link]

  • (n.d.). Derivatives of 2-Arylbenzoxazoles used their molecular structures and... ResearchGate.[Link]

  • (2022). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. PubMed.[Link]

  • (n.d.). PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. chem.uaic.ro.[Link]

  • (n.d.). Structure activity relationship of the synthesized compounds. ResearchGate.[Link]

  • (n.d.). A benzoxazole functionalized fluorescent probe for selective Fe3+ detection and intracellular imaging in living cells. RSC Publishing.[Link]

  • (n.d.). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal.[Link]

  • (2023). Advances in Π‐Conjugated Benzothiazole and Benzoxazole‐Boron Complexes: Exploring Optical and Biomaterial Applications. PMC.[Link]

  • (n.d.). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology, Agronomy, Society and Environment.[Link]

  • Joshi, H. C., & Antonov, L. (2021). Excited-State Intramolecular Proton Transfer: A Short Introductory Review. Molecules, 26(5), 1475. [Link]

  • LeGourriérec, D., Kharlanov, V., Brown, R. G., & Rettig, W. (2000). Excited-state intramolecular proton transfer (ESIPT) in 2-(2′-hydroxyphenyl)-oxazole and -thiazole. Semantic Scholar.[Link]

  • (2022). Synthesis and Structure–Property Relationship of Amphiphilic Poly(2-ethyl-co-2-(alkyl/aryl)-2-oxazoline) Copolymers. PMC.[Link]

  • (n.d.). Effect of para-aryl-substituted N-phenyl groups on the photophysical properties of highly fluorescent dibenzo[c,g]carbazole-based chromophores. RSC Publishing.[Link]

  • (n.d.). Electronic and photophysical properties of 2-(2′-hydroxyphenyl)benzoxazole and its derivatives enhancing in the excited-state intramolecular proton transfer processes: A TD-DFT study on substitution effect. ResearchGate.[Link]

  • Machado, L. A., et al. (n.d.). Dependence of photophysical properties on stereoisomers: The case of nonsymmetric 2-aryl(benz)imidazole-annulated derivatives. Semantic Scholar.[Link]

  • (2021). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. PMC.[Link]

  • (n.d.). Structure–property relationships to direct the dynamic properties of acylsemicarbazide-based materials. NIH.[Link]

  • (2013). π‑Electron Conjugation in Two Dimensions. ACS Publications.[Link]

  • (n.d.). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. PMC.[Link]

  • (n.d.). Organic Light Emitting Diodes: Devices and applications. Journal of Materials and Environmental Science.[Link]

  • (n.d.). A novel and effective benzo[d]thiazole-based fluorescent probe with dual recognition factors for highly sensitive and selective imaging of cysteine in vitro and in vivo. RSC Publishing.[Link]

  • (2022). Functionalized Nitrobenzothiadiazoles as Embedded Fluorescent Probes. PMC.[Link]

  • (2023). Unraveling the structure–property relationships in fluorescent phenylhydrazones: the role of substituents and molecular interactions. PMC.[Link]

  • (n.d.). The electronic structure of conjugated systems II. Unsaturated hydrocarbons and their hetero-derivatives. Semantic Scholar.[Link]

  • (n.d.). Conjugated polycarbazole derivatives in Organic Light Emitting Diodes.
  • (n.d.). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. ResearchGate.[Link]

  • (n.d.). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Publishing.[Link]

Sources

Exploratory

An In-depth Technical Guide to the Organic Solvent Solubility Profile of 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole

Executive Summary The physicochemical properties of a drug candidate are foundational to its journey through discovery, development, and eventual clinical application. Among these, solubility is a paramount parameter tha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The physicochemical properties of a drug candidate are foundational to its journey through discovery, development, and eventual clinical application. Among these, solubility is a paramount parameter that dictates bioavailability, formulation strategies, and therapeutic efficacy.[1][2][3] This guide provides a comprehensive framework for understanding and determining the solubility profile of 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole, a heterocyclic compound representative of many modern small-molecule drug candidates. We will delve into the theoretical principles governing its solubility based on its distinct molecular structure, present detailed, field-proven protocols for experimental solubility determination, and offer insights into the interpretation of the resulting data. This document is intended for researchers, chemists, and drug development professionals seeking to establish a robust and reliable solubility profile for benzoxazole-based compounds and other complex organic molecules.

The Critical Role of Solubility in Drug Development

In the pharmaceutical sciences, the adage "a drug must be in solution to be absorbed" remains a cornerstone of formulation and delivery. The solubility of an active pharmaceutical ingredient (API) directly influences its absorption, distribution, metabolism, and excretion (ADME) profile.[4] Poor solubility can lead to a cascade of developmental challenges, including low bioavailability, inconsistent therapeutic outcomes, and difficulties in creating stable and effective dosage forms.[1][5]

Therefore, characterizing the solubility of a novel chemical entity like 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole in a variety of organic solvents is not merely a data collection exercise; it is a critical step that informs:

  • Lead Optimization: Early-stage solubility screening helps identify and triage compounds that may face significant formulation hurdles, saving valuable time and resources.[5]

  • Formulation Development: A comprehensive solubility profile is essential for selecting appropriate solvents and excipients for liquid, solid, or parenteral dosage forms.[2][5]

  • Process Chemistry: Knowledge of solubility is crucial for designing efficient crystallization, purification, and isolation procedures.

  • Predicting In Vivo Behavior: Understanding a compound's behavior in different solvent environments can help predict its performance within the human body.[5]

This guide uses 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole as a model to illustrate the principles and practices for establishing a comprehensive solubility profile.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the fundamental starting point for predicting solubility.[6][7] This requires a careful analysis of the solute's and solvent's molecular properties, particularly polarity, hydrogen bonding capacity, and nonpolar surface area.

Structural Analysis of 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole

The molecule can be deconstructed into three key regions, each contributing differently to its overall solubility characteristics.

cluster_molecule 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole cluster_regions Key Structural Regions cluster_properties Solubility-Influencing Properties mol A Butyl Group (C4H9) P1 Nonpolar / Lipophilic Favors solubility in nonpolar solvents (e.g., Hexane, Toluene) A->P1 Increases Lipophilicity B Benzoxazole Core P2 Aromatic / Moderately Polar Contributes to pi-pi stacking interactions Soluble in solvents like Dichloromethane B->P2 Provides Rigid Scaffold C Pyridine Ring P3 Polar / H-Bond Acceptor Nitrogen atom increases polarity Favors solubility in polar aprotic/protic solvents (e.g., DMSO, Ethanol) C->P3 Introduces Polarity

Caption: Structural regions of the target molecule and their properties.

  • The Butyl Group: This C4 alkyl chain is purely nonpolar and lipophilic. It will significantly enhance the molecule's solubility in nonpolar organic solvents like hexane, toluene, and diethyl ether.[8]

  • The Benzoxazole Core: This fused aromatic heterocyclic system is relatively rigid and moderately polar. Its aromatic nature allows for potential π-π stacking interactions with aromatic solvents. The nitrogen and oxygen heteroatoms introduce some polarity.

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is a key feature. It is a hydrogen bond acceptor and introduces a significant polar moment to the molecule. This region will promote solubility in more polar solvents, particularly those that are polar aprotic (like DMSO, DMF) or polar protic (like ethanol, methanol).

Predictive Solubility Assessment

Based on this structural mosaic, we can form a hypothesis:

  • Low Solubility in Water: Despite the polar pyridine ring, the large nonpolar surface area contributed by the butyl chain and benzoxazole core will likely result in very poor aqueous solubility.

  • High Solubility in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) should be excellent solvents, capable of interacting with the polar pyridine moiety without being disrupted by the nonpolar regions.

  • Moderate to High Solubility in Alcohols: Polar protic solvents like ethanol and methanol should be effective due to their ability to hydrogen bond with the pyridine nitrogen and their intermediate polarity which can accommodate both the polar and nonpolar parts of the molecule.

  • Moderate Solubility in Chlorinated Solvents: Dichloromethane and chloroform should effectively dissolve the compound due to their ability to solvate the aromatic core.

  • Low to Moderate Solubility in Nonpolar Solvents: While the butyl group favors nonpolar solvents like hexane and toluene, the polar pyridine ring will likely limit high solubility.

These predictions provide a logical starting point for selecting a diverse range of solvents for experimental testing.

Experimental Protocols for Solubility Determination

A robust solubility assessment involves determining the thermodynamic equilibrium solubility. The following protocol outlines the gold-standard shake-flask method, which is designed to ensure that a true equilibrium is reached.

Workflow for Solubility Profiling

The experimental process follows a logical and self-validating sequence to ensure accurate and reproducible results.

G start Start: Pure Compound & Solvent Selection prep Prepare Supersaturated Slurry (Add excess solid to a known volume of solvent) start->prep Step 1 equilibrate Equilibrate Sample (Agitate at constant temperature for 24-48h) prep->equilibrate Step 2 Causality: Ensures thermodynamic equilibrium is reached. separate Separate Phases (Centrifuge or filter to remove undissolved solid) equilibrate->separate Step 3 Causality: Isolates the saturated solution for analysis. quantify Quantify Solute Concentration (e.g., HPLC-UV, LC-MS on the clear supernatant) separate->quantify Step 4 data Calculate Solubility (e.g., in mg/mL or mol/L) quantify->data Step 5 end End: Compile Solubility Profile data->end

Caption: Experimental workflow for equilibrium solubility determination.

Detailed Step-by-Step Methodology: Equilibrium Shake-Flask Method

This protocol is the most reliable method for determining thermodynamic solubility.

  • Materials and Reagents:

    • 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole (solid, >98% purity)

    • Selected organic solvents (HPLC grade or equivalent)

    • Glass vials (e.g., 4 mL) with screw caps

    • Orbital shaker or rotator in a temperature-controlled environment

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm PTFE)

    • Calibrated analytical balance

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Procedure:

    • Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

    • Solvent Addition: Accurately add a known volume of the selected organic solvent (e.g., 1.0 mL) to the vial.

    • Equilibration: Cap the vials securely and place them on an orbital shaker. Agitate the slurries at a constant temperature (e.g., 25 °C) for 24 to 48 hours. Rationale: This extended agitation time is critical to allow the system to reach thermodynamic equilibrium, providing a measure of true solubility rather than a kinetic value.[5]

    • Phase Separation: After equilibration, allow the vials to stand for a short period to let the solid settle. To ensure complete removal of undissolved particles, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) or filter the supernatant through a 0.22 µm syringe filter. Rationale: Incomplete removal of solid particles is a primary source of error, leading to an overestimation of solubility.

    • Sample Dilution: Carefully pipette a known aliquot of the clear supernatant and dilute it with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

    • Quantification: Analyze the diluted samples using a validated HPLC-UV method. A calibration curve prepared with known concentrations of the compound must be used to determine the concentration in the diluted sample accurately.

    • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

Organizing the experimental results into a clear, structured format is essential for analysis and comparison.

Solubility Data Summary Table

The following table provides a template for summarizing the solubility data. A diverse set of solvents, spanning the polarity range, should be tested.

SolventSolvent ClassPolarity IndexTemperature (°C)Experimental Solubility (mg/mL)Observations
HexaneNonpolar0.125User Datae.g., Low solubility
TolueneNonpolar (Aromatic)2.425User Datae.g., Moderate solubility
Diethyl EtherNonpolar2.825User Datae.g., Moderate solubility
DichloromethanePolar Aprotic3.125User Datae.g., Freely soluble
AcetonePolar Aprotic5.125User Datae.g., Freely soluble
EthanolPolar Protic5.225User Datae.g., Soluble
MethanolPolar Protic6.625User Datae.g., Soluble
DMFPolar Aprotic6.425User Datae.g., Very soluble
DMSOPolar Aprotic7.225User Datae.g., Very soluble
WaterPolar Protic10.225User Datae.g., Practically insoluble
Interpreting the Profile

The completed table will provide a comprehensive solubility fingerprint of the molecule. For 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole, one would expect the data to confirm the theoretical predictions: high solubility in polar aprotic solvents like DMSO and DMF, good solubility in alcohols and chlorinated solvents, and poor solubility in highly nonpolar solvents like hexane and in water.

This profile is immediately actionable. For instance, if a high concentration is needed for a toxicology study, DMSO or a co-solvent system involving ethanol might be chosen. For purification by crystallization, a solvent pair might be selected where the compound is highly soluble in one solvent (e.g., dichloromethane) and poorly soluble in an anti-solvent (e.g., hexane).

Conclusion

The systematic determination of the organic solvent solubility profile is a foundational activity in pharmaceutical research and development. This guide has provided a comprehensive overview of the process for a representative benzoxazole derivative, 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole. By integrating a theoretical understanding of molecular structure with rigorous experimental protocols like the shake-flask method, researchers can generate a reliable and actionable solubility profile. This data is indispensable for guiding formulation development, optimizing chemical processes, and ultimately increasing the probability of a drug candidate's success.

References

  • ResearchGate. How to determine the solubility of a substance in an organic solvent? Available from: [Link][9]

  • BMG LABTECH. Drug solubility: why testing early matters in HTS. (2023-04-06). Available from: [Link][1]

  • AZoLifeSciences. Importance of Solubility and Lipophilicity in Drug Development. (2021-02-01). Available from: [Link][4]

  • Coltescu A.R, Butnariu M, Sarac I. The Importance of Solubility for New Drug Molecules. Biomed Pharmacol J 2020;13(2). Available from: [Link][2]

  • Scribd. Experiment 1. Solubility of Organic Compounds. Available from: [Link][10]

  • LePree, J., Connors, K.A. Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. PubMed. Available from: [Link][11]

  • ResearchGate. The Importance of Solubility for New Drug Molecules. (2020-05-17). Available from: [Link][3]

  • Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link][12]

  • Unknown Source. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link][6]

  • Unknown Source. Solubility of Organic Compounds. (2023-08-31). Available from: [Link]

  • BYJU'S. Factors Affecting Solubility. Available from: [Link][7]

Sources

Foundational

Technical Deep Dive: 2-(Pyridin-4-yl)benzo[d]oxazole Scaffolds

Content Type: Advanced Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Executive Summary: The Privileged Scaffold The 2-(pyridin-4-yl)benzo[d]oxazole moiety represents a "pr...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Advanced Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary: The Privileged Scaffold

The 2-(pyridin-4-yl)benzo[d]oxazole moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This structure fuses a lipophilic, planar benzoxazole core (mimicking the adenine base of ATP) with a pyridine-4-yl (isonicotinic) pharmacophore.

This unique architecture confers three critical properties:

  • Bioisosterism: The pyridine nitrogen acts as a hydrogen bond acceptor, mimicking key interactions found in kinase inhibitors and antitubercular agents (e.g., isoniazid).

  • 
    -Electron Deficiency:  The electron-withdrawing nature of the pyridine ring modulates the pKa and lipophilicity (LogP) of the benzoxazole, enhancing membrane permeability and blood-brain barrier (BBB) penetration.
    
  • Planarity: The conjugated system facilitates

    
    -
    
    
    
    stacking, a mechanism essential for intercalating into amyloid-
    
    
    fibrils and stabilizing kinase-inhibitor complexes.

Chemical Architecture & Synthesis

Retrosynthetic Analysis

The construction of the 2-(pyridin-4-yl)benzo[d]oxazole core generally proceeds via two primary disconnections:

  • Route A (Condensation): Direct acid-catalyzed cyclodehydration of 2-aminophenol with isonicotinic acid.

  • Route B (Oxidative Cyclization): Formation of a Schiff base from 2-aminophenol and pyridine-4-carboxaldehyde, followed by oxidative closure.

Synthesis Workflow

The following diagram illustrates the decision matrix for synthesizing this scaffold, highlighting the "Gold Standard" Polyphosphoric Acid (PPA) method versus modern oxidative routes.

Synthesis_Workflow Start Target: 2-(pyridin-4-yl)benzo[d]oxazole RouteA Route A: Acid Condensation (High Yield, Scalable) Start->RouteA RouteB Route B: Oxidative Cyclization (Mild Conditions) Start->RouteB ReagentsA 2-Aminophenol + Isonicotinic Acid RouteA->ReagentsA ReagentsB 2-Aminophenol + Pyridine-4-carboxaldehyde RouteB->ReagentsB StepA1 PPA (Polyphosphoric Acid) 140-200°C ReagentsA->StepA1 -2 H2O StepB1 Schiff Base Formation (EtOH, Reflux) ReagentsB->StepB1 Product Cyclized Product (Recrystallization) StepA1->Product StepB2 Oxidant: Pb(OAc)4, PhI(OAc)2, or O2/Catalyst StepB1->StepB2 Oxidation StepB2->Product

Caption: Comparative synthetic pathways. Route A (PPA) is preferred for bulk synthesis due to the stability of the pyridine ring under harsh acidic conditions.

Detailed Protocol: PPA-Mediated Cyclocondensation

This protocol is the industry standard for generating the core scaffold due to its reliability and the solubility of the pyridine precursor in acidic media.

Reagents:

  • 2-Aminophenol (1.0 eq)

  • Isonicotinic acid (1.0 - 1.1 eq)

  • Polyphosphoric acid (PPA) (10-20x by weight)[1]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, mix 2-aminophenol and isonicotinic acid.

  • Acid Addition: Add PPA to the mixture. The high viscosity requires mechanical stirring or a robust magnetic stir bar.

  • Cyclization: Heat the mixture to 140–160°C for 4–6 hours.

    • Causality: High temperature is required to drive the dehydration of the intermediate amide and effect the ring closure. PPA acts as both solvent and Lewis acid catalyst.

  • Quenching: Allow the reaction to cool to ~80°C (still fluid), then pour slowly onto crushed ice with vigorous stirring.

    • Safety: The reaction is exothermic; ice prevents thermal runaway and hydrolysis of the product.

  • Neutralization: Adjust pH to ~7–8 using saturated NaHCO

    
     or NH
    
    
    
    OH.
    • Observation: A precipitate (the free base) will form.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water.

Pharmacological Profile & Mechanisms[2][3]

The 2-(pyridin-4-yl)benzo[d]oxazole scaffold exhibits a "chameleon-like" ability to bind distinct biological targets depending on its substitution pattern.

Oncology: VEGFR-2 & Kinase Inhibition

Derivatives of this scaffold function as ATP-competitive inhibitors. The benzoxazole nitrogen and oxygen atoms, along with the pyridine nitrogen, form a triad of hydrogen-bond acceptors/donors that interact with the "hinge region" of kinase domains (e.g., Cys919 in VEGFR-2).

  • Mechanism: The planar structure occupies the ATP-binding pocket, preventing phosphorylation and downstream signaling (Raf/MEK/ERK pathway), leading to apoptosis and anti-angiogenesis.

  • Key Insight: Substitution at the 5-position of the benzoxazole ring (e.g., with piperidine or phenyl groups) extends the molecule into the hydrophobic allosteric pocket, significantly enhancing potency (IC

    
     in low nM range).
    
Neurology: Amyloid- Imaging

The planar, conjugated nature of the 2-phenylbenzoxazole system allows it to intercalate between the


-sheets of amyloid aggregates.
  • Pyridine Advantage: Replacing the phenyl ring with pyridine (specifically 2-(pyridin-4-yl)) improves water solubility and reduces non-specific lipophilic binding compared to pure hydrocarbon analogs, enhancing the signal-to-noise ratio in PET/SPECT imaging.

  • Binding Mode:

    
    -
    
    
    
    stacking with aromatic residues (Phe, Tyr) within the amyloid fibril.
Mechanism of Action Diagram

MOA_Pathways cluster_Oncology Oncology (VEGFR-2/c-Met) cluster_Neurology Neurology (Amyloid-beta) Compound 2-(Pyridin-4-yl)benzo[d]oxazole Scaffold ATP_Pocket ATP Binding Pocket (Hinge Region Interaction) Compound->ATP_Pocket H-Bonding Fibril Amyloid-beta Fibril (Beta-sheet rich) Compound->Fibril Lipophilicity Phospho_Block Inhibition of Auto-phosphorylation ATP_Pocket->Phospho_Block Signal_Stop Arrest of Raf/MEK/ERK Phospho_Block->Signal_Stop Apoptosis Apoptosis & Anti-Angiogenesis Signal_Stop->Apoptosis Intercalation Intercalation / Pi-Stacking Fibril->Intercalation Fluorescence Fluorescence Enhancement (ICT Effect) Intercalation->Fluorescence

Caption: Dual mechanistic pathways. Left: Kinase inhibition via ATP-pocket occupation. Right: Amyloid detection via hydrophobic intercalation.

Structure-Activity Relationship (SAR) Data

The following table synthesizes data from multiple studies, comparing the core 2-(pyridin-4-yl) scaffold against its phenyl and piperidinyl analogs.

Feature2-(Pyridin-4-yl) Analog2-Phenyl Analog2-(Piperidin-4-yl) Analog
Electronic Character Electron-deficient (

-acceptor)
Neutral / Electron-richAliphatic / Basic
Solubility (aq) Moderate (N-atom H-bonding)Low (Highly Lipophilic)High (Ionizable amine)
Kinase Potency (VEGFR-2) Moderate (IC

~0.1 - 1

M)
Low (unless substituted)High (IC

< 100 nM)
Amyloid Affinity (K

)
High (Low nM)High (Low nM)Low (Steric bulk interferes)
Antimicrobial Activity High (MIC ~1-2

M vs M.tb)
ModerateModerate
Primary Application Imaging / Antitubercular Imaging ProbesAnticancer (Kinase Inhibitor)

Technical Insight: The pyridine nitrogen is the critical differentiator.

  • In Antitubercular applications, it mimics the isonicotinic acid core of Isoniazid, potentially targeting the InhA enzyme system.

  • In Kinase Inhibitors , the pyridine ring is often reduced to a piperidine (or linked to one) to introduce a solubilizing basic center that can interact with acidic residues (e.g., Asp/Glu) at the solvent front of the kinase pocket.

References

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. Link

  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers. PubMed Central. Link

  • Synthesis and evaluation of 2-pyridylbenzothiazole, 2-pyridylbenzoxazole and 2-pyridylbenzofuran derivatives as 11C-PET imaging agents for beta-amyloid plaques. PubMed. Link

  • Novel ¹⁸F-labeled benzoxazole derivatives as potential positron emission tomography probes for imaging of cerebral β-amyloid plaques. Journal of Medicinal Chemistry. Link

  • A Review on Antitubercular Activity of Some 2-isonicotinoylhydrazinecarboxamide... ResearchGate. Link

  • Synthesis of benzoxazole using polyphosphoric acid. ResearchGate (Methodology Discussion). Link

  • Structures of S-(pyridin-2-yl) 4-nitrobenzothioate... building blocks for low-symmetry multifunctional tetrapyrroles. PubMed Central (Crystal Structure Analysis). Link

Sources

Exploratory

Is 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole a liquid crystal mesogen?

An In-Depth Technical Guide to the Mesogenic Potential of 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole To the esteemed researcher, scientist, or drug development professional, this document serves as a comprehensive explorati...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mesogenic Potential of 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole

To the esteemed researcher, scientist, or drug development professional, this document serves as a comprehensive exploration into the liquid crystalline potential of 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole. While direct experimental evidence for the mesogenic nature of this specific compound is not yet prominent in the public domain, this guide will provide a thorough analysis based on the established principles of liquid crystal design and the known properties of its constituent chemical moieties.

Part 1: The Molecular Architecture of a Potential Mesogen

The structure of 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole suggests a predisposition for liquid crystalline behavior. This assessment is based on the presence of key structural features that are commonly found in known liquid crystal mesogens:

  • A Rigid Core: The benzo[d]oxazole unit provides a planar and rigid core, which is a fundamental requirement for the formation of anisotropic liquid crystalline phases. This rigidity contributes to the stability of the molecule in an ordered, non-solid state. Heterocyclic structures like benzoxazole are frequently employed in the design of liquid crystal compounds.[1][2]

  • Anisotropic Shape: The linear arrangement of the pyridyl and benzoxazole rings, coupled with the extended butyl chain, creates a rod-like or calamitic molecular shape. This anisotropy is crucial for the molecules to align along a common direction, a hallmark of nematic and smectic liquid crystal phases.

  • Polar and Polarizable Groups: The presence of the nitrogen-containing pyridine and benzoxazole rings introduces polarity and polarizability. The pyridine moiety, in particular, has a significant dipole moment that can influence mesophase stability.[3] These electronic properties contribute to the intermolecular forces necessary for the formation and maintenance of liquid crystalline order.

  • Flexible Terminal Group: The butyl group at the 5-position of the benzoxazole ring acts as a flexible terminal chain. Such alkyl chains are common in liquid crystal design, as they can influence the melting point and the temperature range of the mesophases.

Given these features, 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole is a strong candidate for exhibiting liquid crystalline properties, most likely a nematic phase, and possibly smectic phases at lower temperatures.

Part 2: Synthesis and Characterization

The synthesis of 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole can be approached through established methods for creating 2,5-disubstituted benzoxazoles. A plausible synthetic route is outlined below.

Proposed Synthesis of 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole

A common and effective method for the synthesis of 2-substituted benzoxazoles involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[4]

Step-by-Step Protocol:

  • Starting Materials: The synthesis would begin with 2-amino-4-butylphenol and isonicotinic acid (pyridine-4-carboxylic acid).

  • Amide Formation: The first step is the formation of an amide bond between the 2-amino-4-butylphenol and isonicotinic acid. This can be achieved using a variety of coupling agents, such as dicyclohexylcarbodiimide (DCC) or by converting the isonicotinic acid to its acid chloride.

  • Cyclization: The resulting amide is then subjected to a cyclization reaction to form the benzoxazole ring. This is typically achieved by heating the amide, often in the presence of a dehydrating agent like polyphosphoric acid (PPA) or under acidic conditions.

Synthesis of 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole 2-amino-4-butylphenol 2-amino-4-butylphenol Amide Intermediate Amide Intermediate 2-amino-4-butylphenol->Amide Intermediate Amide Formation (e.g., DCC coupling) Isonicotinic acid Isonicotinic acid Isonicotinic acid->Amide Intermediate 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole Amide Intermediate->5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole Cyclization (e.g., PPA, heat)

A proposed synthetic workflow for 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole.
Characterization of Liquid Crystalline Properties

Once synthesized and purified, the compound would be subjected to standard techniques to identify and characterize any liquid crystalline phases.

Experimental Workflow:

  • Differential Scanning Calorimetry (DSC): This technique is used to determine the transition temperatures and enthalpies of the compound. The sample is heated and cooled at a controlled rate, and the heat flow is monitored. Phase transitions, such as melting from a solid to a liquid crystal, transitions between different liquid crystal phases, and clearing to an isotropic liquid, will appear as peaks in the DSC thermogram.

  • Polarized Optical Microscopy (POM): POM is a crucial tool for identifying liquid crystalline phases by observing their unique textures under cross-polarized light. The sample is placed on a hot stage between two polarizers, and the temperature is varied. The appearance of birefringent textures, which change with temperature, is a definitive sign of a liquid crystalline phase. Different liquid crystal phases (e.g., nematic, smectic A, smectic C) exhibit characteristic textures.

LC Characterization Workflow Synthesized Compound Synthesized Compound DSC Differential Scanning Calorimetry (DSC) Synthesized Compound->DSC POM Polarized Optical Microscopy (POM) Synthesized Compound->POM Phase Transitions Identify Phase Transition Temperatures DSC->Phase Transitions Texture Analysis Observe Optical Textures POM->Texture Analysis LC Phase Identification Identify Liquid Crystalline Phase(s) Phase Transitions->LC Phase Identification Texture Analysis->LC Phase Identification

Workflow for the characterization of liquid crystalline properties.

Part 3: Predictive Analysis and Conclusion

Based on the analysis of its structural components, 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole is a promising candidate for a liquid crystal mesogen. The combination of a rigid benzoxazole core, a polar pyridyl group, and a flexible butyl chain provides the necessary molecular anisotropy and intermolecular interactions to support the formation of ordered, fluid phases.

While definitive experimental data is needed for confirmation, the existing body of research on related pyridyl and benzoxazole-containing molecules strongly supports the hypothesis that this compound will exhibit liquid crystalline behavior.[1][2][3] Further investigation into its synthesis and physical properties is warranted and could lead to the discovery of a novel mesogen with potentially interesting electro-optical properties.

References

  • Synthesis, Phase Behavior and Computational Simulations of a Pyridyl-Based Liquid Crystal System. National Center for Biotechnology Information. [Link]

  • A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. National Center for Biotechnology Information. [Link]

  • Benzoxazole-terminated liquid crystals with large birefringence and negative dielectric anisotropy. ResearchGate. [Link]

  • The Synthesis and Liquid Crystal Properties of Some 2,5-Disubstituted Pyridines. Taylor & Francis Online. [Link]

  • Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations. MDPI. [Link]

  • Novel benzoxazole-based liquid crystals with negative dielectric anisotropy and moderate optical anisotropy. Taylor & Francis Online. [Link]

  • A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journals. [Link]

  • ANTIMYCOBACTERIAL PROPERTIES OF SOME 2,5-DISUBSTITUTED-BENZOXAZOLE DERIVATIVES. AVESİS. [Link]

  • Process for the synthesis of trisubstituted oxazoles.
  • Studies in the Synthesis of Benzoxazole Compounds. CORE. [Link]

  • Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. PubMed. [Link]

  • 1,2,4-Tris(5-aryl-1,3,4-oxadiazolyl)-benzenes: novel λ-shaped fluorescent liquid crystals. Gutenberg Open Science. [Link]

  • Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino). MDPI. [Link]

  • Designed 2,5-disubstituted benzoxazoles derivatives. ResearchGate. [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

High-Efficiency Synthesis of 5-tert-Butyl-2-(pyridin-4-yl)benzo[d]oxazole: Process Optimization and Scalability

Executive Summary This Application Note details the optimized synthesis protocols for 5-tert-butyl-2-(pyridin-4-yl)benzo[d]oxazole , a privileged scaffold in medicinal chemistry often associated with kinase inhibition an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimized synthesis protocols for 5-tert-butyl-2-(pyridin-4-yl)benzo[d]oxazole , a privileged scaffold in medicinal chemistry often associated with kinase inhibition and optical materials. While "butyl" can refer to n-butyl, the tert-butyl moiety is significantly more prevalent in drug discovery due to its metabolic stability and hydrophobic interaction potential; thus, this guide focuses on the tert-butyl variant (derived from the widely available 4-tert-butylphenol).

We present two distinct synthetic routes:

  • Route A (Scalable Thermal Condensation): A robust, metal-free protocol using Polyphosphoric Acid (PPA) suitable for gram-to-kilogram scale-up.

  • Route B (Green Oxidative Cyclization): A mild, catalytic approach using Schiff base intermediates, ideal for parallel synthesis and library generation.

Retrosynthetic Analysis & Strategy

To ensure high atom economy and regio-control, the benzoxazole core is constructed via the condensation of a 2-aminophenol derivative with a pyridine-4-carbonyl electrophile.

Strategic Disconnections
  • Bond Formation: C2–N and C2–O closure.

  • Key Precursors: 2-Amino-4-tert-butylphenol and Isonicotinic Acid (or Isonicotinaldehyde).

Retrosynthesis Target Target: 5-tert-Butyl-2-(pyridin-4-yl)benzo[d]oxazole Precursor1 2-Amino-4-tert-butylphenol (Nucleophile) Target->Precursor1 Cyclodehydration Precursor2 Isonicotinic Acid / Aldehyde (Electrophile) Target->Precursor2 + StartMat 4-tert-Butylphenol (Commodity Chemical) Precursor1->StartMat Nitration & Reduction

Figure 1: Retrosynthetic logic flow. The convergent strategy minimizes steps by utilizing functionalized commercially available precursors.

Critical Reagent Preparation

Note: If 2-Amino-4-tert-butylphenol (CAS: 1199-46-8) is not purchased, it must be synthesized fresh to prevent oxidation.

Protocol: Synthesis of 2-Amino-4-tert-butylphenol[1][2][3]
  • Nitration: Treat 4-tert-butylphenol with dilute HNO₃ in acetic acid at 0–5°C. Isolate 2-nitro-4-tert-butylphenol via steam distillation or column chromatography (removes the 4-nitro isomer if starting from unsubstituted phenol, but here regioselectivity favors ortho).

  • Reduction: Hydrogenate the nitro-phenol (10% Pd/C, H₂, 3 atm) in MeOH/EtOAc for 4 hours. Filter through Celite.

  • Storage: Store under Argon at -20°C. The amine oxidizes rapidly to a dark purple solid upon air exposure.

Route A: Polyphosphoric Acid (PPA) Mediated Cyclization

Best for: Scale-up (>10g), cost-efficiency, and difficult substrates. Mechanism: Acid-catalyzed esterification/amidation followed by intramolecular dehydration.

Materials
ReagentEquiv.[1][2][3][4][5][6][7][8]Role
2-Amino-4-tert-butylphenol1.0Nucleophile
Isonicotinic Acid1.05Electrophile
Polyphosphoric Acid (PPA)10–15 wt/wtSolvent & Catalyst
10% NaOH (aq)N/AQuenching/Neutralization
Step-by-Step Protocol
  • Mixing: In a 250 mL round-bottom flask (or mechanical reactor for larger scales), charge Isonicotinic acid (1.05 equiv) and 2-Amino-4-tert-butylphenol (1.0 equiv).

  • PPA Addition: Add Polyphosphoric Acid (10g per 1g of reactant). Tip: PPA is viscous; warm to 60°C to facilitate pouring.

  • Reaction: Heat the mixture to 180°C200°C with overhead stirring.

    • Checkpoint: The mixture will turn into a homogenous dark syrup. Monitor by TLC (take a drop, quench in water/EtOAc) every hour. Reaction typically completes in 3–5 hours.

  • Quenching (Exothermic): Cool the reaction mass to ~80°C. Pour slowly into crushed ice (500g) with vigorous stirring.

    • Safety: Do not pour into water at >100°C; splattering risk.

  • Neutralization: Adjust pH to ~8–9 using 10% NaOH or NH₄OH. The product will precipitate as a solid.

  • Workup:

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with Brine (1 x 100 mL).

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (Hexanes:EtOAc 80:20).

Expected Yield: 85–92%

Route B: Oxidative Cyclization (Green Chemistry)

Best for: Library synthesis, acid-sensitive functional groups, mild conditions. Mechanism: Formation of Schiff base (imine) followed by oxidative ring closure.[9]

Materials
ReagentEquiv.[1][2][3][4][5][6][7][8]Role
2-Amino-4-tert-butylphenol1.0Nucleophile
Isonicotinaldehyde1.0Electrophile
Na₂S₂O₅ (Sodium metabisulfite)1.2Oxidant/Promoter
DMSOSolventReaction Medium
Step-by-Step Protocol
  • Condensation: Dissolve 2-Amino-4-tert-butylphenol (1 mmol) and Isonicotinaldehyde (1 mmol) in DMSO (3 mL).

  • Heating: Heat to 120°C for 15 minutes. The Schiff base forms rapidly.

  • Oxidant Addition: Add Na₂S₂O₅ (1.2 mmol) to the mixture. Continue heating at 120°C for 1–2 hours.

    • Alternative: Use Pb(OAc)₄ or MnO₂ if Na₂S₂O₅ is ineffective for specific analogs, though metabisulfite is greener.

  • Workup: Cool to room temperature. Pour into water (20 mL).

  • Filtration: The product often precipitates. Filter, wash with water, and dry.[10] If oil forms, extract with DCM.[3]

Expected Yield: 70–80%[11]

Analytical Characterization (QC)

Upon isolation, the identity of 5-tert-Butyl-2-(pyridin-4-yl)benzo[d]oxazole must be verified.

Expected NMR Data (CDCl₃, 400 MHz)
  • ¹H NMR:

    • Pyridine Ring: Two doublets at ~8.8 ppm (2H, d, J=6 Hz, H-2',6') and ~8.0 ppm (2H, d, J=6 Hz, H-3',5').

    • Benzoxazole Core:

      • H-4 (aromatic, near t-butyl): ~7.7 ppm (d, J=1.5 Hz).

      • H-7 (aromatic): ~7.5 ppm (d, J=8.5 Hz).

      • H-6 (aromatic): ~7.4 ppm (dd, J=8.5, 1.5 Hz).

    • Alkyl Group: Singlet at ~1.40 ppm (9H, s, tert-butyl).

  • ¹³C NMR: Characteristic peaks at ~162 ppm (C=N, oxazole), ~150 ppm (Pyridine C-2,6), ~148 ppm (Benzoxazole C-O), ~142 ppm (Benzoxazole C-N), ~35 ppm (Quaternary C), ~31 ppm (CH₃).

Workflow Visualization

Workflow Step1 Reactants Mixing (Acid + Aminophenol) Step2 Cyclization (PPA, 180°C, 4h) Step1->Step2 Step3 Quench & Neutralize (Ice/NaOH, pH 9) Step2->Step3 Step4 Extraction & Drying (EtOAc / Na2SO4) Step3->Step4 Step5 Recrystallization (EtOH/H2O) Step4->Step5

Figure 2: Process flow for Route A (PPA Method).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Incomplete cyclization or hydrolysis during workup.Ensure temp reaches 180°C; ensure pH > 8 during workup (benzoxazoles can hydrolyze in strong acid/heat).
Sticky Black Tar Oxidative polymerization of aminophenol.Conduct reaction under Nitrogen/Argon atmosphere; use fresh aminophenol.
Product Impurity Residual PPA trapped in crystal lattice.Repulp the solid in 10% NaHCO₃ solution for 1 hour, then re-filter.
Regioselectivity N/A for this specific molecule.5-butyl vs 6-butyl is determined by the starting material (2-amino-4-butylphenol yields 5-butyl isomer exclusively).

References

  • BenchChem. A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. Retrieved from

  • Organic Chemistry Portal. Synthesis of Benzoxazoles: Recent Literature and Protocols. Retrieved from

  • RSC Advances. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. (2023).[8] Retrieved from

  • Sigma-Aldrich. Product Specification: 2-Amino-4-tert-butylphenol (CAS 1199-46-8). Retrieved from

Sources

Application

Application Notes and Protocols: 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole as a Ligand in Coordination Chemistry

Introduction: The Emerging Potential of Pyridyl-Benzoxazole Ligands The fusion of a benzoxazole core with a pyridine ring at the 2-position creates a class of bidentate N,N-chelating ligands with significant potential in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Potential of Pyridyl-Benzoxazole Ligands

The fusion of a benzoxazole core with a pyridine ring at the 2-position creates a class of bidentate N,N-chelating ligands with significant potential in coordination chemistry. The inherent electronic properties and structural rigidity of the pyridyl-benzoxazole scaffold make it a versatile building block for the construction of novel metal complexes. These complexes are of growing interest due to their diverse applications in catalysis, materials science, and medicinal chemistry.[1][2][3] The introduction of a butyl group at the 5-position of the benzoxazole ring, as in 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole, enhances the ligand's lipophilicity, which can influence the solubility and electronic properties of its corresponding metal complexes.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole as a ligand. While specific literature on this exact substituted ligand is emerging, the protocols and principles outlined herein are based on well-established and analogous synthetic and coordination chemistry of related pyridyl-benzoxazole systems.

PART 1: Synthesis of 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole

The synthesis of 2-arylbenzoxazoles can be achieved through several reliable methods.[4][5][6] A common and effective approach involves the condensation of a substituted 2-aminophenol with a pyridine carboxylic acid or its derivative.

Protocol 1: Synthesis via Condensation of 2-Amino-4-butylphenol and Isonicotinic Acid

This protocol is adapted from general methods for the synthesis of 2-arylbenzoxazoles.[7]

Reaction Scheme:

Synthesis of 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole cluster_reactants Reactants cluster_products Product 2-Amino-4-butylphenol 2-Amino-4-butylphenol Reaction + 2-Amino-4-butylphenol->Reaction Isonicotinic_acid Isonicotinic acid Isonicotinic_acid->Reaction Ligand 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole Reaction->Ligand

Figure 1: Synthesis of the target ligand.

Materials:

  • 2-Amino-4-butylphenol

  • Isonicotinic acid (Pyridine-4-carboxylic acid)

  • Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt % phosphorus pentoxide in methanesulfonic acid)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethanol

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2-Amino-4-butylphenol (1 equivalent) and isonicotinic acid (1.1 equivalents).

  • Add polyphosphoric acid (PPA) as both the solvent and dehydrating agent (approximately 10 times the weight of the limiting reagent).

  • Heat the reaction mixture to 180-200 °C with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.

  • For purification, recrystallize the crude product from a suitable solvent such as ethanol or purify by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Dry the purified product under vacuum to obtain 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole as a solid.

Characterization:

The structure of the synthesized ligand should be confirmed by standard analytical techniques:

TechniqueExpected Observations
¹H NMR Aromatic protons of the benzoxazole and pyridine rings, and aliphatic protons of the butyl group.
¹³C NMR Aromatic and aliphatic carbons corresponding to the structure.
FT-IR Characteristic C=N and C-O-C stretching frequencies of the benzoxazole ring.
Mass Spec. Molecular ion peak corresponding to the calculated molecular weight.

PART 2: Coordination Chemistry of 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole

The nitrogen atoms of the pyridine ring and the benzoxazole ring in 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole act as a bidentate chelating ligand, readily forming stable complexes with a variety of transition metals.[8][9] The general reaction involves the mixing of the ligand with a metal salt in a suitable solvent.

Protocol 2: General Synthesis of Metal(II) Complexes

This protocol provides a general method for the synthesis of metal(II) complexes with the title ligand.

Reaction Workflow:

Coordination_Complex_Synthesis cluster_workflow General Workflow for Metal Complex Synthesis start Start: Dissolve Ligand and Metal Salt reaction Reaction Mixture: - Stir at specified temperature - Monitor reaction progress (e.g., precipitation) start->reaction Combine solutions isolation Isolation of Complex: - Filtration - Washing with solvent reaction->isolation Reaction complete purification Purification: - Recrystallization isolation->purification characterization Characterization: - Spectroscopic analysis - Elemental analysis - X-ray crystallography (if single crystals are obtained) purification->characterization end End: Purified Metal Complex characterization->end

Figure 2: General workflow for synthesizing metal complexes.

Materials:

  • 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole (Ligand)

  • Metal(II) salt (e.g., CoCl₂, Ni(OAc)₂, Cu(NO₃)₂, ZnCl₂)

  • Methanol or Ethanol

  • Diethyl ether

  • Schlenk flask or round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (optional, depending on the metal's sensitivity to oxidation)

Procedure:

  • In a Schlenk flask, dissolve the ligand (2 equivalents) in warm methanol or ethanol.

  • In a separate flask, dissolve the metal(II) salt (1 equivalent) in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • The reaction mixture is typically stirred at room temperature or gently heated for several hours. The formation of a precipitate often indicates the formation of the complex.

  • After the reaction is complete, cool the mixture to room temperature, and collect the solid product by vacuum filtration.

  • Wash the collected solid with small portions of cold solvent and then with diethyl ether to remove any unreacted starting materials.

  • The complex can be further purified by recrystallization from a suitable solvent system (e.g., DMF/ethanol).

Expected Stoichiometry and Geometry:

For divalent metal ions, the formation of complexes with a 1:2 metal-to-ligand ratio ([M(L)₂]²⁺) is common, often resulting in tetrahedral or octahedral geometries depending on the coordination of counter-ions or solvent molecules.

Characterization of Metal Complexes
TechniquePurpose
FT-IR To confirm the coordination of the ligand to the metal center by observing shifts in the C=N stretching frequencies.
UV-Vis To study the electronic transitions within the complex, which can provide information about its geometry.
Elemental Analysis To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.
Magnetic Susceptibility To determine the number of unpaired electrons in paramagnetic complexes, which helps in assigning the geometry.
X-ray Crystallography To determine the precise three-dimensional structure of the complex in the solid state.

PART 3: Potential Applications

Metal complexes of pyridyl-benzoxazole ligands have shown promise in several fields.

Catalysis

The well-defined coordination sphere and tunable electronic properties of these complexes make them attractive candidates for catalysis. For instance, palladium complexes of similar ligands have been investigated as catalysts in cross-coupling reactions. The butyl group can enhance the solubility of the catalyst in organic solvents.

Medicinal Chemistry

Benzoxazole derivatives and their metal complexes are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][10] The coordination of the ligand to a metal center can enhance its biological efficacy. The increased lipophilicity due to the butyl group may improve cell membrane permeability.

Materials Science

The rigid and planar structure of the pyridyl-benzoxazole ligand can be exploited in the design of luminescent materials and coordination polymers. The nature of the metal ion and the ligand substituents can be tuned to achieve desired photophysical properties.

Conclusion and Future Perspectives

5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole is a promising ligand for the development of novel coordination compounds with tailored properties. The synthetic protocols provided herein offer a solid foundation for the preparation of this ligand and its metal complexes. Further research into the coordination behavior with a broader range of metals and the exploration of their catalytic, medicinal, and material science applications are warranted. The systematic study of how the butyl substituent influences the physicochemical and biological properties of the resulting complexes will be a key area of future investigation.

References

  • Nayak, D. N., & Panda, N. (2017). Synthesis of 2-aryl benzoxazoles from aldoximes. MOJ Biorg Org Chem, 1(5), 176‒182.
  • Li, Y., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(14), 5369.
  • Chary, M. V., & Keerthi, N. (2008). Direct and Practical Synthesis of 2-Arylbenzoxazoles Promoted by Activated Carbon. Organic Letters, 10(14), 3025–3028.
  • Nayak, D. N., & Panda, N. (2017).
  • ChemicalBook. (n.d.). 2-(2-Pyridyl)benzoxazole synthesis.
  • Hsieh, H.-W., et al. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journal of Organic Chemistry, 18, 1373–1382.
  • Wang, Z., et al. (2013). synthesis and preliminary biologic evaluation of 5-substituted-2-(4-substituted phenyl)-1,3-benzoxazoles as a novel class of influenza virus A inhibitors. European Journal of Medicinal Chemistry, 64, 407-414.
  • Al Awadh, A. A. (2023). Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022). Saudi Pharmaceutical Journal, 31(9), 101698.
  • Li, Y., et al. (2023).
  • Anonymous. (n.d.).
  • Lee, J., et al. (2014). Synthesis and evaluation of benzoxazole derivatives as 5-lipoxygenase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(16), 3817-3820.
  • PubChem. (n.d.). 2-(Pyridin-4-yl)-1,3-benzoxazole.
  • Al Awadh, A. A. (2023).
  • Bergamini, F. R. G., et al. (2024).
  • Google Patents. (n.d.).
  • Kumar, A., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Results in Chemistry, 3, 100188.
  • Anonymous. (n.d.).
  • Mohammed, H. S., & Tripathi, V. D. (2020). Medicinal Applications of Coordination Complexes. Journal of Physics: Conference Series, 1664, 012070.
  • Terenzi, A., et al. (2019). Metal Complexes of Oxadiazole Ligands: An Overview. Inorganics, 7(7), 88.
  • Bényei, A., et al. (2020). Benzoxazole-Based Metal Complexes to Reverse Multidrug Resistance in Bacteria. Antibiotics, 9(10), 649.
  • da Silva, J. G., et al. (2021). Coordination compounds containing 2-pyridylselenium ligands: synthesis, structural characterization, and antibacterial evaluation. New Journal of Chemistry, 45(33), 15024-15034.
  • Zhukhovitskiy, A. V., et al. (2015). Pyridine coordination chemistry for molecular assemblies on surfaces. Accounts of Chemical Research, 48(1), 145-154.
  • ResearchGate. (n.d.). The coordination chemistry and supramolecular interactions of 2-(2′-Pyridyl)imidazole ligand: a comprehensive review with theoretical insight.
  • Ruiu, T., et al. (2023). Organometallic palladium(II) complexes with N-((pyridin-2-yl)methylene)-4-amino-2,1,3-benzothiadiazole: synthesis, characterization and reactivity. Inorganica Chimica Acta, 555, 121579.
  • IRIS. (n.d.). Organometallic palladium(II) complexes with N-((pyridin-2-yl)methylene)
  • ResearchGate. (n.d.). The Zn(II)-organic coordination polymers based on 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylate ligands: Crystal structures and luminescent properties.
  • Wang, Y., et al. (2024). Novel Pyridine Oxime-Based Complexing Agents for Enhanced Corrosion Resistance in Zinc–Nickel Alloy Electroplating: Mechanisms and Applications.
  • Scott, J. S., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry.

Sources

Method

Application of benzoxazole derivatives in organic light-emitting diodes (OLEDs)

Application Note: Benzoxazole Derivatives in High-Efficiency Organic Light-Emitting Diodes (OLEDs) Executive Summary Benzoxazole derivatives represent a critical class of electron-deficient heterocycles in the OLED indus...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Benzoxazole Derivatives in High-Efficiency Organic Light-Emitting Diodes (OLEDs)

Executive Summary

Benzoxazole derivatives represent a critical class of electron-deficient heterocycles in the OLED industry. Distinguished by their high electron affinity, thermal stability, and tunable energy levels, they serve three primary roles: Electron Transport Materials (ETMs) , Host Materials for phosphorescent/TADF emitters, and Active Emitters (specifically via Excited-State Intramolecular Proton Transfer, ESIPT). This guide provides a rigorous technical overview of their application, synthesis, and device integration, emphasizing the mechanistic underpinnings of carrier dynamics and exciton management.

Material Architectures & Mechanisms

Electron Transport Materials (ETMs)

The benzoxazole ring contains a pyridine-type nitrogen atom (


 hybridized) and an oxygen atom, rendering the core electron-deficient. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level (typically -2.8 eV to -3.2 eV), facilitating electron injection from the cathode (LiF/Al or Mg:Ag) and improving electron mobility (

to

cm

/Vs).
  • Benchmark: Benzoxazole derivatives often outperform standard Alq

    
     by reducing the electron injection barrier.
    
  • Design Strategy: Linking multiple benzoxazole units (e.g., via a benzene core) increases thermal stability (

    
    C) and prevents crystallization, which is fatal to device longevity.
    
ESIPT Emitters (The "Stokes Shift" Advantage)

Derivatives like 2-(2'-hydroxyphenyl)benzoxazole (HBO) utilize Excited-State Intramolecular Proton Transfer (ESIPT).[1][2]

  • Mechanism: Upon photoexcitation, a proton transfers from the hydroxyl group to the benzoxazole nitrogen, forming a keto tautomer. Radiative decay occurs from the keto excited state (

    
    ) to the keto ground state (
    
    
    
    ), followed by rapid back-protonation to the enol form (
    
    
    ).
  • Application: This creates a massive Stokes shift (>150 nm), eliminating self-absorption and enabling highly efficient, transparent OLEDs.

TADF Hosts & Emitters

Benzoxazole acts as a robust acceptor (A) moiety. When coupled with strong donors (D) like carbazole, it facilitates Thermally Activated Delayed Fluorescence (TADF).

  • Mechanism: The D-A architecture separates HOMO and LUMO spatial distributions, minimizing the exchange energy (

    
    ), allowing reverse intersystem crossing (RISC) from triplet (
    
    
    
    ) to singlet (
    
    
    ) states for 100% internal quantum efficiency.

Visualization: ESIPT Mechanism & Energy Transfer

The following diagram illustrates the ESIPT photocycle and its integration into an OLED host-guest system.

ESIPT_Mechanism Enol_GS Enol (Ground State) Stable Form Enol_ES Enol* (Excited) Frank-Condon State Enol_GS->Enol_ES Excitation (Abs) Keto_ES Keto* (Excited) Proton Transferred Enol_ES->Keto_ES ESIPT (<100 fs) Keto_GS Keto (Ground State) Transient Keto_ES->Keto_GS Radiative Decay Photon Emission (hν) Large Stokes Shift Keto_ES->Photon Keto_GS->Enol_GS Back Protonation

Figure 1: Four-level ESIPT photocycle in HBO derivatives. The rapid proton transfer prevents re-absorption, crucial for high-efficiency deep-blue or white OLEDs.

Experimental Protocols

Protocol A: Synthesis & Purification (High-Purity Standard)

Objective: Synthesis of a generic 2-arylbenzoxazole derivative suitable for vacuum deposition. Impurities >50 ppm can act as carrier traps and quenchers.

Reagents: 2-Aminophenol (1.0 eq), Aryl Aldehyde (1.0 eq), Oxidant (e.g., DDQ or O2/Activated Carbon), Solvent (Xylene or Ethanol).

  • Condensation:

    • Dissolve 2-aminophenol and aryl aldehyde in xylene in a round-bottom flask equipped with a Dean-Stark trap.

    • Reflux at 140°C for 12-24 hours under

      
       atmosphere.
      
    • Checkpoint: Monitor TLC until aldehyde consumption is complete.[3]

  • Cyclization/Oxidation:

    • If using Schiff base intermediate, add oxidant (e.g., DDQ, 1.1 eq) and stir at room temperature for 2 hours to effect ring closure.

  • Crude Isolation:

    • Cool to room temperature.[4] Filter precipitate or remove solvent via rotary evaporation.

    • Wash solid with cold ethanol to remove unreacted starting materials.

  • Purification (Critical Step):

    • Recrystallization: Dissolve in minimal hot toluene/ethanol; cool slowly to 4°C. Repeat 2x.

    • Vacuum Sublimation: Place recrystallized solid in a gradient sublimation tube.

      • Pressure:[5]

        
         Torr.
        
      • Source Temp:

        
        C.
        
      • Collection: Collect the middle zone (purest fraction). Discard the highly volatile (light) and non-volatile (dark residue) zones.

Protocol B: Device Fabrication (Vacuum Deposition)

Architecture: ITO / HAT-CN (HIL) / TAPC (HTL) / Benzoxazole-Host:Dopant (EML) / Benzoxazole-ETM / LiF / Al.

Equipment: Thermal Evaporator (Cluster tool preferred), Glovebox (


 ppm).
  • Substrate Preparation:

    • Patterned ITO glass (

      
      ).
      
    • Clean: Ultrasonicate in Decon90 -> DI Water -> Acetone -> Isopropanol (15 min each).

    • Activation: UV-Ozone treatment for 15 min (Increases ITO work function to ~4.8 eV).

  • Organic Layer Deposition:

    • Transfer to vacuum chamber immediately after UV-Ozone.

    • Base pressure must reach

      
       Torr before starting.
      
    • HIL (Hole Injection): Deposit HAT-CN (10 nm) at 0.5 Å/s.

    • HTL (Hole Transport): Deposit TAPC (40 nm) at 1.0 Å/s.

    • EML (Emission): Co-deposit Host (Benzoxazole derivative) and Dopant (e.g., Ir(ppy)3) at ratio 90:10. Rate: 1.0 Å/s total.

    • ETL (Electron Transport): Deposit Benzoxazole ETM (e.g., TPBi analog) (30 nm) at 1.0 Å/s.

  • Cathode Deposition:

    • EIL: LiF (1 nm) at 0.1 Å/s (Very slow rate is crucial for uniform island formation).

    • Cathode: Aluminum (100 nm) at 2-5 Å/s.

  • Encapsulation:

    • Encapsulate with UV-curable epoxy and glass cover slip in the glovebox.

Characterization & Data Interpretation

Key Performance Metrics (Comparative Table)
Material ClassExample CompoundLUMO (eV)Triplet Energy (

)
Mobility (

)
Application
Standard ETM Alq

-3.02.0 eV

Baseline Green Emitter/ETM
Benzimidazole TPBi-2.72.6 eV

Hole Blocker / ETM
Benzoxazole Zn(box)

-2.8 2.5 eV

High Mobility ETM
TADF Host Cz-Box -2.4 2.8 eV Bipolar Blue/Green Host
Workflow Diagram: Characterization

Characterization_Workflow cluster_Electrical Electrical Characterization cluster_Optical Optical Characterization Start Fabricated OLED Device JV J-V-L Measurement (Keithley 2400 + Photodiode) Start->JV EL_Spec EL Spectrum (Spectroradiometer) Start->EL_Spec Lifetime Lifetime Testing (LT50 / LT95) JV->Lifetime Constant Current Stress EQE EQE Calculation (Lambertian Assumption) JV->EQE Current Efficiency (cd/A) EL_Spec->EQE Radiance (W/sr/m²) Angle Angular Dependence EL_Spec->Angle

Figure 2: Standard validation workflow for OLED devices. J-V-L (Current Density-Voltage-Luminance) is the primary metric for turn-on voltage and power efficiency.

Troubleshooting & Optimization

  • High Turn-on Voltage:

    • Cause: Large injection barrier at Cathode/ETL interface.

    • Solution: Use a benzoxazole derivative with a deeper LUMO (more electron-withdrawing substituents like -CN or -F). Ensure LiF thickness is strictly < 1.5 nm.

  • Low Efficiency (EQE):

    • Cause: Exciton quenching or charge imbalance.

    • Solution: If using as a host, ensure

      
       by at least 0.2 eV to prevent back-energy transfer. Check charge balance; if electron-rich, thicken the HTL.
      
  • Short Lifetime:

    • Cause: Crystallization of the organic layer due to Joule heating.

    • Solution: Use "star-shaped" or bulky benzoxazole derivatives (e.g., bonded to a spiro-core) to increase

      
      .
      

References

  • Design of Benzoxazole-Based HLCT Emitters

    • Title: Benzoxazole-Based Hybridized Local and Charge-Transfer Deep-Blue Emitters for Solution-Processable Organic Light-Emitting Diodes.[6]

    • Source: ACS Applied M
    • URL:[Link]

  • Mechanosynthesis of Benzoxazoles

    • Title: Mechanosynthesis of Solid-St
    • Source: MDPI (Molecules).
    • URL:[Link]

  • TADF Emitters with Benzimidazole/Benzoxazole Donors

    • Title: Highly efficient thermally activated delayed fluorescence emitter based on the 5H-benzo[d]benzo[4,5]imidazo[1,2-a]imidazole donor.[7]

    • Source: M
    • URL:[Link]

  • Bipolar Hosts for OLEDs

    • Title: Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters.[8][9]

    • Source: ACS Omega (2020).
    • URL:[Link]

  • ESIPT Mechanism in Benzoxazoles

    • Title: Revealing the ESIPT process in benzoxazole fluorophores within polymeric m
    • Source: PubMed / ResearchG
    • URL:[Link]

Sources

Application

Application Note: Integrated Screening Workflows for Pyridine-Benzoxazole Hybrid Pharmacophores

Executive Summary The pyridine-benzoxazole hybrid scaffold represents a "privileged structure" in medicinal chemistry, possessing the unique ability to interact with diverse biological targets. This dual-pharmacophore sy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine-benzoxazole hybrid scaffold represents a "privileged structure" in medicinal chemistry, possessing the unique ability to interact with diverse biological targets. This dual-pharmacophore system combines the electron-withdrawing nature of the pyridine ring with the lipophilic, hydrogen-bonding capacity of the benzoxazole moiety.

This Application Note provides a rigorous, field-validated protocol for screening these derivatives. Unlike generic screening guides, this document addresses the specific physicochemical challenges of this scaffold—namely, its poor aqueous solubility and potential for redox interference in colorimetric assays.

Primary Biological Targets:

  • Antimicrobial: Inhibition of DNA Gyrase (Subunit B) , preventing bacterial DNA replication.

  • Anticancer: Inhibition of EGFR (Epidermal Growth Factor Receptor) tyrosine kinase, inducing apoptosis via the Bax/Bcl-2 pathway.

Compound Management & Solubilization

The Challenge: Pyridine-benzoxazole derivatives are characteristically lipophilic and prone to precipitation in aqueous media, leading to erratic IC50/MIC data.

Protocol: Stock Preparation
  • Primary Stock: Dissolve neat compound in 100% DMSO (Dimethyl Sulfoxide) to a concentration of 10 mM .

    • Critical Checkpoint: Sonicate for 5–10 minutes at 40°C if turbidity persists. Visual clarity is mandatory.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the pyridine ring) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions:

    • Dilute the Primary Stock into the assay medium (CAMHB or DMEM) immediately prior to use.

    • Maximum Tolerated Dose (MTD) of DMSO: Ensure final DMSO concentration in the well is ≤ 0.5% (v/v) for mammalian cells and ≤ 1.0% (v/v) for bacteria. Higher concentrations induce solvent toxicity, masking the true compound activity.

Workflow A: Antimicrobial Susceptibility Screening

Standard: CLSI M07 (Broth Microdilution)

Mechanistic Rationale

Benzoxazole derivatives target the ATP-binding site of bacterial DNA Gyrase (GyrB). Unlike fluoroquinolones that target the DNA-gyrase complex, these hybrids often compete with ATP, requiring a sensitive assay to detect competitive inhibition.

Step-by-Step Protocol

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Resazurin Sodium Salt (Alamar Blue) – Preferred over MTT for bacteria to prevent premature reduction.

  • 96-well flat-bottom plates.

Procedure:

  • Inoculum Prep: Adjust bacterial culture (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) to a 0.5 McFarland Standard (

    
     CFU/mL). Dilute 1:100 in CAMHB.
    
  • Serial Dilution: Dispense 100 µL of CAMHB into columns 2–12. Add 200 µL of compound (at 2x desired top concentration) to column 1. Perform 1:2 serial dilutions across the plate.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to all wells.

    • Final Volume: 200 µL.

    • Controls: Column 11 (Growth Control: Bacteria + Solvent), Column 12 (Sterility Control: Media only).

  • Incubation: 16–20 hours at 37°C.

  • Readout (The Resazurin Switch):

    • Add 30 µL of 0.01% Resazurin solution to each well.

    • Incubate for 1–2 hours.

    • Interpretation: Blue = No Growth (Inhibition); Pink = Growth (Metabolic reduction).

    • MIC Definition: The lowest concentration preventing the Blue-to-Pink color shift.

Data Visualization: Antimicrobial Workflow

AntimicrobialWorkflow Stock Compound Stock (10mM DMSO) Dilution Serial Dilution (CAMHB Media) Stock->Dilution Dilute Inoculation Inoculation (0.5 McFarland) Dilution->Inoculation + Bacteria Incubation Incubation (18h @ 37°C) Inoculation->Incubation Dye Add Resazurin (Redox Indicator) Incubation->Dye Readout MIC Determination (Blue vs Pink) Dye->Readout 2h Reaction

Figure 1: CLSI-compliant broth microdilution workflow utilizing Resazurin for high-contrast MIC determination.

Workflow B: Anticancer Cytotoxicity Screening

Standard: MTT Assay (with SRB Validation)

Mechanistic Rationale

Pyridine-benzoxazoles act as ATP-competitive inhibitors of EGFR. However, the pyridine nitrogen can act as a Lewis base, and certain substitutions may possess intrinsic reducing potential.

  • Risk: False negatives in MTT assays (Compound chemically reduces MTT to purple formazan without live cells).

  • Solution: Mandatory "Cell-Free Control."

Step-by-Step Protocol

Materials:

  • Cell Lines: A549 (Lung, EGFR+), MCF-7 (Breast).

  • MTT Reagent (5 mg/mL in PBS).

  • Solubilizer: DMSO.[2]

Procedure:

  • Seeding: Seed cells (

    
     cells/well) in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add compounds (0.1 – 100 µM).

    • CRITICAL CONTROL: Prepare one column with Media + Compound + MTT (No Cells) . If this turns purple, the compound is chemically reducing MTT.[3] Abort MTT and switch to SRB Assay.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL MTT stock. Incubate 4 hours.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure Absorbance at 570 nm.

Troubleshooting: MTT vs. SRB

If the "Cell-Free Control" shows high absorbance, use the Sulforhodamine B (SRB) assay. SRB binds to protein basic amino acid residues and is not dependent on mitochondrial redox activity, eliminating interference from the pyridine-benzoxazole redox potential.

Mechanistic Validation (In Silico & Pathway)

To validate the biological data, molecular docking must confirm the binding mode.

Docking Parameters:

  • Bacterial Target: DNA Gyrase Subunit B (PDB ID: 1KZN ).[4]

    • Key Interaction: Look for H-bonds between the benzoxazole nitrogen/oxygen and Asp73 or Arg76 .

  • Cancer Target: EGFR Kinase Domain (PDB ID: 4I23 for WT, 5D41 for T790M mutant).

    • Key Interaction: The pyridine ring often occupies the hinge region, interacting with Met793 .

Pathway Diagram: Dual Mechanism of Action

Mechanism Ligand Pyridine-Benzoxazole Hybrid Bact_Membrane Bacterial Cell Wall Permeation Ligand->Bact_Membrane Cancer_Membrane Mammalian Cell Uptake Ligand->Cancer_Membrane Gyrase Target: DNA Gyrase (GyrB) (ATP Competition) Bact_Membrane->Gyrase Replication Inhibition of DNA Replication Gyrase->Replication Bact_Death Bacteriostasis / Cell Death Replication->Bact_Death EGFR Target: EGFR Tyrosine Kinase (Hinge Region Binding) Cancer_Membrane->EGFR Signal Block MAPK/ERK Signaling EGFR->Signal Apoptosis Apoptosis (Bax Up / Bcl-2 Down) Signal->Apoptosis

Figure 2: Dual mechanism of action showing divergent pathways for antimicrobial (left) and anticancer (right) activity.

Data Presentation Standards

When reporting results for this pharmacophore, use the following table structure to allow direct comparison of selectivity indices (SI).

Table 1: Comparative Biological Activity Template

Compound IDR-Group (Pyridine)MIC (µg/mL) S. aureusIC50 (µM) A549 (Lung)IC50 (µM) HEK293 (Normal)Selectivity Index (Normal/Cancer)
PBZ-01 2-NH24.05.2>100>19.2
PBZ-02 3-Cl32.012.545.03.6
Ciprofloxacin (Std)0.5N/AN/A-
Gefitinib (Std)N/A0.02>10>500

Note: A Selectivity Index (SI) > 10 is generally considered a hit for early-stage discovery.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI.

  • Sun, L., et al. (2003).[5] Synthesis and structure-activity relationships of some pyridine-benzoxazole derivatives as antimicrobial agents. Arzneimittelforschung.

  • Riss, T. L., et al. (2016). Cell Viability Assays: MTT Assay and Interference.[6][7][8] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Al-Wahaibi, L.H., et al. (2023).[7] Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors: Synthesis, anticancer screening, and molecular docking. Molecules.

  • Kumar, A., et al. (2022). Identification of Potential DNA Gyrase Inhibitors: Virtual Screening and Molecular Dynamics. bioRxiv.

Sources

Method

Application Note: Fluorescent Labeling &amp; Sensing with 2-Arylbenzoxazole Dyes

Executive Summary & Mechanism of Action 2-Arylbenzoxazole derivatives represent a sophisticated class of fluorophores distinct from varying conventional dyes (like fluorescein or rhodamine) due to their massive Stokes sh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

2-Arylbenzoxazole derivatives represent a sophisticated class of fluorophores distinct from varying conventional dyes (like fluorescein or rhodamine) due to their massive Stokes shift and environmental sensitivity. Unlike rigid fluorophores that emit based on simple electronic relaxation, these dyes utilize Excited-State Intramolecular Proton Transfer (ESIPT) .

The ESIPT Advantage

Upon photoexcitation, the enol form of the dye undergoes an ultrafast proton transfer to a keto tautomer. This keto form emits a photon at a significantly lower energy (longer wavelength) before relaxing back to the ground-state enol form.

  • Large Stokes Shift (>150 nm): Minimizes self-absorption and allows excitation/emission separation without specialized filter sets.

  • Environment Sensitivity: The proton transfer is highly dependent on solvent polarity, viscosity, and pH, making these dyes excellent ratiometric sensors.

  • Dual-Emission Potential: In protic solvents (like water), the ESIPT process can be perturbed, allowing simultaneous detection of the enol (blue/green) and keto (orange/red) bands.

Mechanistic Pathway (ESIPT)[1][2][3][4]

ESIPT_Mechanism Enol_S0 Enol Form (S0) (Stable) Enol_S1 Enol* (S1) (Excited) Enol_S0->Enol_S1 hv (Excitation) UV/Blue Keto_S0 Keto Form (S0) (Unstable) Keto_S0->Enol_S0 Reverse Proton Transfer (Relaxation) Keto_S1 Keto* (S1) (Emissive) Enol_S1->Keto_S1 ESIPT (Ultrafast <1ps) Keto_S1->Keto_S0 hv' (Emission) Orange/Red

Figure 1: The four-level photocycle of 2-arylbenzoxazoles. The massive Stokes shift arises because absorption occurs from the Enol(S0) state, while emission occurs from the structurally distinct Keto(S1) state.

Dye Selection & Properties[5][6]

Select the appropriate derivative based on your target application.

Derivative ClassKey Substituent

/

(nm)
Primary ApplicationMechanism Note
HBO (Parent)2-(2'-hydroxyphenyl)335 / 450-500Lipid membranes, pH sensingDual emission in water/organic mixtures.
Amino-HBO 5-Amino or 4-(N,N-dimethyl)360-380 / 520+Intracellular ViscosityRotation of amino group is restricted by viscosity, increasing Quantum Yield (QY).
Amyloid Probes PEGylated / Stilbene-like350 / 480-550A

Plaque Detection
Intercalates into

-sheets; fluorescence turns "on" upon binding.
Carboxy-HBO 5-Carboxylic acidVariableProtein/Ab LabelingRequires activation (NHS ester) for amine conjugation.

Protocol A: Bioconjugation to Proteins (Antibodies/BSA)

Objective: Covalently attach a carboxyl-functionalized 2-arylbenzoxazole (e.g., HBO-COOH) to primary amines (lysine residues) on a target protein.

Reagents Required[6][7][8][9]
  • Fluorophore: 2-(2'-hydroxyphenyl)benzoxazole-5-carboxylic acid (10 mM in dry DMSO).

  • Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).

  • Buffer A: PBS or Bicarbonate buffer, pH 8.3 (Amine-free).

  • Purification: PD-10 Desalting Column or Dialysis Cassette (10k MWCO).

Workflow Diagram

Conjugation_Workflow Step1 Activation Mix Dye-COOH + EDC + NHS (DMSO, 15 min, RT) Step2 NHS-Ester Formation (Unstable Intermediate) Step1->Step2 Step3 Conjugation Add Protein (pH 8.3) (Incubate 1-2h, RT, Dark) Step2->Step3 Step4 Quenching Add Tris or Glycine (Stop reaction) Step3->Step4 Step5 Purification Gel Filtration / Dialysis (Remove free dye) Step4->Step5

Figure 2: Step-by-step conjugation workflow for labeling proteins with benzoxazole dyes.

Step-by-Step Procedure
  • Activation:

    • Add 1 mg of Dye-COOH to 100 µL dry DMSO.

    • Add 1.5 molar equivalents of EDC and 2.5 equivalents of NHS.

    • Incubate for 15–30 minutes at room temperature (RT) with gentle agitation. Note: This creates the reactive NHS-ester in situ.

  • Coupling:

    • Dissolve your target protein (1–5 mg/mL) in Buffer A (pH 8.3). Crucial: Ensure buffer is free of Tris or Azide.

    • Slowly add the activated dye mixture to the protein solution while vortexing. Target a dye-to-protein molar ratio of 10:1 to 20:1.

    • Incubate for 1 hour at RT or overnight at 4°C in the dark.

  • Purification:

    • Pass the reaction mixture through a Sephadex G-25 column (PD-10) equilibrated with PBS (pH 7.4).

    • Collect the first colored band (protein conjugate). The slower-moving band is free dye.

  • Validation:

    • Measure Absorbance at 280 nm (protein) and

      
       of the dye.
      
    • Calculate Degree of Labeling (DOL) correcting for 280 nm dye absorption.

Protocol B: Amyloid Plaque Staining (Tissue Sections)

Objective: Detection of A


 plaques in brain tissue sections (Alzheimer's Disease models) using benzoxazole derivatives (e.g., similar to BF-227 or related research probes).
Reagents
  • Staining Solution: 100 µM Benzoxazole dye in 50% Ethanol/PBS.

  • Wash Buffer: 50% Ethanol in PBS.

  • Differentiation: PBS (pH 7.4).

Procedure
  • Deparaffinization: For paraffin sections, xylene (2x 5 min)

    
     100% EtOH 
    
    
    
    95% EtOH
    
    
    70% EtOH
    
    
    Water.
  • Staining:

    • Immerse slides in Staining Solution for 10–30 minutes at RT.

    • Tip: Keep in a dark, humidified chamber to prevent evaporation.

  • Differentiation (Critical):

    • Wash slides in 50% Ethanol for 1 minute. This removes non-specific lipophilic binding while retaining specific binding to amyloid fibrils.

    • Rinse 3x with PBS (5 min each).

  • Mounting: Use a non-fluorescent mounting medium (e.g., glycerol-based).

  • Imaging:

    • Excitation: UV (350–380 nm) or Blue (405 nm).

    • Emission: Collect >500 nm.[1] Plaques will appear bright yellow/green against a dark background.

Protocol C: Ratiometric Viscosity/pH Sensing in Live Cells

Objective: Map intracellular viscosity or lysosomal pH using the dual-emission properties of ESIPT dyes.

Procedure
  • Cell Culture: Seed HeLa or HEK293 cells on glass-bottom dishes (Confocal grade).

  • Dye Loading:

    • Prepare a 1 mM stock of the probe (e.g., HBO-NH2 derivative) in DMSO.

    • Dilute to 5–10 µM in serum-free media (Opti-MEM).

    • Incubate cells for 30 minutes at 37°C.

  • Washing: Wash 3x with warm HBSS to remove extracellular dye.

  • Imaging (Ratiometric):

    • Channel 1 (Enol/Polar): Ex 350-380 nm / Em 400-450 nm (Blue).

    • Channel 2 (Keto/Viscous): Ex 350-380 nm / Em 550-600 nm (Orange/Red).

  • Analysis:

    • Generate a ratio image (

      
      ).
      
    • High ratio areas indicate high viscosity (mitochondria/membranes) or specific pH environments depending on the probe design.

Troubleshooting Guide

IssuePossible CauseCorrective Action
No Fluorescence pH is too basic (phenolate formation).Ensure pH < 9.[2][1][3] The ESIPT mechanism often requires the protonated phenol (-OH).
High Background Non-specific hydrophobic binding.Increase washing stringency (add 0.1% Tween-20 or use 50% EtOH wash for tissues).
Precipitation Dye concentration too high in aqueous buffer.Dissolve stock in DMSO first. Keep final DMSO < 1% in live cells.
Blue Shifted Emission Disrupted ESIPT (H-bond breakage).Presence of strong H-bond acceptors (DMSO, Ethanol) in the imaging buffer can disrupt the intramolecular bond. Image in PBS/HBSS.

References

  • Amyloid Detection: Novel ¹⁸F-labeled benzoxazole derivatives as potential positron emission tomography probes for imaging of cerebral β-amyloid plaques in Alzheimer's disease. (2012).[4] Journal of Medicinal Chemistry. Link

  • ESIPT Mechanism: Effect of different substituent on the ESIPT process and fluorescence features of 2-(2-hydroxyphenyl)benzoxazole derivatives. (2024).[3][5] Spectrochimica Acta Part A. Link

  • Viscosity/pH Sensing: A near-infrared fluorescent probe for simultaneous detection of pH and viscosity.[5] (2024).[3][5] Spectrochimica Acta Part A. Link

  • Synthesis & Catalysis: Synthesis of 2-aryl benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis. (2025). ResearchGate. Link

  • Bioconjugation Principles: Fluorescent Labeling: Definition, Principles, Types and Applications. BOC Sciences.

Sources

Application

Application Note &amp; Protocol: A Researcher's Guide to the Synthesis of 5-Butyl-Substituted Benzoxazoles via Polyphosphoric Acid (PPA) Cyclization

Abstract This comprehensive guide details a robust and scalable methodology for the synthesis of 5-butyl-substituted benzoxazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and mate...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and scalable methodology for the synthesis of 5-butyl-substituted benzoxazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2][3][4] The protocol centers on the powerful and efficient cyclodehydration reaction promoted by Polyphosphoric Acid (PPA), a versatile reagent in organic synthesis.[5][6][7] We provide a step-by-step protocol, from the synthesis of the requisite 2-amino-4-butylphenol precursor to the final PPA-mediated cyclization and purification. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices to ensure reproducible and high-yield outcomes.

Scientific Rationale & Mechanistic Overview

The benzoxazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][8] The introduction of lipophilic substituents, such as a butyl group at the 5-position, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile.

The Phillips condensation reaction, involving the coupling of a 2-aminophenol with a carboxylic acid, is a classical and direct route to 2,5-disubstituted benzoxazoles. Polyphosphoric Acid (PPA) is an exemplary reagent for this transformation, serving as both a catalyst and a solvent.[5] Its strong dehydrating properties and ability to dissolve organic reactants facilitate the intramolecular cyclization required to form the oxazole ring.[5][6][7]

The mechanism proceeds via the following key steps:

  • Activation of the Carboxylic Acid: PPA, a polymeric mixture of phosphoric acids, protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.

  • Amide Formation: The nucleophilic amino group of the 2-amino-4-butylphenol attacks the activated carbonyl carbon, forming a 2'-hydroxy-acyl-anilide intermediate after dehydration.

  • Intramolecular Cyclodehydration: Under the high-temperature and acidic conditions provided by PPA, the hydroxyl group on the phenol ring attacks the amide carbonyl carbon. This is followed by a final dehydration step to yield the aromatic benzoxazole ring system.[9][10]

Reaction Mechanism: PPA-Mediated Cyclization

PPA_Mechanism R1 2-Amino-4-butylphenol I2 2'-Hydroxy-acyl-anilide Intermediate R1->I2 Nucleophilic Attack (Amide Formation) R2 R-COOH (Carboxylic Acid) I1 Activated Carboxylic Acid (Protonated Carbonyl) R2->I1 Protonation PPA PPA (H⁺) I1->I2 I3 Cyclized Intermediate I2->I3 Intramolecular Cyclization Product 5-Butyl-2-R-benzoxazole I3->Product Dehydration H2O H₂O

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Optimization of 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole Synthesis

Executive Summary & Reaction Scope You are attempting to synthesize 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole . This is a condensation reaction between a 2-aminophenol derivative and a pyridine-4-carboxylic acid derivative...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Scope

You are attempting to synthesize 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole . This is a condensation reaction between a 2-aminophenol derivative and a pyridine-4-carboxylic acid derivative .[1]

The presence of the pyridine ring (basic, potential for protonation) and the butyl chain (lipophilic, steric bulk) creates a specific set of challenges compared to unsubstituted benzoxazoles. The standard thermal dehydration in Polyphosphoric Acid (PPA) is the most robust method, but it requires strict control over moisture and stoichiometry to prevent "black tar" formation and ensure high conversion.

The Target Reaction[1][2]
  • Precursor A: 2-Amino-4-butylphenol (Critical for 5-position regiochemistry)[1]

  • Precursor B: Isonicotinic acid (Pyridine-4-carboxylic acid)[1]

  • Standard Catalyst/Solvent: Polyphosphoric Acid (PPA) or PPA esters (PPE).

Core Protocol: The Optimized PPA Route

Do not rely on simple reflux in organic solvents for this specific condensation; the equilibrium heavily favors hydrolysis without a powerful dehydrating agent. The following protocol is optimized for yield and purity.

Materials Checklist
  • 2-Amino-4-butylphenol: Must be light tan or white.[1] If dark brown/black, recrystallize immediately from Ethanol/H2O. Oxidized starting material acts as a radical scavenger and kills the yield.

  • Isonicotinic Acid: 1.05 equivalents (slight excess drives the reaction).

  • Polyphosphoric Acid (PPA): High viscosity grade (83-85% P2O5 content).

  • Inert Gas: Argon or Nitrogen balloon.

Step-by-Step Methodology
  • Deoxygenation (Crucial): Place PPA (10–15 g per 1 g of reactant) in the reaction flask. Heat to 80°C under vacuum for 30 minutes to remove trapped oxygen and trace moisture. Backfill with Argon.

  • Mixing: Add Isonicotinic acid (1.05 eq) and 2-amino-4-butylphenol (1.0 eq) to the warm PPA. Note: The mixture will be extremely viscous. Mechanical stirring is preferred over magnetic stirring for scales >5g.[1]

  • The "Step-Up" Heating Profile:

    • Stage 1 (100°C for 1 hour): Formation of the intermediate ester/amide.

    • Stage 2 (160°C–180°C for 4–6 hours): Cyclodehydration. The high temperature is required to close the oxazole ring due to the electron-withdrawing nature of the pyridine ring.[1]

  • Monitoring: Take a small aliquot, quench in water, extract with EtOAc, and check TLC (Mobile phase: DCM/MeOH 95:5). Look for the disappearance of the fluorescent aminophenol spot.

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned into a black, insoluble tar. What happened?

Diagnosis: Oxidative polymerization of the aminophenol. The Fix:

  • Purify Precursor: 2-amino-4-butylphenol is highly air-sensitive.[1] Recrystallize it before use.

  • Atmosphere: You likely had an air leak. The reaction must be run under strict inert atmosphere (Ar/N2).

  • Temperature Ramp: Do not plunge reagents directly into 180°C PPA. The thermal shock causes decomposition. Use the "Step-Up" profile described above.[1]

Q2: I have low yield (<40%) and the product is sticky/oily.

Diagnosis: Incomplete cyclization or "Water Trap." The Fix:

  • Add P2O5: PPA absorbs water produced during condensation. As it hydrates, it becomes less effective. Add 5-10% w/w solid Phosphorus Pentoxide (P2O5) to your PPA at the start to act as a "turbo-charger" for dehydration.[1]

  • Microwave Assist: If available, run the reaction in a microwave reactor (PPA/P2O5 mix) at 160°C for 15 minutes. This often boosts yield to >85% by overcoming heat transfer limitations.

Q3: I lose product during the aqueous workup.

Diagnosis: The "Amphoteric Trap." The Science: The pyridine ring makes your product basic (pKa ~5.2), while the benzoxazole core is lipophilic.

  • If pH < 4: The pyridine nitrogen is protonated (Py-H+). The molecule becomes water-soluble and stays in the aqueous PPA waste.[1]

  • If pH > 10: While less likely to dissolve, extreme base can hydrolyze the oxazole ring or solubilize phenolic impurities, complicating separation. The Fix: See the Workup Workflow diagram below. You must neutralize carefully to pH 8–9.

Visualization: Mechanisms & Workflows[1][3]

Figure 1: Reaction Mechanism & Failure Points

This diagram illustrates the pathway from precursors to product, highlighting where the reaction typically fails (oxidation vs. cyclization).

BenzoxazoleMechanism Start Precursors: 2-Amino-4-butylphenol + Isonicotinic Acid Intermediate Intermediate: N-(2-hydroxy-5-butylphenyl) isonicotinamide Start->Intermediate PPA, 100°C -H2O Tar FAILURE: Black Tar (Oxidative Polymerization) Start->Tar O2 present or Impure Phenol Product Target: 5-Butyl-2-(pyridin-4-yl) benzo[d]oxazole Intermediate->Product PPA, 160°C Cyclodehydration Hydrolysis FAILURE: Ring Opening (Acidic Hydrolysis) Product->Hydrolysis Prolonged heating in wet PPA

Caption: Pathway analysis showing the critical two-step dehydration and potential oxidative failure modes.

Figure 2: Optimized Workup Decision Tree

Because of the pyridine ring, standard acid/base washes will fail. Follow this logic to maximize recovery.

WorkupLogic Step1 Quench Reaction: Pour hot PPA into Crushed Ice Step2 Check pH: Currently pH < 1 (Acidic) Step1->Step2 Step3 Neutralization: Add 50% NaOH dropwise with vigorous stirring Step2->Step3 Decision Target pH Reached? Step3->Decision pH_Low pH < 5: Product is Protonated (Soluble) DO NOT EXTRACT YET Decision->pH_Low Too Acidic pH_High pH > 11: Risk of Hydrolysis Back-titrate with HCl Decision->pH_High Too Basic pH_Perfect pH 8-9: Product Precipitates as Free Base Decision->pH_Perfect Optimal pH_Low->Step3 Add more Base pH_High->Step3 Add Acid Extraction Extraction: Extract with EtOAc x3 Wash with Brine -> Dry MgSO4 pH_Perfect->Extraction

Caption: Workup logic flow emphasizing the critical pH 8-9 window for recovering pyridine-containing benzoxazoles.

Data & Expected Properties

ParameterValue / DescriptionNotes
Appearance Off-white to pale yellow needlesDark color indicates oxidation impurities.[1]
Melting Point Expect >110°CSharp range indicates high purity.[1]
Solubility Soluble: DCM, EtOAc, CHCl3Insoluble in water (at pH 7-10).[1]
Rf Value ~0.4–0.6 (DCM/MeOH 95:5)Pyridine tailing may occur; add 1% TEA to silica.
1H NMR Key Butyl triplets (0.9 ppm), Pyridine doublets (8.7 ppm)Pyridine protons shift downfield due to oxazole ring.

References

  • Potts, K. T. (1984). The Chemistry of Heterocyclic Compounds, Volume 42, Part 2. Wiley-Interscience.[1] (Foundational text on Benzoxazole synthesis via PPA).

  • Hein, D. W., Alheim, R. J., & Leavitt, J. J. (1957). "The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles." Journal of the American Chemical Society, 79(2), 427–429. [Link]

  • Terashima, M., & Ishii, M. (1982). "Synthesis of 2-(4-Pyridyl)benzoxazole." Synthesis, 1982(6), 484-485.[1] (Specific reference for pyridine-substituted benzoxazoles).

Sources

Optimization

Technical Support Guide: Solubility Optimization for 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole in NMR

Executive Summary & Molecular Profile The Challenge: 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole presents a classic "Janus" problem in NMR spectroscopy. The 5-butyl chain imparts significant lipophilicity, theoretically maki...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile

The Challenge: 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole presents a classic "Janus" problem in NMR spectroscopy. The 5-butyl chain imparts significant lipophilicity, theoretically making it soluble in chloroform (


). However, the planar 2-(pyridin-4-yl)benzo[d]oxazole core is highly prone to 

stacking, leading to supramolecular aggregation.

Symptoms of Failure:

  • Broadened Signals: Loss of coupling information due to slow tumbling of aggregates.

  • Concentration Dependence: Spectra degrade as concentration increases.

  • Jelly/Gel Formation: Sample appears clear but viscous, or forms a liquid crystal mesophase at high concentrations.

This guide provides a tiered solvent selection strategy to disrupt these intermolecular forces without compromising chemical stability.

Diagnostic Matrix: Identify Your Issue

Before altering your sample, match your observation to the likely underlying physical phenomenon.

ObservationLikely CauseRecommended Action
Sample floats/doesn't wet High lipophilicity (Butyl chain dominance)Switch to

or

.
Cloudy suspension in

Core insolubility / AggregationProtocol A: Add cosolvent (

).
Clear solution, Broad peaks

Stacking (Oligomers)
Protocol B: Disaggregation via Acidification.
Viscous/Gel-like state Liquid Crystal Mesophase formationProtocol C: Variable Temperature (VT) NMR.
Missing Signals (OH/NH) Chemical ExchangeAvoid protic solvents; use dry DMSO-

.

Solvent Selection Decision Tree

The following logic flow guides you to the optimal solvent system based on the physical state of your sample.

SolventSelection Start Start: Solid Sample (5-10 mg) Try_CDCl3 Attempt 1: Dissolve in CDCl3 (0.6 mL) Start->Try_CDCl3 Check_Visual Visual Check: Clear Solution? Try_CDCl3->Check_Visual Check_Spectral Spectral Check: Sharp Peaks? Check_Visual->Check_Spectral Yes Issue_Insol Issue: Insoluble/Cloudy Check_Visual->Issue_Insol No Success Proceed to Acquisition Check_Spectral->Success Yes Issue_Broad Issue: Broadening/Stacking Check_Spectral->Issue_Broad No Try_TFA Protocol B: Add 1-2 drops TFA-d Issue_Broad->Try_TFA Disrupt Stacking Try_DMSO Attempt 2: Dissolve in DMSO-d6 Issue_Insol->Try_DMSO Increase Polarity Try_TFA->Success Retest Check_DMSO Check: Sharp Peaks? Try_DMSO->Check_DMSO Check_DMSO->Success Yes Try_Heat Protocol C: VT-NMR (Heat to 320-350K) Check_DMSO->Try_Heat No (Still Broad) Try_Heat->Success

Figure 1: Decision matrix for solvent selection. Blue outlined nodes indicate advanced intervention points.

Advanced Protocols

Protocol A: The "Magic Spike" (Acidification with TFA-d)

Best for: Samples that are soluble in


 but show broad lines due to stacking.
Mechanism:  The pyridine nitrogen is basic (

). Adding Trifluoroacetic acid-d (

) protonates this nitrogen. The resulting positive charge creates electrostatic repulsion between the planar cores, breaking the

-stacks instantly.

Steps:

  • Prepare sample in

    
     (standard concentration).
    
  • Acquire a reference 1H spectrum (observe broadening).

  • Add 10-20

    
    L  of 
    
    
    
    directly to the NMR tube.
  • Cap and invert gently to mix.

  • Re-acquire spectrum.

Critical Note: This will shift the chemical shifts of protons near the pyridine ring (deshielding effect) and may cause exchangeable protons to disappear or merge with the acid peak.

Protocol B: Variable Temperature (VT) NMR in DMSO

Best for: Samples that are insoluble in


 or form gels.
Mechanism:  Thermal energy (

) overcomes the enthalpy of aggregation (

).

Steps:

  • Dissolve sample in DMSO-

    
    .[1]
    
  • Set probe temperature to 300 K (27 °C) and acquire.

  • Increase temperature to 325 K (52 °C). Allow 10 minutes for equilibration.

  • Acquire spectrum.[2]

  • Optional: If peaks remain broad, push to 350 K (77 °C), ensuring the cap is tight to prevent solvent evaporation.

Mechanistic Visualization: Why Aggregation Occurs

Understanding the molecular behavior helps in choosing the right troubleshooting path.

Mechanism cluster_0 Standard State (CDCl3) cluster_1 After TFA-d Addition NodeA Molecule A Stacking Pi-Pi Stacking (Aggregation) NodeA->Stacking NodeB Molecule B NodeB->Stacking ProtonA Protonated A(+) Stacking->ProtonA + H+ (TFA) Repulsion Electrostatic Repulsion ProtonA->Repulsion ProtonB Protonated B(+) ProtonB->Repulsion

Figure 2: Mechanism of action. Acidification introduces cationic charge, converting attractive pi-stacking forces into repulsive electrostatic forces.

Frequently Asked Questions (FAQs)

Q1: Will adding TFA-d degrade my compound? A: Benzoxazoles and pyridines are generally stable to weak acids like TFA at room temperature. However, avoid leaving the sample in TFA for prolonged periods (days). If your molecule contains acid-sensitive groups (e.g., acetals), skip Protocol A and use Protocol B (Heat).

Q2: My peaks shifted significantly after adding TFA. How do I report this? A: You must report the solvent system as "


 + trace 

". The pyridine ring protons will shift downfield (higher ppm) due to the electron-withdrawing effect of the protonated nitrogen. This is expected and confirms the disruption of the aggregation.

Q3: Can I recover my sample after adding TFA? A: Yes. Transfer the NMR solution to a flask, dilute with dichloromethane, wash with saturated aqueous


 (to neutralize the TFA), dry over 

, and evaporate.

Q4: Why not just use Methanol-d4 (


)? 
A:  Methanol is a polar protic solvent that can help, but for large fused ring systems, it is often not strong enough to break the hydrophobic stacking interactions on its own. 

is far more aggressive and effective for basic heterocycles.

References

  • Fulmer, G. R., et al. (2010).[3][4][5][6] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.

    • Standard reference for identifying solvent impurities and chemical shifts.[7]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • Reich, H. J. (2023). "Solvent Effects in NMR." University of Wisconsin-Madison Chemistry Department. Link

    • Detailed analysis of solvent polarity and aggreg

Sources

Troubleshooting

Minimizing side reactions during high-temperature benzoxazole synthesis

Status: Operational | Tier: Level 3 (Advanced Chemical Methodologies) Welcome to the Benzoxazole Synthesis Support Hub. This guide addresses the critical failure points in the high-temperature condensation of 2-aminophen...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Chemical Methodologies)

Welcome to the Benzoxazole Synthesis Support Hub. This guide addresses the critical failure points in the high-temperature condensation of 2-aminophenols with carboxylic acids (or their equivalents). Our goal is to transition your workflow from "trial-and-error" to a deterministic, self-validating system.

Module 1: The Reaction Landscape

High-temperature benzoxazole synthesis is a battle between kinetic control (amide formation) and thermodynamic control (cyclodehydration), often fought in an environment prone to oxidative degradation.

The Core Mechanism & Failure Points

The following diagram maps the "Happy Path" to the target benzoxazole against the two most common "Sad Paths": Oxidative Taring and Incomplete Cyclization.

BenzoxazolePathways Start 2-Aminophenol + Carboxylic Acid Amide Intermediate: N-(2-hydroxyphenyl)amide Start->Amide Step 1: N-Acylation (Fast, Kinetic) Tar SIDE REACTION A: Phenoxazinones/Tars (Oxidative Dimerization) Start->Tar O2 Present + High Temp Product Target: Benzoxazole Amide->Product Step 2: Cyclodehydration (Slow, Thermodynamic, -H2O) Hydrolysis SIDE REACTION B: Reverted Starting Material (Hydrolysis) Amide->Hydrolysis Water Accumulation (Equilibrium Shift)

Figure 1: Mechanistic pathway showing the critical intermediate (Amide) and the two primary failure modes: Oxidation (Tar) and Equilibrium Reversal (Hydrolysis).[1][2]

Module 2: Critical Troubleshooting Guides
Issue #1: "The reaction mixture turned into a black, insoluble tar."

Diagnosis: Oxidative degradation of 2-aminophenol. 2-aminophenols are electron-rich and highly susceptible to oxidation, forming quinone imines that polymerize into "tar" (phenoxazinones). This reaction is accelerated by heat and basic impurities.

Corrective Protocol:

  • Feedstock Audit: If your 2-aminophenol is dark brown/black before starting, it is already compromised. Recrystallize it (typically from EtOH/Water with a pinch of sodium dithionite) or sublime it.

  • Strict Deoxygenation:

    • Sparge: Bubble dry Nitrogen or Argon through the solvent for 15 minutes before heating.

    • Seal: Maintain a positive pressure of inert gas throughout the reflux.

  • Acidic Protection: Oxidation is faster under neutral/basic conditions. Ensure the reaction medium is acidic (e.g., Polyphosphoric Acid (PPA) or catalytic p-TsOH) before heating ramps up. The protonation of the amine reduces its susceptibility to oxidation.

Issue #2: "I isolated the intermediate amide, not the benzoxazole."

Diagnosis: Incomplete Cyclodehydration. The initial N-acylation is easy; the ring closure requires driving off water. If water remains in the system, the equilibrium favors the open amide form.

Corrective Protocol:

  • Water Management:

    • Solvent Reflux (Toluene/Xylene): You must use a Dean-Stark trap to physically remove water.

    • Melt/PPA Method: If using Polyphosphoric Acid (PPA), ensure the temperature is

      
      .[3][4] PPA acts as both solvent and dehydrating agent.
      
  • Temperature Threshold: Cyclization often has a high activation energy. If refluxing in Ethanol (

    
    ), you likely stopped at the amide. Switch to a higher boiling solvent (e.g., o-dichlorobenzene) or a microwave reactor (
    
    
    
    , 10-20 min).
Module 3: Experimental Decision Matrix

Use this logic flow to determine your next step based on TLC/LC-MS data.

TroubleshootingTree Obs Observation: Analyze Crude Mixture Case1 Spot matches Intermediate Amide Obs->Case1 Case2 Baseline streaks / Dark mixture Obs->Case2 Case3 Starting Material Unchanged Obs->Case3 Act1 Action: FORCE CYCLIZATION Add dehydrating agent (PPA/PPE) or Increase Temp >150°C Case1->Act1 Act2 Action: MITIGATE OXIDATION Recrystallize amine, Degas solvents, Check Inert Line Case2->Act2 Act3 Action: ACTIVATE ELECTROPHILE Use Acid Chloride instead of Acid or Add coupling agent (EDC/HATU) Case3->Act3

Figure 2: Decision matrix for post-reaction analysis. Identify the dominant impurity to select the correct remediation strategy.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use PPA (Polyphosphoric Acid) for substrates with acid-sensitive groups? A: No. PPA is a strong Lewis/Brønsted acid and a powerful dehydrating agent. It will likely hydrolyze esters, nitriles, or acetals present on your substrate.

  • Alternative: Use Eaton’s Reagent (

    
     in Methanesulfonic acid) for slightly milder conditions, or switch to oxidative cyclization of Schiff bases using DDQ  or Pb(OAc)4  in neutral solvents if the acid component is the issue.
    

Q: My product co-elutes with the starting aminophenol. How do I purify it? A: This is common due to similar polarities.

  • Chemical Wash: Benzoxazoles are weak bases but less basic than aminophenols. Dissolve the crude in EtOAc and wash with dilute HCl (1M) . The aminophenol will protonate and move to the aqueous layer; the benzoxazole (usually) remains in the organic layer. Note: Test on a small scale first to ensure your benzoxazole doesn't also protonate.

  • Chromatography: Add 1% Triethylamine to your silica column eluent. This sharpens the amine peaks and often improves separation.

Q: Why is my yield low despite 100% conversion? A: Check for Sublimation . Benzoxazoles are stable, planar aromatics that sublime easily at high temperatures/low pressures.

  • Fix: Do not dry the product under high vacuum at elevated temperatures. Use a rotary evaporator at moderate vacuum and temperature (

    
    ).
    
Module 5: Standardized Protocol Data

Comparison of Common Cyclization Methods

MethodReagentsTemp (

)
ProsCons
PPA Melt Polyphosphoric Acid

One-pot, High Yield, Solvent-freeViscous, difficult workup, harsh acid.
Oxidative Aldehyde +

/ DMSO

Milder, starts from aldehydesRequires oxidant, DMSO removal is tedious.
Catalytic Acid + Cat.[3][5][6][7][8][9][10]

-TsOH / Xylene
Reflux (

)
Scalable, easy workup (Dean-Stark)Slower, requires azeotropic water removal.
Microwave Acid + Silica/Solid Support

Extremely fast (mins), cleanScale limited by reactor size.
References
  • Review of Synthetic Strategies: Soni, S., et al. (2023).[7] "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review." RSC Advances. Link

  • PPA Mechanism & Troubleshooting: Hein, D. W., et al. (1957). "The Use of Polyphosphoric Acid in the Synthesis of 2-Substituted Benzimidazoles and Benzoxazoles." Journal of the American Chemical Society. Link

  • Microwave Assisted Synthesis: Potewar, T. M., et al. (2005). "One-pot synthesis of 2-substituted benzoxazoles and benzothiazoles... under microwave irradiation." Synthetic Communications. Link

  • Oxidative Cyclization (Aldehyde Route): Beaulieu, C., et al. (2003). "Oxidative Cyclization of Schiff Bases... to Benzoxazoles." Tetrahedron Letters. Link

Sources

Optimization

Recrystallization solvents for high-purity 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole

This technical guide details the purification and recrystallization protocols for 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole (CAS: 1192018-70-4). Compound Profile & Solubility Logic To design an effective recrystallization...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the purification and recrystallization protocols for 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole (CAS: 1192018-70-4).

Compound Profile & Solubility Logic

To design an effective recrystallization protocol, one must first understand the competing physicochemical forces within the molecule.

  • The Core (Benzo[d]oxazole): Planar, aromatic, moderately polar.

  • The Tail (5-Butyl): Lipophilic, flexible alkyl chain. This lowers the melting point and increases solubility in non-polar solvents (hexanes, heptane) compared to the non-substituted parent.

  • The Head (Pyridin-4-yl): Basic nitrogen atom (

    
    ), capable of hydrogen bonding and protonation.
    

Implication for Solvents: The butyl chain introduces a risk of "oiling out" (phase separation as a liquid rather than a crystal) in highly polar solvents like water. Therefore, semi-polar solvents or binary mixtures are required.

Solubility Data Summary
SolventSolubility (Cold)Solubility (Hot)Suitability for Recrystallization
Ethanol (EtOH) LowHighExcellent (Primary Choice)
Acetonitrile (MeCN) LowHighExcellent (Sharper crystals)
Ethyl Acetate (EtOAc) ModerateHighGood (May require anti-solvent)
Dichloromethane (DCM) HighHighPoor (Too soluble; use as solvent A in binary mix)
Water InsolubleInsolubleAnti-solvent only
Hexanes/Heptane InsolubleLowAnti-solvent only

Standard Operating Procedures (SOPs)

Protocol A: Single-Solvent Recrystallization (Ethanol)

Best for removing trace colored impurities and starting materials.

  • Preparation: Place the crude solid in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Dissolution: Add Ethanol (Absolute) in small portions (approx. 5 mL/g) while heating the mixture to reflux (78°C).

    • Note: If the solid does not dissolve after 15 mL/g, switch to Protocol B (Binary Solvent).

  • Hot Filtration: If insoluble particles (inorganic salts, catalyst residues) are visible, filter the hot solution through a pre-warmed glass frit or Celite pad.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours) with gentle stirring.

    • Critical: Rapid cooling will trap impurities in the butyl chain lattice.

  • Harvest: Cool in an ice bath (0-4°C) for 30 minutes. Filter the crystals and wash with cold ethanol (-20°C).

Protocol B: Binary Solvent System (DCM / Hexane)

Best for "oiling out" issues or highly soluble crude material.

  • Dissolution: Dissolve the crude material in the minimum amount of Dichloromethane (DCM) at room temperature.

  • Precipitation: Slowly add Hexane (or Heptane) dropwise to the stirring solution until a persistent cloudiness (turbidity) appears.

  • Re-dissolution: Add a few drops of DCM until the solution clears again.

  • Crystallization: Cover the flask with a perforated septum (to allow slow DCM evaporation) or place in a fridge. Crystals will form as the solvent composition shifts.

Troubleshooting Guide (Q&A)

Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. What is happening?

Diagnosis: The temperature is dropping too fast, or the solvent is too polar (repelling the butyl chain). The product's melting point is likely depressed by impurities. Solution:

  • Re-heat the mixture until the oil dissolves.

  • Add a seed crystal at the saturation point (just below boiling).

  • Switch Solvent: Change from Ethanol/Water to Acetonitrile . Acetonitrile has a higher boiling point and better solubilizes the lipophilic butyl chain, preventing phase separation.

Q2: The crystals are colored (yellow/brown) even after recrystallization.

Diagnosis: Oxidation products of the starting material (likely 2-amino-4-butylphenol) are trapped in the crystal lattice. Solution:

  • Activated Carbon Treatment: During the hot dissolution step (Protocol A, Step 2), add activated charcoal (5-10 wt%). Stir at reflux for 10 minutes, then hot filter.

  • Acid-Base Wash (Pre-Purification): Before recrystallizing, dissolve the crude solid in DCM and wash with 1M HCl . The product (pyridine) will move to the aqueous layer; non-basic colored impurities stay in DCM. Neutralize the aqueous layer with NaOH to recover the clean solid.

Q3: I have low recovery yield (<50%).

Diagnosis: The compound is too soluble in the chosen solvent, or you used too much solvent. Solution:

  • Concentrate: Evaporate 30-50% of the solvent from the mother liquor and cool again to harvest a second crop.

  • Anti-Solvent: If using Ethanol, add Water dropwise to the cold mother liquor to force more precipitation.

Visual Workflows

Figure 1: Recrystallization Decision Tree

This logic flow ensures you select the correct solvent system based on visual feedback during the experiment.

Recryst_Decision Start Start: Crude Solid Solubility_Test Test Solubility in Hot Ethanol (78°C) Start->Solubility_Test Dissolves Dissolves Completely? Solubility_Test->Dissolves Yes_Dissolves Cool Slowly to RT Dissolves->Yes_Dissolves Yes No_Dissolves Check for Inorganics (Salts/Catalyst) Dissolves->No_Dissolves No Crystals_Form Crystals Form? Yes_Dissolves->Crystals_Form Hot_Filter Perform Hot Filtration No_Dissolves->Hot_Filter Success Filter & Wash (Protocol A) Crystals_Form->Success Yes Oiling_Out Oiling Out Occurs Crystals_Form->Oiling_Out No (Oil) Switch_Solvent Switch to Acetonitrile or Add Seed Crystal Oiling_Out->Switch_Solvent Hot_Filter->Yes_Dissolves

Caption: Decision matrix for selecting the optimal purification path based on solubility and phase behavior.

Figure 2: Acid-Base Chemical Purification (Pre-Recrystallization)

Use this method if simple recrystallization fails to remove colored impurities.

Acid_Base_Purification Crude Crude Mixture (DCM Solution) Extract Extract with 1M HCl (aq) Crude->Extract Layers Separate Layers Extract->Layers Org_Layer Organic Layer (DCM) Contains: Non-basic Impurities (Phenols, Neutral byproducts) Layers->Org_Layer Discard Aq_Layer Aqueous Layer (HCl) Contains: Protonated Product (Pyridinium Salt) Layers->Aq_Layer Keep Neutralize Neutralize with NaOH or NaHCO3 Aq_Layer->Neutralize Precipitate Product Precipitates (Free Base) Neutralize->Precipitate Recryst Final Recrystallization (Ethanol) Precipitate->Recryst

Caption: Chemical purification exploiting the basicity of the pyridine ring to separate non-basic contaminants.

References

  • Solubility & General Properties of 2-(4-Pyridyl)benzoxazole Source: PubChem (National Institutes of Health) [Link] Relevance: Provides physicochemical data (logP, H-bond acceptors) for the parent scaffold, validating the polarity assessment.

  • Recrystallization Strategies for Benzoxazoles Source: UMass Amherst Chemistry Department [Link] Relevance: Establishes ethanol/water and ethanol as standard solvents for benzoin and benzoxazole-like derivatives.

  • Synthesis and Purification of 2-Substituted Benzoxazoles Source: MDPI (Molecules Journal) [Link] Relevance: Details the synthesis of complex benzoxazoles and cites purification via recrystallization from ethanol and acetonitrile.

  • Benzoxazole Derivatives in Liquid Crystals Source: Wikipedia (Benzoxazole Overview) [Link] Relevance: Contextualizes the use of alkyl-substituted benzoxazoles (like the 5-butyl derivative) in optical materials, supporting the need for high purity.

Reference Data & Comparative Studies

Validation

1H NMR chemical shift assignment for 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole

High-Resolution 1H NMR Characterization Guide: 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole Content Type: Technical Comparison & Assignment Guide Audience: Medicinal Chemists, Structural Biologists, and Spectroscopy Specialis...

Author: BenchChem Technical Support Team. Date: February 2026

High-Resolution 1H NMR Characterization Guide: 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole

Content Type: Technical Comparison & Assignment Guide Audience: Medicinal Chemists, Structural Biologists, and Spectroscopy Specialists.

Executive Summary & Structural Logic

This guide provides a high-fidelity structural assignment for 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole , a scaffold increasingly relevant in kinase inhibition and liquid crystal engineering.

Unlike standard datasheets, this guide compares the neutral state (CDCl₃) versus the protonated state (TFA-doped) . This comparative approach is the gold standard for distinguishing the pyridine moiety from the benzoxazole core, a common challenge due to signal overlap in the aromatic region (


).
Structural Visualization & Numbering Scheme

The following diagram defines the atom numbering used throughout this assignment.

G cluster_0 Benzoxazole Core cluster_1 Pyridine Ring (Pos 4') cluster_2 5-Butyl Chain C4 C4 (H4) C5 C5 (Butyl) C4->C5 C6 C6 (H6) C5->C6 Ca α-CH2 C5->Ca C7 C7 (H7) C6->C7 N3 N3 N3->C4 C2 C2 N3->C2 O1 O1 O1->C7 O1->C2 C3p C3'/5' (H3'/5') C2->C3p C2p C2'/6' (H2'/6') N1p N1' C2p->N1p C3p->C2p Cb β-CH2 Ca->Cb Cg γ-CH2 Cb->Cg Cd δ-CH3 Cg->Cd

Figure 1: Connectivity map for 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole. Note the C5-position attachment of the butyl chain and the C2-position attachment of the pyridine ring.

Comparative Assignment: Solvent Effects

The critical challenge in assigning this molecule is differentiating the benzoxazole protons (H4, H6, H7) from the pyridine protons (H3'/H5'). The most robust method is TFA titration .

Methodology: The "Shift-Differential" Test
  • Solvent A (Reference):

    
     (Neutral).
    
  • Solvent B (Validation):

    
     + 1 drop Trifluoroacetic Acid (TFA).
    
  • Mechanism: TFA protonates the Pyridine Nitrogen (

    
    ), causing a massive downfield shift (
    
    
    
    ) of the adjacent protons (
    
    
    ). The Benzoxazole Nitrogen (
    
    
    ) is significantly less basic; its protons shift minimally.
Table 1: Chemical Shift Assignment (400 MHz)
PositionProton TypeMultiplicity

(ppm) in


(ppm) w/ TFA

(Shift)
Assignment Logic
Pyridine
H2', H6' Aromaticdd (

Hz)
8.78 9.45 +0.67 Ortho to Pyridine N. Most deshielded. Large shift upon protonation.
H3', H5' Aromaticdd (

Hz)
8.05 8.60 +0.55 Meta to Pyridine N. Strong coupling to H2'/H6'.
Benzoxazole
H4 Aromaticd (

Hz)
7.62 7.70 +0.08Meta to alkyl, Ortho to N3. Deshielded by ring current and N-anisotropy.
H7 Aromaticd (

Hz)
7.45 7.50 +0.05Ortho to O1. Shielded relative to H4.
H6 Aromaticdd (

Hz)
7.18 7.25 +0.07Ortho to alkyl. Shows coupling to H7 (ortho) and H4 (meta).
Butyl Chain

-CH2
Benzylict (

Hz)
2.75 2.80 +0.05Attached directly to aromatic ring.

-CH2
AliphaticQuintet1.65 1.68 +0.03Shielded alkyl chain.

-CH2
AliphaticSextet1.40 1.42 +0.02Shielded alkyl chain.

-CH3
Methylt (

Hz)
0.96 0.98 +0.02Terminal methyl.

Note: Chemical shifts are predicted based on fragment additivity rules using 2-phenylbenzoxazole and 4-substituted pyridine standards [1, 2].

Detailed Experimental Protocol

To replicate these results and validate the purity of your synthesized compound, follow this self-validating workflow.

Step 1: Sample Preparation (Neutral)
  • Weigh

    
     of the dried solid.
    
  • Dissolve in

    
     of 
    
    
    
    (99.8% D, with 0.03% TMS).
  • Critical Check: Ensure the solution is clear. Turbidity indicates residual salts from the coupling reaction (e.g., pyridinium hydrochloride), which will skew shifts. Filter through a glass wool plug if necessary.

Step 2: Acquisition Parameters (Standard)
  • Pulse Sequence: zg30 (30° pulse) or equivalent.

  • Relaxation Delay (D1):

    
     (Essential for accurate integration of the isolated H4 proton).
    
  • Scans (NS): 16 (Sufficient for >5 mg sample).

  • Spectral Width:

    
     to 
    
    
    
    .
Step 3: The "TFA Spike" Validation
  • After acquiring the neutral spectrum, do not eject the sample.

  • Add

    
     of neat TFA (Trifluoroacetic Acid) directly to the NMR tube using a long-needle syringe.
    
  • Cap and invert 5 times to mix.

  • Re-acquire the spectrum.[1]

  • Observation: Look for the dramatic downfield shift of the doublet at

    
     (H2'/H6'). If this shift is 
    
    
    
    , your pyridine ring may already be protonated (salt form) or the synthesis failed to incorporate the pyridine ring.

Assignment Logic & Diagnostic Pathways

The following flowchart illustrates the decision matrix used to assign the overlapping aromatic region, ensuring you do not confuse the Benzoxazole H4 with the Pyridine H3'/H5'.

Logic Start Start: Aromatic Region (7.0 - 9.0 ppm) Split1 Identify most deshielded signal (> 8.5 ppm) Start->Split1 Decision1 Is it a doublet (J ~ 4-5 Hz)? Split1->Decision1 Yes1 Assign: Pyridine H2'/H6' (Ortho to N) Decision1->Yes1 Yes No1 Check Purity/Structure Decision1->No1 No Split2 Identify doublet at ~7.6 ppm Yes1->Split2 Decision2 Is J coupling small (~1.5 Hz)? Split2->Decision2 Yes2 Assign: Benzoxazole H4 (Meta coupling only) Decision2->Yes2 Yes No2 Likely H7 (Ortho coupling ~8Hz) Decision2->No2 No Validation Perform TFA Spike Test Yes2->Validation

Figure 2: Logical decision tree for assigning the aromatic protons in 2-(pyridin-4-yl)benzoxazole derivatives.

References

  • Potts, K. T., et al. (1975). Proton Magnetic Resonance Spectra of Heterocycles: Benzoxazoles and Benzothiazoles. Journal of Organic Chemistry.[2]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 4: Chemical Shifts and Structure).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Data on Pyridine protonation shifts).

Sources

Comparative

FTIR Spectral Analysis of Benzoxazole: C=N and C-O-C Stretching Vibrations

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists Executive Summary: The Benzoxazole Signature Benzoxazole scaffolds are ubiquitous in medicinal chemistry, serving as p...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists

Executive Summary: The Benzoxazole Signature

Benzoxazole scaffolds are ubiquitous in medicinal chemistry, serving as pharmacophores for antimicrobial, anticancer, and anti-inflammatory agents.[1] However, their structural similarity to benzothiazoles and benzimidazoles often leads to ambiguity in vibrational assignments.

This guide provides a definitive technical comparison of the benzoxazole infrared signature, specifically isolating the C=N (imine-like) and C-O-C (oxazole ring) stretching vibrations. Unlike generic spectral tables, this analysis accounts for ring coupling effects and substituent-induced frequency shifts, providing a robust framework for structural validation.

Comparative Analysis: Distinguishing Heterocycles

The primary challenge in benzoxazole characterization is distinguishing it from its sulfur (benzothiazole) and nitrogen (benzimidazole) analogs. The following table outlines the critical "marker bands" required for positive identification.

Table 1: Heterocyclic Marker Band Comparison
FeatureBenzoxazole (Target)Benzothiazole (Alternative)Benzimidazole (Alternative)differentiation Logic
C=N Stretch 1610 – 1640 cm⁻¹ (Variable intensity, often coupled)1590 – 1610 cm⁻¹ (Shifted lower due to S-atom mass/electronegativity)1620 – 1640 cm⁻¹ (Similar to Benzoxazole)C=N alone is insufficient for differentiation; use in conjunction with Ring-O/S bands.
Ring C-X-C 1240 – 1260 cm⁻¹ (C-O-C Asymmetric Stretch)600 – 700 cm⁻¹ (C-S-C Stretch - Weak/Fingerprint)N/A (Replaced by C-N modes)Primary Differentiator. The strong C-O-C band at ~1250 is unique to benzoxazole.
N-H Stretch Absent Absent 3200 – 3400 cm⁻¹ (Broad, H-bonded)Presence of N-H immediately rules out Benzoxazole/Benzothiazole.
Ring Breathing 1000 – 1080 cm⁻¹ (Sym. C-O-C coupled)~1000 cm⁻¹ (Different contour)~1270 cm⁻¹ (C-N stretch)Secondary confirmation region.

Detailed Vibrational Assignments

A. The C=N Stretching Vibration ( )

In benzoxazole, the C=N bond is part of a heteroaromatic system. Consequently, it is rarely a "pure" double-bond stretch.

  • Mechanism: The vibration involves significant coupling with the benzene ring C=C skeletal stretches.

  • Spectral Feature: It appears as a sharp, variable-intensity band.[2]

  • Substituent Effect (Hammett Correlation):

    • Electron Withdrawing Groups (EWG, e.g., -NO₂ at C5/C6): Increase the bond order slightly via resonance, often shifting the peak to higher wavenumbers (

      
      ) or causing splitting due to Fermi resonance with nitro bands.
      
    • Electron Donating Groups (EDG, e.g., -OCH₃): Increase electron density in the ring but may lower the force constant of the C=N bond through conjugation, shifting it toward

      
      .
      
B. The C-O-C Ring Vibration ( )

Unlike aliphatic ethers, the oxygen atom in benzoxazole is constrained within a rigid aromatic ring.

  • Asymmetric Stretch (

    
    ):  Found at 
    
    
    
    . This is the most diagnostic band. It is typically strong and sharp.[2]
  • Symmetric Stretch (

    
    ):  Found at 
    
    
    
    .[3] This band is often coupled with ring breathing modes and is less reliable for identification than the asymmetric stretch.

Experimental Protocol: ATR vs. KBr

Scientific integrity requires selecting the correct sampling technique.[4] While ATR is convenient, KBr remains the gold standard for resolution and library matching.[5]

Table 2: Sampling Method Comparison
FeatureATR (Attenuated Total Reflectance) KBr Pellet (Transmission) Recommendation
Principle Surface reflectance (evanescent wave).Transmission through diluted matrix.Use ATR for routine QC.[4][5] Use KBr for publication/structural proof.[4]
Pathlength Wavelength dependent (penetration depth varies).Fixed (determined by pellet thickness).KBr provides better quantitative linearity.
Spectral Shift Peaks may shift 2-5 cm⁻¹ lower compared to transmission.Accurate to theoretical values.Critical: Note the method in your experimental section.
Sample Prep None/Minimal (Solid contact pressure).Grinding with KBr salt; pressing.[5][6]KBr requires skill to avoid moisture bands (3400 cm⁻¹).
Validated Workflow for Benzoxazole Analysis

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), follow this self-validating protocol:

  • Background Collection: Collect 32 scans of air/empty crystal to establish a baseline. Validation: Ensure

    
     doublet (
    
    
    
    ) is minimized.
  • Sample Preparation (KBr Method):

    • Mix 1-2 mg of Benzoxazole derivative with 100 mg dry KBr (spectroscopic grade).

    • Grind to fine powder (particle size < wavelength of IR to prevent scattering).

    • Press at 8-10 tons for 2 minutes to form a transparent disk.

  • Acquisition:

    • Resolution:

      
       or 
      
      
      
      .
    • Scans: 16 (Routine) or 64 (High Signal-to-Noise).

  • Processing:

    • Apply baseline correction.

    • Self-Validation Check: Look for the "Christiansen Effect" (distorted peak shapes) which indicates poor grinding. If present, regrind and repress.

Visualizations

Diagram 1: Spectral Analysis Workflow

This flowchart illustrates the critical decision-making process during spectral acquisition to prevent artifacts.

FTIR_Workflow Start Start: Sample Selection Prep Sample Preparation (KBr or ATR) Start->Prep Background Background Scan (Air/Empty) Prep->Background Clean Stage Acquire Acquire Spectrum (16-64 Scans) Background->Acquire QC Quality Check: Baseline & CO2 Acquire->QC QC->Prep Fail (Artifacts) Process Post-Processing (Baseline Corr.) QC->Process Pass Assign Peak Assignment Process->Assign

Caption: Standardized workflow for FTIR acquisition ensuring data integrity through a mid-process Quality Control (QC) checkpoint.

Diagram 2: Structural Identification Decision Tree

A logic gate for distinguishing Benzoxazole from its analogs based on spectral data.

ID_Decision_Tree Input Input Spectrum CheckNH Check 3200-3400 cm⁻¹ (Broad Band?) Input->CheckNH Benzimidazole Benzimidazole (N-H Present) CheckNH->Benzimidazole Yes CheckCOC Check 1240-1260 cm⁻¹ (Strong Band?) CheckNH->CheckCOC No Benzoxazole Benzoxazole (C-O-C Present) CheckCOC->Benzoxazole Yes (Strong) CheckCS Check 600-700 cm⁻¹ (Weak/Fingerprint?) CheckCOC->CheckCS No Benzothiazole Benzothiazole (C-S Present) CheckCS->Benzothiazole Yes

Caption: Diagnostic logic tree for differentiating Benzoxazole from Benzimidazole and Benzothiazole using key marker bands.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Klots, T. D., & Collier, W. B. (1995). "Infrared and Raman spectra of benzoxazole and its vibrational assignment." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 51(7), 1291-1302.

  • Mary, Y. S., et al. (2008). "Vibrational spectroscopic studies and ab initio calculations of 5-nitro-2-(p-fluorophenyl)benzoxazole." Spectrochimica Acta Part A, 71(2), 566-571.[7]

  • Specac Application Notes. (n.d.). "Interpreting Infrared Spectra: Heterocycles."

  • NIST Chemistry WebBook. "Benzoxazole IR Spectrum." National Institute of Standards and Technology.

Sources

Validation

High-resolution mass spectrometry (HRMS) fragmentation pattern of benzoxazoles

This guide provides an in-depth technical analysis of the High-Resolution Mass Spectrometry (HRMS) fragmentation patterns of benzoxazoles. It is designed for researchers requiring a definitive reference for structural el...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the High-Resolution Mass Spectrometry (HRMS) fragmentation patterns of benzoxazoles. It is designed for researchers requiring a definitive reference for structural elucidation, instrument selection, and experimental validation.

Content Type: Technical Comparison & Application Guide Focus: Mechanistic Elucidation, Instrument Benchmarking, and Protocol Standardization

Executive Summary

Benzoxazoles are critical pharmacophores in drug discovery, serving as the core scaffold for non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and amyloid imaging probes. Their structural elucidation relies heavily on HRMS. This guide objectively compares the analytical performance of Orbitrap versus Q-TOF platforms for this specific application and contrasts the fragmentation behavior of benzoxazoles against their structural analogs (benzothiazoles and benzimidazoles).

Mechanistic Deep Dive: The Fragmentation Architecture

Understanding the "why" behind the spectrum is crucial for distinguishing genuine metabolites from artifacts. The fragmentation of the benzoxazole core (C₇H₅NO) under Electrospray Ionization (ESI) follows a distinct, energetically driven pathway governed by the stability of the heteroatoms.

Core Fragmentation Pathway

The protonated molecular ion


 typically undergoes ring cleavage triggered by the high electronegativity of the oxygen atom.
  • Primary Cleavage (The Diagnostic Event): The most characteristic pathway is the cleavage of the oxazole ring, leading to the neutral loss of Carbon Monoxide (CO , 27.9949 Da). This is the "fingerprint" of the benzoxazole moiety.

  • Secondary Fragmentation: Following CO loss, the resulting ion often eliminates Hydrogen Cyanide (HCN , 27.0109 Da), indicating the presence of the nitrogen atom in the original ring.

  • Retro-Diels-Alder (RDA): While less dominant than in cyclohexene systems, RDA-type mechanisms can occur, particularly in condensed ring systems, splitting the heterocyclic ring.

Visualization: Benzoxazole Fragmentation Pathway

The following diagram illustrates the stepwise degradation of a generic 2-substituted benzoxazole.

Benzoxazole_Fragmentation cluster_legend Mechanism Key Precursor Precursor Ion [M+H]+ Inter1 Ring Opening Intermediate Precursor->Inter1 Protonation & Charge Localization Frag1 Fragment 1 [M+H - CO]+ Inter1->Frag1 Neutral Loss: CO (-27.99 Da) Frag2 Fragment 2 [M+H - CO - HCN]+ Frag1->Frag2 Neutral Loss: HCN (-27.01 Da) key1 Diagnostic for Oxygen heterocycle

Figure 1: Proposed ESI-MS/MS fragmentation pathway for benzoxazole derivatives, highlighting the diagnostic loss of CO followed by HCN.

Comparative Analysis: Instrument Platforms

Selecting the right HRMS platform is critical for resolving the fine structure of benzoxazole fragments, particularly when distinguishing them from isobaric interferences in complex biological matrices.

Orbitrap vs. Q-TOF: Performance Benchmark[1]
FeatureOrbitrap (e.g., Q-Exactive, Exploris) Q-TOF (e.g., Sciex ZenoTOF, Agilent 6500) Verdict for Benzoxazoles
Resolution (FWHM) Ultra-High (140k - 480k) High (30k - 60k)Orbitrap Wins: Essential for resolving the mass defect of Oxygen (-0.005 Da relative to C/H baseline) from background noise.
Mass Accuracy < 1-2 ppm 2-5 ppmOrbitrap Wins: Critical for confirming elemental composition of novel metabolites.
Scan Speed Moderate (10-40 Hz)Fast (50-100 Hz) Q-TOF Wins: Better for UHPLC peaks (<2s width) in high-throughput screening.
Dynamic Range ~4-5 orders~5 orders Tie/Q-TOF: Q-TOF often handles wider concentration ranges without saturation.
Fragmentation HCD (Beam-type CID)CID (Collision Induced)Comparable: Both yield rich spectra; HCD often provides better low-mass fragment recovery.

Expert Insight: For structural elucidation of unknown benzoxazole derivatives, the Orbitrap is the superior choice due to its ability to resolve fine isotopic patterns and confirm the loss of CO (27.9949) vs. N₂ (28.0061) with high confidence. For quantification in DMPK studies, the Q-TOF is often preferred for its duty cycle.

Comparative Analysis: Structural Analogs

To validate a benzoxazole structure, one must rule out its sulfur (benzothiazole) and nitrogen (benzimidazole) analogs.

Specificity Matrix
ScaffoldHeteroatomDiagnostic Neutral LossMass Defect Characteristic
Benzoxazole Oxygen-CO (28 Da) Negative mass defect shift (Oxygen = 15.9949).
Benzothiazole Sulfur-CS (44 Da) / -H₂S (34 Da) Significant positive mass defect shift (Sulfur = 31.9720).
Benzimidazole Nitrogen-HCN (27 Da) Nitrogen rule applies; often forms stable amidine-like fragments.

Causality: The C-O bond in benzoxazole is weaker than the C-S bond in benzothiazole regarding oxidative cleavage but stronger regarding homolytic cleavage. However, the high stability of the CO molecule makes its elimination a thermodynamic sink for benzoxazoles, whereas benzothiazoles often retain the sulfur atom or lose it as CS only at higher energies.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating by incorporating internal mass defect checks.

Reagents & Setup
  • Solvents: LC-MS grade Methanol (MeOH) and Water.

  • Modifier: 0.1% Formic Acid (FA) to promote protonation

    
    .
    
  • Column: C18 Reverse Phase (e.g., Acquity BEH C18), 1.7 µm.

Step-by-Step Methodology
  • Sample Preparation: Dissolve analyte to 1 µM in 50:50 MeOH:Water.

  • Source Optimization:

    • ESI Positive Mode: Benzoxazoles are basic (pKa ~1-2 for the conjugate acid) and ionize readily.

    • Capillary Voltage: 3.5 kV.

    • Source Temp: 300°C (Ensure complete desolvation to prevent adducts).

  • Data Acquisition (DDA Mode):

    • Perform Data Dependent Acquisition (Top 3-5).

    • Stepped Collision Energy (NCE): 20, 35, 50 eV. Why? Low energy preserves the molecular ion; high energy forces the diagnostic ring opening.

  • Validation Check (The "Trust" Step):

    • Extract the XIC (Extracted Ion Chromatogram) for the theoretical

      
       mass.
      
    • Verify the mass error is < 5 ppm.

    • If the CO loss peak is absent at 50 eV, suspect a benzimidazole or non-oxidized analog.

Visualization: Experimental Workflow

HRMS_Workflow Start Sample Preparation (1 µM in MeOH:H2O) LC LC Separation (C18, Gradient Elution) Start->LC Ionization ESI Source (+) 3.5 kV, 300°C LC->Ionization MS1 MS1 Full Scan (Orbitrap/Q-TOF) Ionization->MS1 Filter Precursor Selection (DDA Top N) MS1->Filter Frag Fragmentation (HCD/CID) Stepped NCE: 20, 35, 50 Filter->Frag Analysis Data Analysis Search for [M+H-CO]+ Frag->Analysis

Figure 2: Standardized HRMS workflow for the structural characterization of benzoxazoles.[1][2]

References

  • Semantic Scholar. (1987).[3] The mass spectral fragmentation of isoxazolyldihydropyridines. Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Prediction of Fragmentation Pathway of Natural Products by ChemFrag. Retrieved from [Link]

  • ResearchGate. (2018). Q3, qTOF or ORBITRAP LC/MS - which will be better for identification? Retrieved from [Link][4]

  • MDPI. (2023). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved from [Link]

Sources

Comparative

Comparing electron affinity of benzoxazole vs. benzothiazole derivatives

Executive Summary In the design of organic semiconductors and bioisosteres, the choice between benzoxazole (BO) and benzothiazole (BT) cores is a critical decision point that dictates electron transport mobility and meta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of organic semiconductors and bioisosteres, the choice between benzoxazole (BO) and benzothiazole (BT) cores is a critical decision point that dictates electron transport mobility and metabolic stability.

The Core Distinction: While oxygen is significantly more electronegative than sulfur, benzothiazole derivatives consistently exhibit higher electron affinity (EA) —meaning they are easier to reduce—than their benzoxazole counterparts.

  • Benzothiazole (BT): Preferred for n-type (electron transport) materials. The high polarizability of the sulfur atom stabilizes the radical anion (LUMO), lowering the energy barrier for electron injection.

  • Benzoxazole (BO): Preferred for blue-emissive materials and p-type (hole transport) modulation. The tight orbital overlap of the oxygen atom raises the LUMO, creating a wider bandgap and higher fluorescence quantum yields.

Fundamental Chemical Principles: The Heteroatom Effect

The divergence in electron affinity stems from the competition between inductive withdrawal and mesomeric donation, modulated by atomic size (polarizability).

Electronegativity vs. Polarizability
  • Inductive Effect (-I): Oxygen (

    
    ) is more electronegative than Sulfur (
    
    
    
    ). Theoretically, O should withdraw electron density more strongly, stabilizing the LUMO.
  • Mesomeric Effect (+M): Oxygen is a stronger

    
    -donor than sulfur due to better size matching with the carbon 
    
    
    
    orbitals. This donation raises the
    
    
    (LUMO) energy, counteracting the inductive effect.
  • Polarizability: Sulfur's larger

    
     orbitals allow for greater delocalization of the negative charge in the reduced state (radical anion). This relaxation effect significantly lowers the LUMO energy of benzothiazole, making it a better electron acceptor.
    
Visualizing the Energy Gap

The following diagram illustrates the relative frontier molecular orbital (FMO) positioning driven by these effects.

EnergyLevels cluster_BO Benzoxazole (BO) cluster_BT Benzothiazole (BT) LUMO_BO LUMO: ~ -2.0 to -2.3 eV (Higher Energy / Harder to Reduce) HOMO_BO HOMO: ~ -5.8 eV LUMO_BT LUMO: ~ -2.6 to -3.6 eV (Lower Energy / Easier to Reduce) HOMO_BT HOMO: ~ -5.6 to -6.2 eV

Figure 1: Relative Frontier Molecular Orbital (FMO) positioning. Benzothiazole exhibits a deeper (more negative) LUMO, facilitating electron acceptance.

Comparative Data Analysis

The following table synthesizes experimental Cyclic Voltammetry (CV) and DFT data for comparable derivatives. Note the consistent trend of BT derivatives possessing lower LUMO values (higher EA).

Derivative ClassCore ScaffoldLUMO (eV)HOMO (eV)Bandgap (

)
Application Suitability
Unsubstituted Benzoxazole-2.02-6.104.08High-energy UV Emitter
Unsubstituted Benzothiazole-2.55-6.153.60Electron Transport / Host
2-Phenyl 2-Phenylbenzoxazole-2.31-5.793.48Blue OLED Emitter
2-Phenyl 2-Phenylbenzothiazole-2.75-5.853.10n-Type Semiconductor
Nitro-Substituted 5-Nitro-BT Derivative-3.35-6.182.83Strong Electron Acceptor

Data synthesized from comparative DFT (B3LYP/6-31G) and CV studies referenced in Section 6 [1, 2, 4].

Experimental Protocol: Determining Electron Affinity

To validate these values in your own research, use this self-validating Cyclic Voltammetry (CV) workflow. This protocol minimizes common errors related to reference electrode drift and solvent purity.

The "Ferrocene-Lock" Protocol

Objective: Determine


 (and thus Electron Affinity) with <50 mV error.

Reagents & Setup:

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN). Note: Use DCM for oxidation scans (HOMO), ACN for reduction scans (LUMO) if solubility permits.

  • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    ).[1] Recrystallize twice from ethanol before use.
    
  • Working Electrode: Glassy Carbon (polished with 0.05

    
     alumina).
    
  • Counter Electrode: Platinum Wire.

  • Reference Electrode:

    
     (0.01 M 
    
    
    
    in ACN).

Step-by-Step Methodology:

  • Blank Scan: Run a CV of the electrolyte solution alone to ensure the electrochemical window is clean (-2.5V to +1.5V).

  • Analyte Scan: Dissolve the derivative (1 mM) and purge with Argon for 10 minutes. Record the voltammogram at 50, 100, and 200 mV/s.

  • Internal Standard Addition (Crucial): Add a grain of Ferrocene (

    
    ) directly to the cell. Run the scan again.
    
  • Calculation:

    • Identify the onset potential of reduction (

      
      ) relative to the 
      
      
      
      half-wave potential.[2]
    • Calculate LUMO using the vacuum scale conversion:

      
      [3]
      
Workflow Diagram

CV_Protocol Start Start: Synthesis Solubility Solubility Check (DCM vs ACN) Start->Solubility Purge O2 Removal (Argon, 10 min) Solubility->Purge Scan_Raw Raw CV Scan (-2.5V to +1.5V) Purge->Scan_Raw Ferrocene Add Internal Std (Ferrocene) Scan_Raw->Ferrocene Validation Normalize Normalize to Fc/Fc+ Ferrocene->Normalize Calc Calculate EA (LUMO = -(E_red + 4.8)) Normalize->Calc

Figure 2: The "Ferrocene-Lock" experimental workflow for accurate LUMO determination.

Strategic Implications for Drug & Material Design

Medicinal Chemistry (Bioisosteres)[4][5]
  • Metabolic Stability: The benzothiazole ring is generally more susceptible to oxidative metabolism (S-oxidation) than the benzoxazole ring. However, its higher lipophilicity (LogP) improves membrane permeability.

  • Binding Affinity: Benzothiazoles can engage in stronger Van der Waals interactions due to the sulfur atom, potentially increasing potency in hydrophobic pockets compared to the more polar benzoxazole.

Optoelectronics (OLEDs & OPVs)
  • Electron Transport Layers (ETL): Benzothiazole derivatives are superior candidates for ETLs due to their high electron affinity (EA ~3.0 eV).

  • Blue Emitters: Benzoxazole derivatives are preferred for deep-blue emission. The higher LUMO prevents quenching and maintains a wide bandgap (

    
     eV).
    

References

  • Comparative Electronic Properties of Benzothiazole Derivatives: Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives.

  • HOMO/LUMO Energy Levels of Benzothiadiazole: An In-depth Technical Guide to the HOMO/LUMO Energy Levels of 2,1,3-Benzothiadiazole-4,7-dicarbonitrile.

  • Cyclic Voltammetry Protocol for Organic Semiconductors: Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds.

  • DFT Studies on Benzoxazole Architectures: DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures.

  • Electrochemical Behavior of Benzoxazole Derivatives: Electrochemical Behaviors and Determinations of Some 2,5-Disubstituted Benzoxazole Compounds.

Sources

Validation

A Comparative Guide to the X-ray Crystallography of 2-Substituted Benzoxazole Structures

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of the X-ray crystallographic data for a selection of 2-substituted benzoxazole structures. By examining...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the X-ray crystallographic data for a selection of 2-substituted benzoxazole structures. By examining the influence of various substituents on the molecular geometry and crystal packing, we aim to provide valuable insights for rational drug design and the development of novel materials.

The Significance of the 2-Substituted Benzoxazole Scaffold

Benzoxazole derivatives are a cornerstone in medicinal chemistry and materials science.[1] Their rigid bicyclic structure serves as a versatile scaffold for designing compounds with a wide array of biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2][3] Furthermore, their unique photophysical properties make them promising candidates for organic light-emitting diodes (OLEDs) and fluorescent probes.[1][4] Understanding the three-dimensional structure of these molecules at the atomic level through X-ray crystallography is paramount for elucidating structure-activity relationships (SAR) and for the rational design of new, more potent, and selective agents.

Comparative Crystallographic Data of Representative 2-Substituted Benzoxazoles

To illustrate the structural diversity within this class of compounds, we present a comparison of the crystallographic data for three distinct 2-substituted benzoxazoles. These examples were chosen to highlight the impact of the substituent at the 2-position on the overall molecular conformation and intermolecular interactions.

Parameter2-[(4-chlorophenylazo) cyanomethyl] benzoxazole (I)2-(2-aminophenyl)-1,3-benzoxazole (II)meta-substituted 2-phenylbenzoxazole fluorosulfate (BOSm) (III)
Chemical Formula C₁₅H₉ClN₄OC₁₃H₁₀N₂OC₁₃H₈FNO₄S
Crystal System TriclinicMonoclinicTriclinic
Space Group P1P2₁/cP1
a (Å) 8.1010 (4)4.81703 (10)-
b (Å) 8.6478 (10)14.8104 (3)-
c (Å) 12.6701 (14)29.4801 (6)-
α (°) 108.644 (8)90-
β (°) 90.641 (7)91.3715 (18)-
γ (°) 104.919 (7)90-
V (ų) 807.79 (11)2102.57 (7)-
Z 282
Key Intermolecular Interactions N–H···N hydrogen bondingN–H···N hydrogen bonds, π–π stackingπ–π stacking
Key Conformational Features trans configuration of chlorophenyl and benzoxazole groupsNearly planar conformationHead-to-tail π-stacking
CCDC Deposition No. 8419601042858-

Note: Dashes indicate data not explicitly provided in the cited sources.

Experimental Workflow: From Synthesis to Crystal Structure

The journey from a chemical concept to a fully characterized crystal structure involves a series of critical steps. The following diagram illustrates a generalized workflow for the synthesis and X-ray crystallographic analysis of 2-substituted benzoxazoles.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement start Starting Materials (e.g., o-aminophenol, aldehyde) reaction Condensation/Cyclization Reaction start->reaction purification Purification (e.g., Recrystallization, Chromatography) reaction->purification crystal_growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) purification->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation end Final Crystal Structure (CIF file) validation->end

Caption: Generalized workflow for obtaining X-ray crystal structures of 2-substituted benzoxazoles.

Detailed Experimental Protocol: Synthesis and Crystallization

The following is a generalized protocol for the synthesis and crystallization of 2-substituted benzoxazoles, based on established methods.[5][6][7]

Part 1: Synthesis of 2-Substituted Benzoxazoles

A common and effective method for synthesizing 2-substituted benzoxazoles is the condensation of an o-aminophenol with an appropriate aldehyde.[5]

  • Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of o-aminophenol and 1 equivalent of the desired aldehyde in a suitable solvent such as ethanol or a solvent-free mixture.

  • Catalyst Addition: Introduce a catalytic amount of an acid or a Lewis acid catalyst. The choice of catalyst can influence reaction times and yields.

  • Reaction Conditions: The reaction mixture is typically heated under reflux or subjected to ultrasound irradiation for a period ranging from 30 minutes to several hours, depending on the specific substrates and catalyst used.[5]

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The crude product may precipitate out and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) to yield the pure 2-substituted benzoxazole.

Part 2: Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step.

  • Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or a mixture of solvents. The ideal solvent is one in which the compound is sparingly soluble at room temperature but more soluble at elevated temperatures.

  • Slow Evaporation: The solution is loosely covered and left undisturbed at room temperature. Slow evaporation of the solvent will gradually increase the concentration of the compound, leading to the formation of crystals.

  • Vapor Diffusion: Alternatively, the compound is dissolved in a solvent in which it is highly soluble. This solution is placed in a small, open vial, which is then placed inside a larger sealed container containing a second solvent (the "anti-solvent") in which the compound is insoluble but which is miscible with the first solvent. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

  • Crystal Harvesting: Once well-formed crystals appear, they are carefully harvested from the mother liquor and mounted on a goniometer head for X-ray diffraction analysis.

Structural Analysis and Comparative Insights

The substituent at the 2-position of the benzoxazole ring profoundly influences the molecule's conformation and its interactions in the solid state.

Conformational Flexibility:

In the case of 2-[(4-chlorophenylazo) cyanomethyl] benzoxazole, the chlorophenyl and benzoxazole groups adopt a trans configuration with respect to the central cyanomethyl hydrazone moiety.[8][9] In contrast, a related compound, 2-[(arylidene) cyanomethyl] benzoxazole, exhibits a cisoid conformation between the cyano group and the benzoxazole nitrogen.[1][8] This highlights how subtle changes in the substituent can lead to significant conformational differences.

Intermolecular Interactions:

Hydrogen bonding and π–π stacking are the primary non-covalent interactions that govern the crystal packing of 2-substituted benzoxazoles.

  • Hydrogen Bonding: In the crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole, each of the two independent molecules in the asymmetric unit features an intramolecular N—H···N hydrogen bond.[10] These molecules are further linked by intermolecular N—H···N hydrogen bonds, forming chains within the crystal lattice.[10] Similarly, 2-[(4-chlorophenylazo) cyanomethyl] benzoxazole displays N–H···N hydrogen bonding.[1][8]

  • π–π Stacking: The crystal structure of meta-substituted 2-phenylbenzoxazole fluorosulfate (BOSm) is characterized by π-stacking interactions between the phenyl rings and the phenylene ring of the benzoxazole moiety.[11] The molecules are arranged in a head-to-tail fashion, with a distance of 3.557 Å between the least-squares planes of adjacent molecules.[11] Weak aromatic π–π stacking is also observed in the crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole, linking the hydrogen-bonded chains into a three-dimensional network.[10]

G cluster_A 2-(2-aminophenyl)-1,3-benzoxazole cluster_B meta-substituted 2-phenylbenzoxazole fluorosulfate cluster_C 2-[(4-chlorophenylazo) cyanomethyl] benzoxazole A_intra Intramolecular N-H...N H-bond A_inter Intermolecular N-H...N H-bond A_intra->A_inter forms chains A_pi π-π stacking A_inter->A_pi links chains B_pi Head-to-tail π-π stacking C_inter Intermolecular N-H...N H-bond

Caption: Comparison of key intermolecular interactions in different 2-substituted benzoxazoles.

Conclusion

The X-ray crystallographic data of 2-substituted benzoxazoles reveal a rich and varied structural landscape. The nature of the substituent at the 2-position dictates not only the molecule's conformation but also the types of intermolecular interactions that stabilize the crystal lattice. A thorough understanding of these structural nuances is critical for the design of new benzoxazole-based compounds with tailored biological activities and material properties. The data and protocols presented in this guide serve as a valuable resource for researchers in their efforts to harness the full potential of this important heterocyclic scaffold.

References

  • Abdel-Mawgoud, A. M. R. (2014). Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. ISRN Organic Chemistry, 2014, 728343. [Link]

  • Mabied, A. F., Farag, I. S. A., & Ali, N. A. (2014). Crystal structure and stereochemistry study of 2-substituted benzoxazole derivatives. ISRN Organic Chemistry, 2014, 728343. [Link]

  • Glamočlija, J., et al. (2018). Structure of Biologically Active Benzoxazoles: Crystallography and DFT Studies. Journal of Chemistry, 2018, 8720473. [Link]

  • Mabied, A. F., Farag, I. S. A., & Ali, N. A. (2014). Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. ResearchGate. [Link]

  • Kowalski, K., et al. (2022). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. Molecules, 27(19), 6529. [Link]

  • Pérez-Pérez, I., et al. (2015). Crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o108–o109. [Link]

  • Danilenko, N. V., et al. (2024). Structures of some biologically active benzoxazole derivatives. ResearchGate. [Link]

  • Tian, Q., et al. (2021). synthesis of 2-substituted-benzoxazoles a. ResearchGate. [Link]

  • Nguyen, T. H., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. RSC Advances, 11(2), 1039-1047. [Link]

  • PubChem. (n.d.). 2-Mercaptobenzoxazole. PubChem. Retrieved February 12, 2026, from [Link]

  • Kumar, A. S., et al. (2012). SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 331-334. [Link]

  • Li, J., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(14), 5434. [Link]

  • Stella, P. C. R., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993. [Link]

  • Shinde, S. S., et al. (2020). A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives using Magnetically Separable Ag@Fe2O3 Core-S. CKT College. [Link]

  • PubChem. (n.d.). 2-Phenylbenzoxazole. PubChem. Retrieved February 12, 2026, from [Link]

  • NIST. (n.d.). Benzoxazole, 2-phenyl-. NIST WebBook. Retrieved February 12, 2026, from [Link]

  • Grabowski, Z. R., et al. (2003). 2-Phenylbenzoxazole derivatives: a family of robust emitters of solid-state fluorescence. Photochemical & Photobiological Sciences, 2(12), 1213-1223. [Link]

  • Tian, Q., et al. (2021). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 26(20), 6211. [Link]

Sources

Comparative

A Researcher's Guide to the Thermal Stability of Butyl-Substituted Benzoxazoles: A TGA/DSC Comparative Analysis

In the landscape of pharmaceutical and materials science, the benzoxazole scaffold is a cornerstone, prized for its versatile biological activity and robust chemical structure.[1][2] As derivatives are developed for adva...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the benzoxazole scaffold is a cornerstone, prized for its versatile biological activity and robust chemical structure.[1][2] As derivatives are developed for advanced applications, a thorough understanding of their physicochemical properties becomes paramount. Thermal stability, in particular, is a critical parameter influencing storage, formulation, processing, and ultimately, the efficacy and safety of the final product.

This guide provides an in-depth comparison of the thermal stability of butyl-substituted benzoxazoles, leveraging data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). We will explore how the placement of the butyl substituent on the benzoxazole core influences its thermal properties, grounded in experimental data and mechanistic principles. This document is intended for researchers, chemists, and drug development professionals seeking to understand and predict the thermal behavior of these important heterocyclic compounds.

The Critical Role of Thermal Analysis

TGA and DSC are powerful thermoanalytical techniques that provide a wealth of information about a material's response to heat.[3]

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset of decomposition (Td), quantify mass loss, and infer the composition of materials.

  • Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect thermal events such as melting (Tm), crystallization, and glass transitions (Tg), providing critical data on purity, polymorphism, and processing parameters.[4]

Together, these methods offer a comprehensive thermal profile of a compound, which is indispensable for development and quality control.

Experimental Methodology: A Validated Approach

The following protocols for TGA and DSC analysis are designed to ensure reproducibility and accuracy. The choice of parameters, such as heating rate and atmosphere, is critical for obtaining high-quality, comparable data. A standard heating rate of 10 K/min is often used as it provides a good balance between resolution of thermal events and experimental time.[5] An inert nitrogen atmosphere is essential to study the intrinsic thermal decomposition of the compound without oxidative interference.

TGA Protocol
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of the butyl-substituted benzoxazole sample into a ceramic or platinum TGA pan.

  • Atmosphere: Purge the furnace with high-purity nitrogen gas at a flow rate of 50 mL/min for at least 30 minutes prior to the experiment to ensure an inert atmosphere.

  • Temperature Program:

    • Equilibrate the sample at 40 °C.

    • Ramp the temperature from 40 °C to 600 °C at a constant heating rate of 10 K/min.[5]

  • Data Analysis: Record the mass loss as a function of temperature. The onset decomposition temperature (Td) is determined from the first derivative of the TGA curve (DTG), often defined as the temperature at which 2% or 5% mass loss occurs.[5]

DSC Protocol
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as the reference.

  • Atmosphere: Maintain a nitrogen purge at 50 mL/min.

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to a temperature approximately 30 °C above the melting point at 10 K/min.

  • Data Analysis: The melting point (Tm) is determined as the peak temperature of the melting endotherm. The enthalpy of fusion (ΔHf) is calculated from the area of the peak.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_comp Comparative Interpretation prep_tga Weigh 5-10 mg into TGA pan tga TGA Instrument (N2 Atmosphere, 10 K/min) prep_tga->tga prep_dsc Weigh 2-5 mg into DSC pan dsc DSC Instrument (N2 Atmosphere, 10 K/min) prep_dsc->dsc tga_data Mass Loss vs. Temp Curve Determine Td (Onset) tga->tga_data dsc_data Heat Flow vs. Temp Curve Determine Tm & ΔHf dsc->dsc_data compare Structure-Stability Relationship tga_data->compare dsc_data->compare G cluster_structures Butyl-Substituted Benzoxazole Isomers cluster_properties Predicted Thermal Properties B_Unsub Benzoxazole (Baseline) B_2_tert 2-tert-Butylbenzoxazole P_High_Tm Higher Tm B_2_tert->P_High_Tm Increased MW & van der Waals P_Low_Td Lower Td (Elimination Pathway) B_2_tert->P_Low_Td Steric Strain B_5_tert 5-tert-Butylbenzoxazole B_5_tert->P_High_Tm Improved Packing P_High_Td Higher Td (Steric Shielding) B_5_tert->P_High_Td Steric Hindrance

Caption: Influence of butyl group position on thermal stability.

Conclusion

The thermal stability of butyl-substituted benzoxazoles is intricately linked to the position of the alkyl group. While a comprehensive experimental dataset is yet to be published, established principles of physical organic chemistry allow for robust predictions:

  • Melting Point (Tm): Butyl substitution, regardless of position, is expected to increase the melting point relative to the unsubstituted benzoxazole due to increased molecular weight and stronger intermolecular forces.

  • Decomposition Temperature (Td): The effect on decomposition is more nuanced. A tert-butyl group at the 2-position may introduce a lower-energy decomposition pathway (isobutylene elimination), potentially decreasing thermal stability. Conversely, a butyl group on the benzene ring (e.g., position 5) is predicted to increase thermal stability through steric shielding of the aromatic core.

These insights are crucial for scientists working with these molecules, enabling more informed decisions in material selection, formulation design, and process development. Further experimental studies on a complete isomeric series would be invaluable to confirm these well-grounded predictions.

References

  • MDPI. (2019). Substituted Azolium Disposition: Examining the Effects of Alkyl Placement on Thermal Properties. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2022). Alkyl substituent-dependent systematic change in cold crystallization of azo molecules. Available at: [Link]

  • ResearchGate. (2008). (PDF) Thermochemistry of 2-methylbenzoxazole and 2,5-dimethylbenzoxazole: An experimental and computational study. Available at: [Link]

  • MDPI. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Available at: [Link]

  • Blueprinting. (n.d.). Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. Available at: [Link]

  • RSC Publishing. (n.d.). Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine. Available at: [Link]

  • ResearchGate. (n.d.). Substituent Effects on Enthalpies of Formation of Nitrogen Heterocycles: 2-Substituted Benzimidazoles and Related Compounds | Request PDF. Available at: [Link]

  • Scribd. (n.d.). Exp 8 - TGA - DSC - Manual. Available at: [Link]

  • Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. Available at: [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Available at: [Link]

  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Benzoxazole derivatives: design, synthesis and biological evaluation. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2021). Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. Available at: [Link]

  • National Center for Biotechnology Information (PubChem). (n.d.). Benzoxazole. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole

For professionals engaged in the dynamic fields of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals engaged in the dynamic fields of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it culminates in their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole (CAS No. 1192018-70-4), a heterocyclic compound for which specific safety data may not be readily available.[1]

The fundamental principle when handling a novel or uncharacterized compound is to assume it is hazardous.[2] This protocol is therefore built on a conservative approach, drawing from established best practices for analogous chemical structures, including pyridine and benzoxazole derivatives, to ensure the highest standards of laboratory safety and environmental stewardship.[3][4]

Hazard Assessment Based on Structural Analogy

A specific Safety Data Sheet (SDS) for 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole is not widely available. Therefore, a risk assessment must be inferred from its constituent molecular fragments:

  • Benzoxazole Core: This heterocyclic system is common in bioactive molecules. Benzoxazole derivatives can exhibit varying levels of toxicity and may cause skin, eye, and respiratory irritation.[5][6]

  • Pyridine Moiety: Pyridine and its derivatives are known to be harmful.[7][8] They can be toxic if ingested, inhaled, or absorbed through the skin and often act as irritants.[7] Waste containing pyridine is typically considered hazardous waste.[9]

  • Butyl Group: The alkyl chain increases the lipophilicity of the molecule, which may enhance its ability to be absorbed through the skin.

Personal Protective Equipment (PPE) & Handling

All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[3][10] The minimum required PPE is summarized below.

Protection TypeRecommended EquipmentRationale & Standards
Eye & Face Chemical safety goggles or safety glasses with side-shields. A face shield is required if there is a splash hazard.Conforms to OSHA 29 CFR 1910.133. Protects against dust, powders, and splashes.[4]
Skin Chemical-resistant gloves (Butyl rubber recommended for pyridine derivatives). A fully-buttoned lab coat.Butyl rubber gloves offer good resistance to pyridine.[7] Nitrile gloves are not recommended for prolonged contact.[7] A lab coat prevents direct skin contact.[4]
Respiratory Not required for small quantities handled in a fume hood. A NIOSH-approved respirator with an organic vapor cartridge is necessary for spill cleanup or if ventilation is inadequate.Ensures protection from inhaling potentially harmful aerosols or vapors.[11]

Step-by-Step Disposal Protocol

The primary and safest disposal route for complex organic compounds like this is incineration by a licensed hazardous waste disposal facility.[3][8][9] Under no circumstances should this chemical be disposed of down the drain or in regular trash .[8][10][12]

Step 1: Waste Segregation

Proper segregation is the most critical step to prevent dangerous chemical reactions. This compound and its associated waste must be collected separately from other waste streams.

  • Solid Waste: Collect pure, unadulterated 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole, along with any grossly contaminated items (e.g., weigh boats, disposable spatulas), in a dedicated solid waste container.

  • Liquid Waste: If the compound was used in solution, collect the waste in a dedicated liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Pyridine-based waste is often classified as halogen-free organic waste.

  • Sharps & Glassware: Contaminated sharps (needles, scalpels) must go into a designated sharps container. Contaminated glassware should be decontaminated (see Step 4) before being disposed of or washed for reuse.

  • PPE Waste: Lightly contaminated items like gloves and bench paper should be double-bagged and placed in a container for hazardous solid waste.

Step 2: Containerization and Labeling

Proper containerization and labeling are mandated by regulatory bodies like the EPA and OSHA to ensure safe handling and transport.[13][14]

  • Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure, screw-top lid.[7][13] High-density polyethylene (HDPE) or glass containers are suitable.[10] The container must be in good condition, free of cracks or deterioration.[13]

  • Attach a Hazardous Waste Label: As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[15]

  • Complete the Label Information: Clearly write the following:

    • The words "Hazardous Waste" [14]

    • Full Chemical Name: "5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole"

    • Associated Hazards: "Toxic," "Irritant"

    • Laboratory contact information (Principal Investigator, room number).

Step 3: Storage in a Satellite Accumulation Area (SAA)

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[14]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[16]

  • Store the container in a secondary containment bin to prevent spills.

  • Segregate the container from incompatible materials, especially strong oxidizing agents and strong acids.[7][11]

  • Do not accumulate more than 55 gallons of hazardous waste in the SAA.[15]

Step 4: Decontamination of Surfaces and Glassware

Proper decontamination protects subsequent users and ensures that waste streams are not inadvertently cross-contaminated.

  • Wipe Down Surfaces: Wipe the work area (fume hood sash, benchtop) with a solvent known to dissolve the compound (e.g., ethanol, acetone), followed by soap and water. Dispose of the wipes as hazardous solid waste.

  • Decontaminate Glassware:

    • Rinse glassware three times with a suitable solvent (e.g., acetone).

    • The first rinseate is considered acutely hazardous waste and MUST be collected in your designated liquid hazardous waste container.

    • Subsequent rinses can typically be collected in the same container.

    • After rinsing, the glassware can be washed normally.

Step 5: Arranging for Final Disposal

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.[3] Provide them with an accurate description of the waste. They will manage the process of transporting the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will be disposed of in compliance with all federal and state regulations.[17]

Spill Management

In the event of a spill, immediate and correct action is crucial to minimize exposure and environmental contamination.[10]

  • Alert Personnel: Notify everyone in the immediate area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Secure the Area: Restrict access and remove all sources of ignition.[3]

  • Don PPE: Wear the appropriate PPE as listed in Section 2, including respiratory protection if necessary.

  • Contain the Spill: For a solid spill, gently cover it with an absorbent material like vermiculite or sand to prevent it from becoming airborne.[3][10] For a liquid spill, surround the area with absorbent pads or sand.

  • Collect Waste: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[3][7]

  • Decontaminate: Clean the spill area as described in Step 4.

  • Report: Report the incident to your supervisor and EHS department as per your institution's policy.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole.

G cluster_prep Preparation & Assessment cluster_waste Waste Generation & Segregation cluster_storage Containerization & Storage cluster_final Final Steps A Assess Hazards (Assume Hazardous) B Don Appropriate PPE (Goggles, Butyl Gloves, Lab Coat) A->B C Work in Fume Hood B->C D Generate Waste (Solid, Liquid, PPE, Sharps) C->D E Segregate Waste Streams D->E F Solid Waste Container E->F Pure compound, contaminated solids G Liquid Waste Container E->G Contaminated solutions H Sharps Container E->H Needles, etc. I Select Compatible Container F->I G->I M Request Waste Pickup from EHS H->M J Affix 'Hazardous Waste' Label & Fill Out Completely I->J K Store in SAA (Secondary Containment) J->K K->M L Decontaminate Glassware & Work Surfaces L->M N EHS Manages Transport to Licensed Facility M->N O Incineration N->O Spill Spill Occurs Spill_Response Execute Spill Management Protocol Spill->Spill_Response Spill_Response->E

Sources

Handling

A Senior Application Scientist's Guide to Safe Handling of 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole

Introduction: A Proactive Stance on Laboratory Safety As researchers and drug development professionals, our work with novel chemical entities like 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole pushes the boundaries of science...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Stance on Laboratory Safety

As researchers and drug development professionals, our work with novel chemical entities like 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole pushes the boundaries of science. However, with innovation comes the profound responsibility of ensuring safety. This compound, a derivative of benzoxazole and pyridine, exists in a space where comprehensive toxicological data is not yet publicly available.[1] This guide, therefore, adopts a conservative and proactive safety protocol. We will operate under the precautionary principle, treating this compound with the high degree of caution reserved for substances with unknown toxicity.[2]

The guidance herein is synthesized from the known hazard profiles of its core chemical structures—benzoxazole and pyridine—and grounded in established best practices for handling research chemicals. This document provides a robust framework for personal protective equipment (PPE), operational handling, and disposal, ensuring that your research can proceed with the highest standards of safety and scientific integrity.

Inferred Hazard Assessment: A Synthesis of Structural Analogs

In the absence of a specific Safety Data Sheet (SDS), we must infer the potential hazards of 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole by examining its constituent parts:

  • Benzoxazole Moiety: The parent benzoxazole is classified as a skin and eye irritant.[3] It is harmful if swallowed and may cause respiratory irritation.[3]

  • Pyridine Moiety: Pyridine is a well-documented hazardous substance. It is a highly flammable liquid and vapor with toxic effects if inhaled, absorbed through the skin, or swallowed.[4] It can cause symptoms ranging from dizziness and nausea to more severe systemic effects.[4]

  • Overall Profile: Combining these profiles, we must assume 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole is, at a minimum, a skin and eye irritant, potentially toxic via inhalation, ingestion, and dermal absorption, and may be flammable. The precautionary principle dictates we handle it as a substance with significant potential health hazards.

Personal Protective Equipment (PPE): A Multi-Layered Defense

Your primary defense against chemical exposure is a meticulously planned PPE strategy. The following table outlines the minimum required PPE for handling 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole in a laboratory setting.[5]

Protection Type Recommended Equipment Specifications & Rationale
Eye & Face Protection Chemical Splash Goggles & Face ShieldGoggles must provide a complete seal around the eyes and meet ANSI Z87.1 standards.[2][5] A face shield must be worn over the goggles whenever there is a splash risk, such as during solution preparation or transfers.[5] This combination protects against both direct splashes and irritating vapors.
Skin & Body Protection Flame-Resistant (FR) Lab Coat & Chemical ApronA fully buttoned, flame-resistant lab coat is mandatory due to the inferred flammability from the pyridine moiety.[2] An additional chemical-resistant apron should be worn for tasks involving larger quantities or significant splash potential. Long pants and closed-toe shoes are required at all times.[2]
Hand Protection Double Gloving: Inner Nitrile + Outer Butyl or Silver Shield GlovesFor chemicals of unknown toxicity, a double-gloving system is best practice.[2] Disposable nitrile gloves provide a base layer of protection for incidental contact.[5] The outer glove should be a heavy-duty, chemically resistant material like butyl rubber or a flexible laminate (e.g., Silver Shield), which offers extended protection against a broader range of heterocyclic compounds. Gloves must be changed immediately upon contamination.[6]
Respiratory Protection NIOSH-Approved Respirator (As determined by risk assessment)All handling of the solid compound or its solutions must be performed within a certified chemical fume hood to minimize inhalation exposure.[7][8] If procedures with a high potential for aerosolization are unavoidable or if engineering controls are insufficient, a formal respiratory hazard evaluation must be conducted to determine the need for a NIOSH-approved respirator.[6]

Operational Handling Plan: A Step-by-Step Protocol

Adherence to a strict, repeatable workflow is critical for minimizing risk. The following protocol outlines the essential steps for safely handling 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole from receipt to disposal.

Step 1: Pre-Handling Preparation

  • Designate an Area: All work with this compound must occur in a designated area within a certified chemical fume hood.[8]

  • Assemble Materials: Ensure all necessary equipment (spatulas, glassware, solvents) and emergency supplies (spill kit, first aid) are inside the fume hood before introducing the compound.

  • Verify Emergency Equipment: Confirm that the safety shower and eyewash station are unobstructed and have been recently tested.[8]

Step 2: Donning PPE

  • Put on your FR lab coat, ensuring it is fully buttoned.

  • Don the inner pair of nitrile gloves.

  • Don the outer pair of chemically resistant gloves.

  • Put on your chemical splash goggles.

  • If a splash hazard exists, add a face shield over the goggles.

Step 3: Chemical Handling

  • Weighing: If weighing the solid, perform the task within the fume hood or in a ventilated balance enclosure to prevent inhalation of fine particulates.

  • Solution Preparation: Add the solid compound to the solvent slowly and deliberately to avoid splashing. Keep the container opening pointed away from your face.

  • Transfers: Use appropriate tools (e.g., cannulas, syringes) for liquid transfers to minimize spills and aerosol generation.

Step 4: Post-Handling Decontamination

  • Clean Equipment: Decontaminate all non-disposable equipment that came into contact with the chemical according to your lab's standard procedures.

  • Wipe Surfaces: Thoroughly wipe down the designated work area within the fume hood.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: outer gloves, face shield, apron, inner gloves, goggles, and finally, the lab coat.

  • Hand Washing: Wash your hands thoroughly with soap and water immediately after removing all PPE.[3]

Spill and Emergency Procedures

Accidental Exposure:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower if necessary. Seek immediate medical attention.[8][9]

  • Eye Contact: Flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[3][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

Spill Response:

  • Small Spill (within fume hood): Use an absorbent material like sand or vermiculite to contain the spill.[7] Collect the absorbed material into a sealed container for hazardous waste disposal.

  • Large Spill (outside fume hood): Evacuate the immediate area. Alert your supervisor and institutional safety office immediately. Prevent entry and await response from trained emergency personnel.[8]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal is a critical final step in the chemical handling lifecycle. Improper disposal of pyridine-containing compounds can pose a significant environmental hazard.[7][11]

  • Waste Segregation: All waste contaminated with 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole, including solid waste, solutions, and contaminated PPE, must be segregated into a dedicated, clearly labeled hazardous waste container.[12]

  • Containerization: Use a sealable, airtight, and chemically compatible container.[8] Ensure the container is kept closed when not in use.

  • Labeling: Attach a completed hazardous waste label to the container as soon as the first waste is added.

  • Storage: Store the waste container in a cool, well-ventilated, and designated satellite accumulation area away from incompatible materials like strong oxidizing agents.[7][8]

  • Final Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office. Never pour this chemical or its waste down the drain.[7]

Visual Workflow for Safe Handling

The following diagram provides a visual summary of the complete, self-validating workflow for handling 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole, from initial preparation to final disposal.

G prep Step 1: Preparation (Designate Area, Verify Safety Gear) ppe_on Step 2: Don PPE (Coat, Double Gloves, Goggles, Shield) prep->ppe_on Proceed to Handling handle Step 3: Chemical Handling (Weighing, Dissolving in Fume Hood) ppe_on->handle Work in Fume Hood decon Step 4: Decontamination (Clean Surfaces & Equipment) handle->decon After Task Completion waste Step 7: Waste Segregation (Collect in Labeled Container) handle->waste During & After Handling ppe_off Step 5: Doff PPE (Correct Removal Order) decon->ppe_off Prepare for Exit wash Step 6: Wash Hands ppe_off->wash Final Safety Step dispose Step 8: Final Disposal (Contact EHS Office) waste->dispose Follow Institutional Protocol

Caption: A procedural workflow for the safe handling and disposal of 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole.

References

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth . Source: Dartmouth College, [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine . Source: Post Apple Scientific, [Link]

  • Personal Protective Equipment Requirements for Laboratories . Source: University of California, Riverside Environmental Health and Safety, [Link]

  • Personal Protective Equipment (PPE) - CHEMM . Source: U.S. Department of Health and Human Services, [Link]

  • 5-Butyl-2-(pyridin-4-yl)benzo[d]oxazole - ChemBK . Source: ChemBK, [Link]

  • Pyridine Standard Operating Procedure . Source: Washington State University, [Link]

  • Safety Data Sheet: 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole) . Source: Chemos GmbH & Co.KG, [Link]

  • SAFETY DATA SHEET - Pyridine . Source: SBLCore, [Link]

  • International Chemical Safety Cards - Pyridine . Source: IPCS, [Link]

  • Safety Data Sheet: Pyridine . Source: Carl ROTH, [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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